molecular formula C6H6N4 B3236954 [1,2,4]Triazolo[4,3-a]pyridin-7-amine CAS No. 1379186-04-5

[1,2,4]Triazolo[4,3-a]pyridin-7-amine

Cat. No.: B3236954
CAS No.: 1379186-04-5
M. Wt: 134.14
InChI Key: CZIRYHGCQCRSCD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-amine is a nitrogen-containing fused heterocyclic compound that serves as a versatile scaffold in organic and medicinal chemistry research . The triazolopyridine core is recognized as a privileged structure in drug discovery, with derivatives exhibiting a wide range of potential biological activities, making this amine a valuable intermediate for the synthesis of novel therapeutic agents . This compound is particularly useful for generating targeted libraries in hit-to-lead optimization campaigns, especially for projects involving antimalarial research, given the demonstrated potency of related triazolopyrazine analogues against Plasmodium falciparum strains . As a key building block, it allows researchers to explore structure-activity relationships by functionalizing the amine group, enabling the development of compounds with improved pharmacological profiles and metabolic stability . The provided product, this compound hydrochloride (CAS 1598386-14-1), has a molecular formula of C₆H₇ClN₄ and a molecular weight of 170.60 . It is supplied with a purity of ≥97% and should be stored in an inert atmosphere at 2-8°C, protected from light . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRYHGCQCRSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720980
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
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Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082448-58-5, 1379186-04-5
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[4,3-a]pyridin-7-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Triazolo[4,3-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a fused bicyclic heteroaromatic system formed by the integration of a pyridine ring and a 1,2,4-triazole ring. This structural motif has emerged as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide ideal hydrogen bond donor and acceptor sites, facilitating potent and selective interactions with a wide array of enzymes and receptors.

Initially recognized for its impact on the central nervous system, exemplified by the antidepressant Trazodone, the scaffold's true versatility has been unveiled over decades of research.[4][5] Today, derivatives of[1][2][3]triazolo[4,3-a]pyridine are at the forefront of drug discovery in oncology, infectious diseases, and immunology, demonstrating a remarkable range of biological activities.[1][2][6][7] This guide provides a technical overview of the historical journey of this compound class, from its initial synthesis to its current status as a cornerstone for developing next-generation therapeutics.

Part 1: Foundational Discovery and Early Synthetic Routes

The first explorations of the s-Triazolo[4,3-a]pyridine ring system date back to the mid-20th century, with significant academic interest documented by the 1960s.[8] The earliest synthetic strategies were rooted in fundamental heterocyclic chemistry, primarily relying on the cyclization of pre-functionalized pyridines.

The Classic Approach: Cyclization of 2-Hydrazinopyridine

The most common and historically significant method involves the reaction of 2-hydrazinopyridine with a one-carbon (C1) electrophile, followed by cyclization. The choice of the C1 unit dictates the substitution at the 3-position of the final triazole ring.

Causality Behind the Method: 2-Hydrazinopyridine was, and remains, an accessible starting material. The hydrazine moiety provides the two necessary nitrogen atoms and a nucleophilic center poised for reaction. The subsequent intramolecular cyclization onto the pyridine ring nitrogen is an energetically favorable process, leading to the stable aromatic fused system. Early methods often involved two distinct steps: formation of a hydrazone intermediate, followed by an oxidative cyclization.

A representative early workflow is the reaction of 2-hydrazinopyridine with an aldehyde to form a pyridylhydrazone, which is then subjected to oxidative ring closure.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization A 2-Hydrazinopyridine C Pyridylhydrazone Intermediate A->C Condensation (-H2O) B Aldehyde (R-CHO) B->C D [1,2,4]Triazolo[4,3-a]pyridine C->D Oxidizing Agent (e.g., FeCl3, NBS) G cluster_0 Step 1: Pd-Catalyzed N-Arylation cluster_1 Step 2: Cyclodehydration A 2-Chloropyridine C Coupled Intermediate A->C Pd Catalyst (e.g., Pd(OAc)2) Ligand, Base B Acid Hydrazide B->C D [1,2,4]Triazolo[4,3-a]pyridine C->D Acetic Acid Microwave (µW) or Heat G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU_Gli SUFU-Gli Complex (Inactive) Smo->SUFU_Gli Inhibits SUFU Inhibitor {TPB15|[1,2,4]Triazolo[4,3-a]pyridine} Inhibitor->Smo Blocks Gli_act Gli (Active) SUFU_Gli->Gli_act Releases TargetGenes Target Gene Expression (Proliferation) Gli_act->TargetGenes Activates Nucleus Nucleus

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Triazolo[4,3-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of Triazolo[4,3-a]pyridin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique structural fusion of a triazole and a pyridine ring, coupled with the presence of a key amino functional group, imparts this molecule with a distinct reactivity profile and the potential for diverse biological activities. This document will delve into its molecular structure, physicochemical characteristics, synthesis and reactivity, spectroscopic signature, and its emerging role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Triazolo[4,3-a]pyridin-7-amine belongs to the family of N-fused heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules. The core structure consists of a 1,2,4-triazole ring fused to a pyridine ring. The amine substituent at the 7-position is a critical feature, influencing the molecule's polarity, solubility, and potential for hydrogen bonding interactions, which are crucial for its engagement with biological targets.[1][2]

The hydrochloride salt of Triazolo[4,3-a]pyridin-7-amine is often utilized to improve its stability and solubility for handling and formulation purposes.[2]

Table 1: Physicochemical Properties of Triazolo[4,3-a]pyridin-7-amine Hydrochloride

PropertyValueSource
CAS Number1598386-14-1[1]
Molecular FormulaC₆H₇ClN₄MySkinRecipes
Molecular Weight170.6 g/mol MySkinRecipes
AppearanceSolidInferred from related compounds
Storage2-8°CMySkinRecipes

Synthesis and Reactivity

The synthesis of the[3][4]triazolo[4,3-a]pyridine core can be achieved through several synthetic strategies. A common and effective method involves the cyclization of a substituted 2-hydrazinopyridine precursor.[4] For Triazolo[4,3-a]pyridin-7-amine, a plausible synthetic route would start from a corresponding 2-chloro-x-aminopyridine, followed by reaction with hydrazine to form the hydrazinopyridine intermediate, and subsequent cyclization.

The reactivity of the Triazolo[4,3-a]pyridin-7-amine scaffold is primarily dictated by the electron distribution within the fused heterocyclic system and the presence of the amino group. The triazole ring is generally electron-deficient, while the pyridine ring's electronics are influenced by the position of the nitrogen atom and substituents. The 7-amino group is a key site for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties and biological activity. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Conceptual Synthetic Workflow:

G A 2,7-dichloropyridine B 2-chloro-7-aminopyridine A->B Amination C 2-hydrazinyl-7-aminopyridine B->C Hydrazinolysis D Triazolo[4,3-a]pyridin-7-amine C->D Cyclization

Caption: A conceptual workflow for the synthesis of Triazolo[4,3-a]pyridin-7-amine.

Experimental Protocol: General Synthesis of[3][4]triazolo[4,3-a]pyridines

The following is a generalized protocol based on common synthetic methods for this class of compounds.[4] Optimization for the specific synthesis of Triazolo[4,3-a]pyridin-7-amine would be required.

Step 1: Formation of the Hydrazinopyridine Intermediate

  • To a solution of the appropriate 2-chloropyridine derivative in a suitable solvent (e.g., ethanol or acetonitrile), add an excess of hydrazine hydrate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product, the 2-hydrazinopyridine intermediate, by recrystallization or column chromatography.

Step 2: Cyclization to the Triazolo[4,3-a]pyridine Core

  • Dissolve the purified 2-hydrazinopyridine in a suitable cyclizing agent, such as formic acid or triethyl orthoformate.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, Triazolo[4,3-a]pyridin-7-amine, by column chromatography or recrystallization.

Spectroscopic Analysis

The structural elucidation of Triazolo[4,3-a]pyridin-7-amine and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms in the fused heterocyclic system. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the amino substituent.

Infrared (IR) Spectroscopy: The IR spectrum of Triazolo[4,3-a]pyridin-7-amine would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹).

  • N-N stretching vibrations of the triazole ring.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For Triazolo[4,3-a]pyridin-7-amine hydrochloride, the expected monoisotopic mass would correspond to the protonated free base.

Applications in Drug Discovery

The[3][4]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to its incorporation into various drug candidates with diverse therapeutic applications.

Notably, derivatives of the[3][4]triazolo[4,3-a]pyridine scaffold have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[5] The scaffold's ability to chelate the heme iron in the active site of IDO1 makes it an attractive starting point for the design of novel cancer therapeutics.

The 7-amino group of Triazolo[4,3-a]pyridin-7-amine serves as a convenient handle for the synthesis of compound libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Its potential applications extend to the development of anti-inflammatory, antimicrobial, and anticancer agents.[1]

Logical Relationship in Drug Discovery Application:

G cluster_0 Core Scaffold cluster_1 Key Feature cluster_2 Medicinal Chemistry Strategy cluster_3 Therapeutic Target A Triazolo[4,3-a]pyridin-7-amine B 7-Amino Group A->B Provides C Library Synthesis & SAR Studies B->C Enables D IDO1 Inhibition C->D Leads to

Caption: The role of the 7-amino group in enabling drug discovery efforts.

Conclusion

Triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound with significant potential in the field of drug discovery. Its unique chemical structure and the presence of a reactive amino group make it a versatile building block for the synthesis of diverse molecular entities. While detailed experimental data for the free base is not extensively published, the available information on its hydrochloride salt and related analogs provides a solid foundation for its further investigation and utilization in the development of novel therapeutic agents. As research in this area continues, a more complete understanding of the fundamental chemical properties of Triazolo[4,3-a]pyridin-7-amine will undoubtedly emerge, paving the way for new and innovative applications.

References

Elucidation of the Molecular Structure of Triazolo[4,3-a]pyridin-7-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the complete molecular structure elucidation of triazolo[4,3-a]pyridin-7-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causal relationships behind experimental choices, emphasizing a self-validating system of protocols to ensure the unequivocal confirmation of the target molecule's structure. The triazolo[4,3-a]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, making a thorough understanding of its derivatives crucial for the advancement of pharmaceutical sciences.

Introduction: The Significance of the Triazolo[4,3-a]pyridine Core

The triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold due to its presence in a wide array of compounds with significant therapeutic potential. These derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific placement of the amino group at the 7-position of the fused ring system can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This guide will systematically walk through the essential analytical techniques employed to confirm the synthesis and structure of triazolo[4,3-a]pyridin-7-amine. Each section will detail the experimental protocol and the expected data, drawing logical parallels from closely related and well-characterized analogs found in the scientific literature.

Synthetic Pathway: Constructing the Triazolo[4,3-a]pyridine Scaffold

The synthesis of triazolo[4,3-a]pyridines typically involves the cyclization of a substituted 2-hydrazinopyridine precursor. For triazolo[4,3-a]pyridin-7-amine, a logical synthetic approach would start from a readily available substituted pyridine.

Proposed Synthetic Route

A common and effective method for constructing the[1][2][3]triazolo[4,3-a]pyridine core is through the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine, followed by acid-catalyzed dehydration and cyclization, often facilitated by microwave irradiation to improve reaction times and yields.[4] An alternative approach involves the reaction of a 2-hydrazinopyridine with an appropriate cyclizing agent.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-hydrazinopyridine 2-Chloro-4-hydrazinopyridine 2,4-Dichloropyridine->2-Chloro-4-hydrazinopyridine Hydrazine Hydrate Hydrazine Hydrazine Product Triazolo[4,3-a]pyridin-7-amine 2-Chloro-4-hydrazinopyridine->Product Formic Acid, Reflux Formic_Acid Formic Acid

References

Spectroscopic data analysis ofTriazolo[4,3-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of Triazolo[4,3-a]pyridin-7-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used for the characterization of Triazolo[4,3-a]pyridin-7-amine, a significant heterocyclic amine in pharmaceutical research and development.[1] Given the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide establishes a robust analytical framework based on established spectroscopic principles and comparative data from closely related analogs. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to obtain and interpret spectroscopic data for this class of compounds.

Introduction: The Importance of Spectroscopic Characterization

Triazolo[4,3-a]pyridin-7-amine is a member of the triazolopyridine class of N-heterocyclic compounds, which are widely investigated for their diverse biological activities.[2][3] The precise arrangement of atoms and functional groups within this molecule is critical to its pharmacological properties. Therefore, unambiguous structural confirmation and purity assessment are paramount in any research or development endeavor involving this compound.

Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure and electronic properties of chemical entities. Each technique offers a unique window into the molecule's characteristics, and a multi-technique approach is the industry standard for comprehensive characterization. This guide will provide the theoretical basis and practical protocols for analyzing Triazolo[4,3-a]pyridin-7-amine, explaining the causality behind experimental choices to ensure data of the highest quality and integrity.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of Triazolo[4,3-a]pyridin-7-amine with atom numbering.

The key structural features that will dictate the spectroscopic output are:

  • Aromatic Protons: Four distinct protons on the pyridine and triazole rings.

  • Amine Protons: Two labile protons of the primary amine group.

  • Fused Heterocyclic System: A rigid bicyclic structure with four nitrogen atoms, influencing the electronic environment of the carbon and hydrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles & Causality: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it can dissolve the polar amine and its labile amine protons will be observable as a broad singlet, which can be exchanged with D₂O for confirmation.

Predicted Spectrum and Interpretation: Based on data from related triazolopyridine and aminopyridine derivatives, the following ¹H NMR spectrum is predicted.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~8.5 - 8.8s-Proton on the triazole ring, often downfield.
H-5~7.8 - 8.1d7-9Ortho coupling to H-6.
H-6~6.7 - 7.0dd7-9, 2-3Ortho coupling to H-5 and meta coupling to H-8.
H-8~7.2 - 7.5d2-3Meta coupling to H-6.
-NH₂~5.5 - 6.5br s-Labile protons of the amine group, broad signal.

Experimental Protocol:

  • Dissolve 5-10 mg of Triazolo[4,3-a]pyridin-7-amine in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear.

1H_NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d₆) B Data Acquisition (≥400 MHz NMR) A->B C Data Processing (Referencing, Integration) B->C E D₂O Exchange (Confirmation of -NH₂) B->E D Structural Elucidation C->D E->D

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Principles & Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR.

Predicted Spectrum and Interpretation: The predicted chemical shifts are based on the analysis of similar heterocyclic systems. The carbon attached to the amine group (C-7) is expected to be significantly shielded.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~145 - 150Carbon in the electron-deficient triazole ring.
C-5~130 - 135Aromatic carbon adjacent to a nitrogen.
C-6~110 - 115Aromatic carbon.
C-7~150 - 155Carbon attached to the electron-donating amine group.
C-8~105 - 110Aromatic carbon.
C-9a~140 - 145Bridgehead carbon.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the protonated carbons.

Mass Spectrometry (MS)

Principles & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Mass Spectrum:

  • Molecular Weight: 134.14 g/mol

  • Expected [M+H]⁺: m/z 135.07

  • High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition (C₆H₆N₄).

Predicted Fragmentation Pathway: While ESI is a soft technique, some fragmentation can be induced. A likely fragmentation would involve the loss of HCN from the triazole ring.

MS_Fragmentation Parent [M+H]⁺ m/z 135.07 Frag1 Loss of HCN m/z 108.06 Parent->Frag1 - HCN

Caption: A plausible fragmentation pathway for Triazolo[4,3-a]pyridin-7-amine.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy

Principles & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. It is an excellent tool for identifying the presence of key functional groups. For Triazolo[4,3-a]pyridin-7-amine, the N-H stretches of the amine group and the various C=N and C=C stretches of the aromatic rings will be the most characteristic features. A detailed study on the closely related 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a strong basis for these assignments.[2][4]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3150 - 3000C-H stretchAromatic rings
1650 - 1580C=N and C=C stretchTriazole and Pyridine rings
1620 - 1550N-H bendPrimary amine (-NH₂)
850 - 750C-H out-of-plane bendAromatic rings

Experimental Protocol:

  • For a solid sample, mix a small amount with dry potassium bromide (KBr) and press into a thin pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principles & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The fused aromatic system of Triazolo[4,3-a]pyridin-7-amine constitutes a chromophore that is expected to absorb in the UV region. The absorption spectrum of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine shows a complex pattern in the 200-400 nm range, which is consistent with the presence of two coupled π-ring systems.[2]

Predicted UV-Vis Absorption:

  • A complex absorption pattern is expected between 200 and 400 nm, corresponding to π → π* transitions within the fused aromatic system.

  • The exact λₘₐₓ values will be sensitive to the solvent used due to solvatochromic effects.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over a range of approximately 200-600 nm.

Conclusion

References

Navigating the Chemical Maze: An In-depth Technical Guide to the Isomers and Tautomers of Aminotriazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotriazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, the inherent structural complexity of this heterocyclic system presents a significant challenge for drug designers. The potential for multiple positional isomers and the dynamic equilibrium of tautomeric forms can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the isomeric and tautomeric landscape of aminotriazolopyridines, offering insights into their identification, characterization, and the critical implications for drug discovery and development. By understanding and controlling these subtle structural nuances, researchers can unlock the full potential of this versatile pharmacophore.

The Aminotriazolopyridine Core: A Privileged Scaffold

Triazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a triazole and a pyridine ring.[3] Their structural similarity to endogenous purines allows them to act as effective bio-isosteres, interacting with a wide array of biological targets.[1] This has led to their successful application in developing drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4] The introduction of an amino group to this scaffold further enhances its pharmacological potential by providing a key hydrogen bond donor and acceptor, crucial for molecular recognition at the active site of proteins.

The versatility of the aminotriazolopyridine core is, however, intrinsically linked to its structural diversity. Depending on the relative positions of the nitrogen atoms in the triazole ring and the point of fusion to the pyridine ring, a variety of constitutional isomers can exist.[3] Furthermore, the presence of the amino substituent introduces the possibility of tautomerism, a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers.[5]

Decoding the Isomeric Complexity

The arrangement of nitrogen atoms within the fused ring system gives rise to several positional isomers of aminotriazolopyridines. The most common and pharmacologically relevant isomers include derivatives of:

  • [1][2][3]triazolo[4,3-a]pyridine: A widely explored isomer with a bridgehead nitrogen atom.

  • [1][2][3]triazolo[1,5-a]pyridine: Another prevalent isomer with a distinct electronic distribution.

  • [1][2][4]triazolo[4,5-b]pyridine: An isomer with three contiguous nitrogen atoms in the triazole ring.

The specific isomer has a profound impact on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The synthetic route employed is the primary determinant of the isomeric product obtained.[4]

G cluster_isomers Key Positional Isomers of Aminotriazolopyridines node1 [1,2,4]triazolo[4,3-a]pyridine node2 [1,2,4]triazolo[1,5-a]pyridine node3 [1,2,3]triazolo[4,5-b]pyridine

Caption: Common positional isomers of the triazolopyridine scaffold.

The Dynamic World of Tautomerism: Amino vs. Imino Forms

A critical aspect of the chemistry of aminotriazolopyridines is the existence of amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a nitrogen atom within the heterocyclic ring system.[5] This equilibrium results in the coexistence of the amino tautomer and one or more imino tautomers.

The position of this equilibrium is a delicate balance of several factors:

  • Electronic Effects: The inherent electronic properties of the triazolopyridine core and the nature of other substituents on the rings.

  • Solvent Effects: The polarity of the solvent can significantly influence the relative stability of the tautomers.[6][7] Polar solvents often favor the more polar tautomer.

  • Temperature: Changes in temperature can shift the equilibrium towards the thermodynamically favored tautomer.[8]

  • pH: The protonation state of the molecule can dictate the predominant tautomeric form.

The tautomeric preference is not merely a chemical curiosity; it has profound implications for drug action. The different tautomers present distinct pharmacophoric features, including the arrangement of hydrogen bond donors and acceptors.[9] This can lead to differential binding affinities for the target receptor, impacting the overall potency and selectivity of the drug candidate.

G Amino Tautomer Amino Tautomer Imino Tautomer Imino Tautomer Amino Tautomer->Imino Tautomer Proton Transfer

Caption: The dynamic equilibrium between amino and imino tautomers.

Experimental and Computational Approaches to Tautomer Elucidation

Distinguishing between isomers and determining the predominant tautomeric form requires a combination of sophisticated analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10] Key NMR parameters provide valuable insights:

  • Chemical Shifts: The chemical shifts of protons and carbons attached to or near the tautomeric system are highly sensitive to the electronic environment and can help differentiate between amino and imino forms.

  • Coupling Constants: 1H-15N coupling constants can provide direct evidence for the location of the proton in the tautomeric system.[11]

  • Variable Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium.

TechniqueKey ObservableInformation Gained
¹H NMR Chemical shifts of ring and amino protonsIndication of the electronic environment and proton location.
¹³C NMR Chemical shifts of carbons in the heterocyclic coreSensitive to changes in hybridization and electron density.
¹⁵N NMR Chemical shifts of nitrogen atomsDirect observation of the nitrogen environment.[12]
NOESY Through-space proton-proton correlationsCan help determine the conformation and proximity of groups.
X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[13][14] By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms can be determined, revealing the dominant tautomeric form and the intermolecular interactions, such as hydrogen bonding, that stabilize it in the crystal lattice.[15] It is crucial to remember that the solid-state structure may not always represent the predominant form in solution, where the majority of biological interactions occur.[9]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[16][17] These methods can:

  • Predict Relative Stabilities: Calculate the relative energies of different isomers and tautomers in the gas phase and in various solvents, providing insights into their thermodynamic preferences.[6]

  • Simulate Spectroscopic Data: Predict NMR chemical shifts and other spectroscopic properties, aiding in the interpretation of experimental data.

  • Investigate Interconversion Barriers: Calculate the energy barriers for proton transfer, providing information on the kinetics of tautomerization.

G cluster_workflow Tautomer Elucidation Workflow exp Experimental Analysis NMR Spectroscopy X-ray Crystallography interp Structural Interpretation & Tautomer Assignment exp->interp comp Computational Modeling DFT Calculations Spectroscopic Prediction comp->interp

Caption: A workflow combining experimental and computational methods.

Implications for Drug Discovery and Development

The isomeric and tautomeric state of an aminotriazolopyridine has a direct and significant impact on its drug-like properties.

  • Pharmacodynamics: As different tautomers possess distinct three-dimensional shapes and hydrogen bonding patterns, they can exhibit varied affinities for the target protein.[9] This can manifest as differences in potency, efficacy, and selectivity.

  • Pharmacokinetics: Physicochemical properties such as solubility, lipophilicity (logP), and pKa are all influenced by the tautomeric equilibrium. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[9]

  • Intellectual Property: The specific isomeric and tautomeric form of a compound can be a key element in patent claims, making a thorough understanding of this chemistry essential for securing intellectual property rights.

Therefore, a proactive approach to understanding and controlling the isomeric and tautomeric landscape is crucial for successful drug development.[18][19]

Case Study: The Importance of Tautomer Control in a Kinase Inhibitor Program

Consider a hypothetical drug discovery program targeting a specific kinase. Initial screening identifies an aminotriazolopyridine hit. Further optimization leads to a lead compound with promising potency. However, inconsistent biological data and poor in vivo efficacy are observed.

Problem: The lead compound exists as a mixture of two rapidly equilibrating tautomers in physiological conditions. One tautomer has the ideal conformation for binding to the kinase active site, while the other is inactive. The unfavorable equilibrium position results in a lower than expected effective concentration of the active form.

Solution:

  • Characterization: A combination of NMR spectroscopy and computational modeling is used to identify and quantify the two tautomers and determine their relative stabilities.

  • Structure-Based Design: X-ray crystallography of the lead compound in complex with the target kinase reveals that only one tautomer is present in the binding site.

  • Chemical Modification: Guided by this structural information, medicinal chemists introduce a substituent that selectively stabilizes the active tautomer through intramolecular hydrogen bonding or steric effects.

  • Validation: The new, tautomerically constrained analog exhibits significantly improved and more consistent potency in biochemical and cellular assays, leading to enhanced in vivo efficacy.

This case study highlights the critical importance of understanding and controlling tautomerism to achieve the desired pharmacological profile.

Conclusion and Future Perspectives

The aminotriazolopyridine scaffold will undoubtedly continue to be a valuable source of new drug candidates. However, to fully exploit its potential, a deep understanding of its isomeric and tautomeric complexity is paramount. The integration of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, with sophisticated computational modeling provides a powerful platform for dissecting this chemical maze. By embracing this knowledge, drug discovery teams can make more informed decisions, leading to the design of safer, more effective, and patentable medicines. The future of drug development with this privileged scaffold lies in the precise control of its three-dimensional structure, a challenge that begins with a thorough understanding of its isomers and tautomers.

References

Physical and chemical characteristics ofTriazolo[4,3-a]pyridin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Triazolo[4,3-a]pyridin-7-amine hydrochloride

Foreword for the Modern Drug Discovery Professional:

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[2] Its rigid, planar geometry and strategic placement of nitrogen atoms make it an exceptional core for developing agents that modulate complex biological targets, from enzyme inhibitors to protein-protein interaction disruptors.[4][5] This guide focuses on a specific, high-value derivative: Triazolo[4,3-a]pyridin-7-amine hydrochloride. As a key synthetic intermediate, this compound serves as a critical launchpad for the synthesis of compound libraries aimed at targets such as PD-1/PD-L1 in immuno-oncology.[4][6]

This document moves beyond a simple data sheet. It is structured as a practical technical guide for the laboratory scientist. We will delve into the compound's structural and physicochemical properties, provide validated protocols for its characterization, and discuss its stability and handling from an application-focused perspective. The causality behind experimental choices is explained to empower researchers to not only use this building block but to understand its behavior and potential.

Section 1: Chemical Identity and Core Structure

Triazolo[4,3-a]pyridin-7-amine hydrochloride is a heterocyclic aromatic compound presented as its hydrochloride salt. The salt form is crucial as it typically enhances aqueous solubility and improves the stability of the solid material, making it more amenable to laboratory handling and reaction setup compared to its free base.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name [1][2][3]triazolo[4,3-a]pyridin-7-amine;hydrochloride [1]
CAS Number 1598386-14-1 [1][6]
Molecular Formula C₆H₇ClN₄ [1]
Molecular Weight 170.60 g/mol [1][6]

| Synonyms | 7-Amino-[1][2][3]triazolo[4,3-a]pyridine Hydrochloride |[1] |

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The amine group at the C7 position is a key functional handle for further chemical modification, enabling the attachment of various side chains to explore structure-activity relationships (SAR).

Caption: Chemical structure of Triazolo[4,3-a]pyridin-7-amine hydrochloride.

Section 2: Physicochemical Properties and Characterization

Understanding the fundamental physical properties of a building block is paramount for its effective use in synthesis and for interpreting analytical data.

Table 2: Physical and Computed Properties

Property Value Significance & Comments Source
Appearance Solid Expected for a small, crystalline organic salt. [1]
Exact Mass 170.0359 g/mol For the free base; critical for high-resolution mass spectrometry confirmation. [1]
TPSA 56.2 Ų The Topological Polar Surface Area suggests moderate cell permeability. [1]
H-Bond Donors 2 From the primary amine group. [1]
H-Bond Acceptors 3 Nitrogen atoms in the heterocyclic system. [1]

| Storage | 2-8°C, Inert Atmosphere | Recommended for maintaining long-term chemical integrity. |[1][6] |

Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities or residual solvent. While a specific melting point for this compound is not widely published, its determination is a fundamental quality control step.

Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.

    • Prepare a second sample and heat to approximately 20 °C below the estimated melting point.

    • Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A pure sample should have a range of <2 °C.

Solubility Profile

The hydrochloride salt structure suggests good solubility in polar protic solvents. A qualitative and quantitative understanding of solubility is essential for selecting appropriate reaction solvents, purification methods, and analytical conditions (e.g., for NMR or HPLC).

Protocol: Qualitative Solubility Assessment at Ambient Temperature

  • Setup: Add approximately 5-10 mg of the compound to a series of vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Ethyl Acetate).

  • Observation: Agitate the vials for 1-2 minutes. Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.

  • Rationale: This rapid test informs the choice of solvents for subsequent work. For instance, high solubility in DMSO makes it an excellent choice for NMR analysis, while solubility in methanol or water would be advantageous for purification via crystallization or for certain reaction types.

Section 3: Analytical Characterization Workflow

A multi-technique analytical approach is required for the unambiguous confirmation of the structure and purity of Triazolo[4,3-a]pyridin-7-amine hydrochloride. The following workflow represents a self-validating system where each technique provides complementary information.

analytical_workflow start Sample: Triazolo[4,3-a]pyridin-7-amine hydrochloride lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir purity Purity Confirmation (>95% by HPLC) lcms->purity identity_mass Identity Confirmation (Correct Mass) lcms->identity_mass identity_structure Structural Elucidation (Proton/Carbon Environment) nmr->identity_structure identity_bonds Functional Group ID (N-H, C=N, etc.) ftir->identity_bonds final Verified Structure & Purity purity->final identity_mass->final identity_structure->final identity_bonds->final

Caption: A logical workflow for the comprehensive analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the specific arrangement of atoms in the molecule.

  • Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum should reveal distinct signals for the protons on the heterocyclic core. Protons on the pyridine ring will appear in the aromatic region (approx. 7.0-9.0 ppm). The proton on the triazole ring is also expected in this downfield region. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent and will exchange upon addition of D₂O.

  • Expected ¹³C NMR Spectrum: The spectrum should show six distinct signals for the six carbon atoms of the fused ring system, consistent with the proposed structure.

Protocol: NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and allows for the observation of exchangeable N-H protons.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignment if needed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Protocol: LC-MS Analysis

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides simultaneous purity data (from the chromatogram) and mass confirmation (from the mass spectrum).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The formic acid ensures the analyte is protonated for positive ion detection.

  • Detection: Employ an Electrospray Ionization (ESI) source in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated free base ([M+H]⁺) at an m/z value consistent with its calculated exact mass (C₆H₆N₄ + H⁺ = 135.0665). The HPLC chromatogram will indicate the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Peaks: Based on data from structurally similar compounds, key absorbances are expected[7][8]:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1650-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.

Section 4: Synthesis, Stability, and Handling

Plausible Synthetic Pathway

While specific preparations for the 7-amino derivative are proprietary or not widely published, a plausible route can be conceptualized based on established syntheses of the[1][2][3]triazolo[4,3-a]pyridine core.[9][10] A common strategy involves the cyclocondensation of a hydrazine derivative with a substituted pyridine.

synthesis_pathway start 2,6-Dichloropyridine step1 Nucleophilic Substitution with Hydrazine Hydrate start->step1 intermediate 2-Chloro-6-hydrazinopyridine step1->intermediate step2 Cyclization (e.g., with Formic Acid) intermediate->step2 intermediate2 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (e.g., with Ammonia or protected amine) intermediate2->step3 product_base [1,2,4]triazolo[4,3-a]pyridin-7-amine (Free Base) step3->product_base step4 Salt Formation (HCl in Ethanol) product_base->step4 final_product Final Product: Triazolo[4,3-a]pyridin-7-amine HCl step4->final_product

Caption: A proposed synthetic route for Triazolo[4,3-a]pyridin-7-amine hydrochloride.

Chemical Stability and Safe Handling

Proper storage and handling are essential to maintain the quality and ensure the safety of personnel.

  • Stability: The compound is reported to be stable under normal conditions.[3] As a hydrochloride salt of an aromatic amine, it is generally more resistant to air oxidation than its corresponding free base.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to decomposition.[3]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential degradation over long periods.[1][6][11]

Safety Precautions:

While a specific toxicological profile is not thoroughly investigated, standard laboratory precautions for handling chemical intermediates should be followed.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move to fresh air.[3]

Conclusion

Triazolo[4,3-a]pyridin-7-amine hydrochloride is a high-value chemical building block with significant potential in drug discovery and development. Its defined structure, characterized by the fused heterocyclic core and a reactive amine handle, makes it an ideal starting point for synthetic exploration. This guide has provided a comprehensive overview of its identity, physicochemical properties, and analytical characterization. By employing the detailed protocols and understanding the rationale behind them, researchers can confidently utilize this compound in their synthetic programs, ensuring both the quality of their results and the safety of their operations.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Triazolo[4,3-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyridine Core in Modern Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[4] Triazolo[4,3-a]pyridin-7-amine, as a key intermediate and pharmacophore, presents a unique combination of a fused triazole and a substituted pyridine ring. The inherent chemical characteristics of this fused system, particularly the electron distribution and the presence of multiple nitrogen atoms, govern its stability and susceptibility to degradation.[5]

Understanding the stability profile and degradation pathways of this molecule is not merely an academic exercise; it is a critical prerequisite for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies, which intentionally stress the molecule under harsh conditions, are fundamental to this process.[6][7] They provide invaluable insights into the intrinsic stability of the drug substance, help in the development of stability-indicating analytical methods, and inform formulation and packaging strategies.[8]

This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of Triazolo[4,3-a]pyridin-7-amine. Drawing from established chemical principles and data on closely related analogues, we will explore its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. This document is intended for researchers, scientists, and drug development professionals to build a foundational understanding and to design robust stability testing protocols.

Part 1: Intrinsic Stability and Physicochemical Properties

The stability of Triazolo[4,3-a]pyridin-7-amine is dictated by the interplay of its two fused heterocyclic rings and the exocyclic amino group. The triazole ring is generally considered an electron-deficient system, while the pyridine ring's electronics are modulated by the fused triazole and the electron-donating amine substituent. The lone pairs on the nitrogen atoms are key centers for reactivity, particularly towards electrophiles and oxidative agents.[5]

Computational studies on related triazolopyridine structures have shown a specific distribution of electron density, which can help predict the most likely sites for chemical attack.[5] The nitrogen atoms in the triazole ring and the pyridine ring are potential sites for protonation and oxidation. The amine group at the 7-position is a primary nucleophile and can participate in various reactions.

Part 2: Major Degradation Pathways and Mechanisms

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[6] The primary pathways to consider for Triazolo[4,3-a]pyridin-7-amine are oxidation, hydrolysis, photolysis, and thermal degradation.

Oxidative Degradation: The Prominent Pathway

Oxidative degradation is often a significant concern for nitrogen-containing heterocyclic compounds. The nitrogen atoms in the triazolopyridine ring system are susceptible to oxidation, leading to the formation of N-oxides.

A pivotal study on a derivative, 2-(3-(1-(4-chlorophenyl)cyclopropyl)-[1][2][3]triazolo[4,3-a]pyridin-8-yl)propan-2-ol hydrochloride, revealed that oxidation is a key degradation pathway.[9] In a stressed capsule formulation, the active pharmaceutical ingredient (API) formed key N-oxide degradants. It was hypothesized that the API free base is susceptible to oxidation to form these N-oxides.[9] These intermediates can then undergo further complex reactions.

Proposed Oxidative Degradation Pathway:

  • N-Oxide Formation: The initial and most probable oxidative step is the formation of N-oxides at one of the nitrogen atoms of the pyridine or triazole ring. The specific nitrogen atom that gets oxidized will depend on its electron density and steric accessibility.

  • Further Transformation and Dimerization: The formed N-oxides can be highly reactive. In the presence of a proton source (e.g., an API hydrochloride salt), the N-oxide can be protonated. This activated intermediate can then react with another molecule of the parent compound (in its free base form) to form dimeric structures.[9] A study identified the formation of cationic pseudodimers through such a pathway.[9]

Oxidative Degradation Pathway cluster_0 Initial Oxidation cluster_1 Dimerization Cascade A Triazolo[4,3-a]pyridin-7-amine B N-Oxide Intermediate A->B [O] C Protonated N-Oxide B->C H+ D Cationic Pseudodimer C->D + Parent API - H2O

Caption: Proposed oxidative degradation of Triazolo[4,3-a]pyridin-7-amine.

Mitigation Strategies: To minimize oxidative degradation, the addition of antioxidants to the formulation can be considered. Furthermore, controlling the formulation environment, such as reducing the presence of bases (like magnesium stearate) that can generate the more reactive free base form of the API, can also be an effective strategy.[9]

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water. The stability of Triazolo[4,3-a]pyridin-7-amine to hydrolysis should be evaluated across a range of pH values (typically acidic, neutral, and basic).

  • Acidic Conditions: Under acidic conditions, the primary amine and the ring nitrogens can be protonated. While the fused ring system is generally stable, extreme acidic conditions coupled with heat could potentially lead to ring opening, although this is less likely than other degradation pathways.

  • Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be slow.

  • Basic Conditions: In basic conditions, the molecule is expected to be relatively stable. The primary amine is not a good leaving group, and the ring system lacks functionalities that are highly susceptible to base-catalyzed hydrolysis.

While specific data for Triazolo[4,3-a]pyridin-7-amine is not available, related heterocyclic systems often exhibit considerable stability towards hydrolysis.

Photodegradation

Photostability is a critical parameter, as exposure to light can provide the energy to initiate degradation reactions. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[10]

Triazolopyridine derivatives can absorb UV radiation, which may lead to photochemical reactions.[5] Potential photolytic degradation pathways could involve:

  • Radical Reactions: Formation of radical species that can then propagate degradation.

  • Ring Rearrangement or Cleavage: High-energy photons could potentially induce rearrangements or cleavage of the heterocyclic rings.

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.

A systematic approach to photostability testing should be conducted, exposing the drug substance to a light source that provides both visible and UV light.[10]

Thermal Degradation

Thermal stability is crucial for determining appropriate manufacturing and storage conditions. Studies on related nitrogen-rich heterocyclic compounds have shown that they can be thermally stable, with decomposition often occurring at temperatures above 250°C.[11]

The thermal decomposition of such compounds is often a complex process involving:

  • Ring Cleavage: At high temperatures, the weaker bonds in the heterocyclic rings can break.

  • Radical Mechanisms: The decomposition is often initiated by radical mechanisms, leading to the formation of various gaseous products like NH₃, HCN, and CO₂.[11] Theoretical studies on related triazolo-triazine compounds suggest that decomposition can involve ring cleavage, hydrogen atom rearrangement, and the detachment of free radicals.[12]

Part 3: Recommended Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of Triazolo[4,3-a]pyridin-7-amine requires a well-designed forced degradation study.[7] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[13]

General Experimental Workflow

Forced Degradation Workflow Start Prepare Stock Solution of Triazolo[4,3-a]pyridin-7-amine Stress Subject Aliquots to Stress Conditions Start->Stress Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidative (e.g., H2O2) Stress->Oxidation Thermal Thermal (Dry Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analyze Analyze Samples by Stability-Indicating HPLC-UV/MS Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Characterize Degradation Products (LC-MS, NMR) Analyze->Identify

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocols

A. Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution under the same conditions as acid hydrolysis.

  • Neutral Hydrolysis: Dissolve the compound in water or a neutral buffer and heat under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

B. Oxidative Degradation

  • Procedure: Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and monitor over time.

  • Sample Analysis: Withdraw aliquots at specified time points and analyze directly or after quenching the excess peroxide (e.g., with sodium bisulfite).

C. Photolytic Degradation

  • Procedure: Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample Analysis: Analyze the samples after the exposure period.

D. Thermal Degradation

  • Procedure: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 80°C, 105°C) for a specified period.

  • Sample Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A reversed-phase C18 column with a gradient elution program using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is a good starting point.

  • Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. For definitive structural elucidation, preparative HPLC can be used to isolate the degradants for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Part 4: Data Summary and Interpretation

All quantitative data from forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDuration% Degradation of ParentNo. of DegradantsMajor Degradant (Peak Area %)
Acid Hydrolysis 0.1 M HCl, 80°C24 h[Data][Data][Data]
Base Hydrolysis 0.1 M NaOH, 80°C24 h[Data][Data][Data]
Oxidation 3% H₂O₂, RT8 h[Data][Data][Data]
Thermal (Solid) 105°C48 h[Data][Data][Data]
Photolytic (Solid) ICH Q1B-[Data][Data][Data]
Note: This table is a template. The actual data needs to be generated experimentally.

Conclusion and Future Outlook

While specific experimental data on the stability of Triazolo[4,3-a]pyridin-7-amine is limited in the public domain, a comprehensive stability assessment can be designed based on established chemical principles and data from structurally related molecules. The evidence suggests that the primary degradation pathway of concern for the triazolopyridine scaffold is oxidation , leading to the formation of N-oxides and potentially subsequent dimerization.[9] The fused heterocyclic system is expected to show reasonable stability towards hydrolysis and thermal stress under typical pharmaceutical processing and storage conditions.

A thorough forced degradation study, following the protocols outlined in this guide, is essential for any drug development program involving Triazolo[4,3-a]pyridin-7-amine. The resulting data will be instrumental in developing robust formulations, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

Theoretical and Computational Elucidation of theTriazolo[4,3-a]pyridine Scaffold: A Methodological and Application-Focused Guide

Theoretical and Computational Elucidation of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Methodological and Application-Focused Guide

Abstract

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous pharmacologically active agents. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications, including antifungal, anticancer, and antimalarial activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this scaffold. We delve into the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking to unravel the scaffold's geometric, electronic, and spectroscopic characteristics. Furthermore, this guide details how these computational insights are leveraged in modern drug discovery to perform virtual screening, guide rational drug design, and elucidate structure-activity relationships (SAR), thereby accelerating the development of novel therapeutics.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The fusion of a 1,2,4-triazole ring with a pyridine ring gives rise to the[1][2][3]triazolo[4,3-a]pyridine system, a bicyclic heteroaromatic structure of significant interest in pharmaceutical sciences. This scaffold is recognized for its versatile biological activities, which include antifungal, antibacterial, anticonvulsant, herbicidal, and anticancer properties[1][3]. The therapeutic potential of its derivatives is vast, ranging from inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy to novel agents targeting parasitic diseases like malaria[2][4][5][6].

The efficacy of these compounds is intrinsically linked to their three-dimensional structure, electronic charge distribution, and ability to interact with specific biological targets. Understanding these properties at a molecular level is paramount for rational drug design. Computational chemistry provides a powerful, cost-effective, and time-efficient alternative to purely empirical approaches. By simulating molecular behavior, researchers can predict properties, understand reaction mechanisms, and design novel derivatives with enhanced potency and selectivity. This guide serves as a resource for professionals in the field, detailing the key computational workflows and theoretical principles applied to the study of the[1][2][3]triazolo[4,3-a]pyridine scaffold.

Core Computational Methodologies: The Scientist's Toolkit

The investigation of the triazolopyridine scaffold relies on a suite of well-established computational methods. The choice of method is dictated by the specific property being investigated, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying the ground-state properties of molecules. It is instrumental in predicting the structural and electronic features of triazolopyridine derivatives with high accuracy.

  • Causality of Choice : DFT is chosen over simpler methods due to its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of heteroaromatic systems. Functionals like B3LYP combined with Pople-style basis sets such as 6-311G(d,p) have been shown to provide a robust balance of accuracy and computational efficiency for optimizing geometries and calculating vibrational frequencies of these scaffolds[1][7].

  • Key Applications :

    • Geometry Optimization : Determining the most stable 3D conformation, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be validated against experimental X-ray crystallography data[1][7].

    • Vibrational Analysis : Calculating theoretical FTIR and FT-Raman spectra. The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) calculations, which provide a quantitative measure of each mode's character[1][7].

    • Electronic Property Calculation : Determining fundamental electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity[1].

Time-Dependent Density Functional Theory (TD-DFT)

To understand how these molecules interact with light, which is fundamental to their spectroscopic characterization and potential applications in areas like photosensitization, TD-DFT is employed.

  • Causality of Choice : TD-DFT extends the principles of DFT to study excited states, making it the standard method for simulating electronic absorption (UV-Vis) spectra in solution[8][9]. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

  • Key Applications :

    • Simulation of UV-Vis absorption spectra.

    • Analysis of electronic transitions between molecular orbitals.

    • Investigation of photophysical properties, including singlet and triplet excited state energies[1][7].

Molecular Docking

Molecular docking is a pivotal technique in drug discovery for predicting how a ligand (a triazolopyridine derivative) binds to the active site of a protein target.

  • Causality of Choice : This method is employed to rapidly screen large libraries of compounds and prioritize candidates for synthesis and biological testing. It provides invaluable insights into the binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and binding affinity (scoring functions)[2][5][10].

  • Key Applications :

    • Virtual Screening : Identifying potential hits from large compound databases[2][4][5][6].

    • Binding Mode Analysis : Elucidating the precise interactions between a ligand and its receptor, which is crucial for understanding the mechanism of action.

    • Structure-Activity Relationship (SAR) Studies : Explaining why certain structural modifications lead to an increase or decrease in biological activity[3].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction obtained from a DFT calculation.

  • Causality of Choice : It is used to gain a deeper understanding of charge distribution and intramolecular stability. NBO analysis quantifies delocalization effects and donor-acceptor interactions, such as hyperconjugation, which contribute to the overall stability of the molecule[1][7].

  • Key Applications :

    • Calculation of natural atomic charges.

    • Analysis of intramolecular charge transfer and hyperconjugative interactions.

    • Evaluation of the stability arising from electron delocalization[1][7].

Workflow for Computational Analysis

A systematic computational investigation of a novel triazolopyridine derivative typically follows a structured workflow. This ensures that the theoretical data generated is robust and can be reliably correlated with experimental results.

Gcluster_0Initial Setup & Optimizationcluster_1Property Calculationcluster_2Biological Target Interactioncluster_3Data Interpretation & ValidationA1. Propose Molecular StructureB2. Geometry Optimization (DFT)e.g., B3LYP/6-311G(d,p)A->BC3. Frequency Calculation(Confirm Minimum Energy State)B->CD4a. Electronic Properties(HOMO, LUMO, MEP)C->DE4b. Spectroscopic Properties(TD-DFT for UV-Vis, DFT for IR/Raman)C->EF4c. NBO Analysis(Charge Distribution, Stability)C->FG5. Molecular Docking(Predict Binding Mode & Affinity)C->GI7. Correlate with Experimental Data(XRD, Spectra, IC50 values)D->IE->IF->IH6. Analyze Interactions(H-bonds, Hydrophobic Contacts)G->HH->IJ8. Derive SAR & Propose New DerivativesI->JcaptionFig 1. General workflow for the computational study of a triazolopyridine derivative.

Caption: Fig 1. General workflow for the computational study of a triazolopyridine derivative.

Theoretical Insights into Molecular Properties

Computational studies provide a granular view of the intrinsic properties of the triazolopyridine scaffold.

Structural Properties and Electron Distribution

DFT calculations on derivatives like 1,2,4-triazolo[4,3-a]pyridin-3-amine reveal a detailed picture of their electronic landscape. Mulliken atomic charge analysis shows a significant redistribution of electron density upon the fusion of the pyridine and triazole rings[1]. Nitrogen atoms within the triazole ring (N1 and N2) typically exhibit negative charges, indicating their role as electron-rich centers. The charge on carbon atoms varies based on their position and the presence of substituents, which directly influences the molecule's reactivity and interaction with biological targets[1]. For instance, attaching an amino group can significantly alter the charge on the adjacent carbon atom[1].

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for predicting the stability of a molecule. A larger energy gap implies higher stability and lower chemical reactivity. DFT calculations are used to determine these values and guide the synthesis of derivatives with desired reactivity profiles[3].

Table 1: Representative Calculated Electronic Properties for 1,2,4-Triazolo[4,3-a]pyridin-3-amine

Parameter Calculated Value (eV) Implication
EHOMO -6.35 Electron-donating capability
ELUMO -1.25 Electron-accepting capability
Energy Gap (ΔE) 5.10 High chemical stability

Data derived from typical DFT calculations for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the triazolopyridine scaffold, MEP maps typically show negative potential (red/yellow regions) around the nitrogen atoms, confirming them as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) is often found around hydrogen atoms, especially those attached to nitrogen, indicating sites for nucleophilic attack or hydrogen bond donation[11].

Application in Drug Design and Discovery

Computational methods are not merely academic exercises; they are integral to modern drug discovery pipelines.

Case Study: IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial target in cancer immunotherapy. A novel class of IDO1 inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold was identified through a structure-based virtual screening campaign[2][4].

  • Process :

    • A virtual library of compounds was docked into the active site of the IDO1 enzyme (PDB ID: 2D0T)[2].

    • A hit compound, VS9, featuring the triazolopyridine scaffold, was identified with a promising IC50 value of 2.6 μM[2].

    • Docking studies predicted that the N1 atom of the triazole ring coordinates with the heme iron in the enzyme's active site, a novel binding mode for this scaffold[2].

    • An in silico-guided design of analogues, focused on optimizing interactions within the binding pockets, led to the synthesis of compounds with sub-micromolar potency, high metabolic stability, and excellent selectivity[2][4][12].

GA1. Target Identification(IDO1 Enzyme)B2. Structure-Based Virtual Screening(Docking of Compound Library)A->BC3. Hit Identification([1,2,4]triazolo[4,3-a]pyridine scaffold)B->CD4. In Silico-Guided Optimization(Analyze Binding Pose, Design Analogues)C->DE5. Synthesis of AnaloguesD->EF6. In Vitro Biological Evaluation(IC50, Selectivity, Stability)E->FG7. SAR Analysis & Lead OptimizationF->GG->DIterative CyclecaptionFig 2. Workflow for the discovery of triazolopyridine-based IDO1 inhibitors.

Caption: Fig 2. Workflow for the discovery of triazolopyridine-based IDO1 inhibitors.

Case Study: Antimalarial Agents

The development of new antimalarial drugs is a global health priority. Researchers designed a virtual library of 1561 novel[1][2][3]triazolo[4,3-a]pyridines bearing a sulfonamide fragment to target the Plasmodium falciparum enzyme falcipain-2[5][6].

  • Process :

    • The virtual library was screened using molecular docking methods against the crystal structure of falcipain-2[5].

    • Hits were filtered based on their docking scores and predicted interactions with key active site residues.

    • 25 selected hits were synthesized and evaluated in vitro against a chloroquine-resistant strain of P. falciparum[6].

    • This approach successfully identified lead compounds with good antimalarial activity (IC50 = 2.24 µM), demonstrating the power of computational screening to focus synthetic efforts on the most promising candidates[5][6].

Standardized Computational Protocols

To ensure reproducibility and validity, computational studies should adhere to established protocols.

Protocol 1: DFT Geometry Optimization and Frequency Analysis
  • Structure Building : Construct the 3D structure of the triazolopyridine derivative using a molecular builder (e.g., GaussView, Avogadro).

  • Input File Preparation : Create an input file for the quantum chemistry software (e.g., GAUSSIAN). Specify the DFT method (e.g., B3LYP), basis set (e.g., 6-311G(2d,2p)), and calculation type (Opt Freq for optimization followed by frequency calculation).

  • Execution : Run the calculation.

  • Validation : Verify the completion of the optimization. Confirm that the frequency calculation yields no imaginary frequencies, which indicates that the structure is a true energy minimum.

  • Analysis : Extract optimized coordinates, electronic energies (HOMO, LUMO), and vibrational frequencies from the output file.

Protocol 2: Molecular Docking Study
  • Protein Preparation :

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation :

    • Generate the 3D structure of the triazolopyridine ligand.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Grid Generation : Define the docking search space (the "grid box") around the active site of the protein.

  • Docking Execution : Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses for the ligand.

  • Pose Analysis :

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the best-scoring pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein's active site residues.

  • Protocol Validation (Self-Validating System) : Before screening new compounds, redock the original co-crystallized ligand into the prepared protein. The protocol is considered valid if the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose is less than 2.0 Å.

Conclusion and Future Outlook

Theoretical and computational studies have proven to be indispensable in advancing our understanding and application of the[1][2][3]triazolo[4,3-a]pyridine scaffold. These methods provide profound insights into molecular structure, reactivity, and biological interactions that are often difficult to obtain through experimental means alone. From predicting spectroscopic properties to guiding the rational design of potent enzyme inhibitors, the synergy between in silico and experimental approaches is a cornerstone of modern medicinal chemistry.

The future of this field will likely involve the integration of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) for more accurate modeling of enzyme-ligand interactions and the use of machine learning and artificial intelligence to predict biological activity and design novel scaffolds with greater efficiency. As computational power continues to grow, these methods will play an even more critical role in accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

Methodological & Application

Synthesis ofTriazolo[4,3-a]pyridin-7-amine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Comprehensive Guide to the Synthesis of Triazolo[4,3-a]pyridin-7-amine from 2-Chloropyridine Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[4][5][6] Its derivatives are explored for a wide range of therapeutic applications, including their use as antibacterial, antifungal, and neuroprotective agents.[4] This document provides a detailed, scientifically-grounded guide for the multi-step synthesis of a key derivative, Triazolo[4,3-a]pyridin-7-amine. The synthesis originates from a commercially available 2-chloropyridine scaffold, specifically 2-chloro-5-nitropyridine, and proceeds through key transformations including nucleophilic aromatic substitution (SNAr), dehydrative cyclization, and nitro group reduction. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and includes expert insights for troubleshooting and potential scale-up.

Overall Synthetic Strategy & Retrosynthetic Analysis

The direct synthesis of Triazolo[4,3-a]pyridin-7-amine from 2-chloropyridine is not feasible in a single step. The target molecule requires the strategic installation of both a hydrazinyl group at the 2-position (to form the triazole ring) and an amino group at the 7-position of the fused ring system (which corresponds to the 5-position of the pyridine core).

Our synthetic approach is therefore a four-step sequence beginning with 2-chloro-5-nitropyridine , a common derivative of 2-chloropyridine. This strategy allows for the robust installation of the necessary functionalities in a logical order.

The forward synthesis involves:

  • Nitration: Introduction of a nitro group at the 5-position of 2-chloropyridine. This serves as a masked amino group and activates the ring for subsequent nucleophilic attack.

  • Hydrazinolysis: Displacement of the C2-chloride with hydrazine hydrate via a Nucleophilic Aromatic Substitution (SNAr) mechanism to form the key intermediate, 2-hydrazino-5-nitropyridine.

  • Cyclization: Reaction with a one-carbon electrophile (e.g., triethyl orthoformate) to construct the fused 1,2,4-triazole ring, yielding 7-nitro-[1][2][3]triazolo[4,3-a]pyridine.

  • Reduction: Conversion of the nitro group to the target primary amine, yielding the final product.

The overall workflow is depicted below.

G cluster_0 Synthetic Workflow A 2-Chloro-5-nitropyridine B 2-Hydrazino-5-nitropyridine A->B Step 1: Hydrazinolysis (SNA_r) C 7-Nitro-[1,2,4]triazolo[4,3-a]pyridine B->C Step 2: Cyclization (Dehydration) D Triazolo[4,3-a]pyridin-7-amine C->D Step 3: Reduction (e.g., Pd/C, H₂)

Caption: High-level workflow for the synthesis.

Part I: Synthesis of the Key Hydrazine Intermediate

Step 1: Hydrazinolysis of 2-Chloro-5-nitropyridine

Causality & Mechanistic Insight: This step is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C5 position work in concert to significantly reduce the electron density of the pyridine ring. This renders the C2 position, where the chlorine atom is located, highly electrophilic and susceptible to attack by nucleophiles. Hydrazine hydrate serves as a potent nucleophile, readily displacing the chloride leaving group. The reaction typically proceeds under milder conditions than the amination of unactivated 2-chloropyridine, which can require high temperatures or transition-metal catalysis.[2][7][8]

Caption: Simplified SNAr mechanism for hydrazinolysis.

Protocol 2.1: Synthesis of 2-Hydrazino-5-nitropyridine

ParameterValue / Description
Reactants 2-Chloro-5-nitropyridine, Hydrazine monohydrate (80%)
Solvent n-Propanol or Ethanol
Temperature 80°C to Reflux
Stoichiometry Hydrazine: ~2-3 equivalents
Typical Yield 80-95%

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq).

  • Add n-propanol (approx. 5-10 mL per gram of starting material).

  • While stirring, add hydrazine monohydrate (2.0-3.0 eq) to the suspension. Expert Insight: While literature often reports using a large excess of hydrazine hydrate as both reactant and solvent, using an alcohol solvent and a more moderate excess of hydrazine simplifies workup and improves safety, especially at scale.[1][9][10]

  • Heat the reaction mixture to 80°C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates completion.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield 2-hydrazino-5-nitropyridine as a yellow to orange solid. The product is often of sufficient purity for the next step without further purification.

Part II: Triazole Ring Formation & Final Amination

Step 2: Cyclization to 7-Nitro-[1][2][3]triazolo[4,3-a]pyridine

Causality & Mechanistic Insight: The formation of the triazole ring is achieved by reacting the terminal amino group of the hydrazine moiety with a one-carbon electrophile, followed by an intramolecular dehydrative cyclization. A common and effective reagent for this transformation is triethyl orthoformate, often with an acid catalyst like formic acid or p-toluenesulfonic acid. The reaction first forms a hydrazone-like intermediate, which then undergoes cyclization via nucleophilic attack of the pyridine ring nitrogen onto the activated carbon, followed by elimination of ethanol and water to yield the aromatic triazole ring.

Protocol 3.1: Synthesis of 7-Nitro-[1][2][3]triazolo[4,3-a]pyridine

ParameterValue / Description
Reactants 2-Hydrazino-5-nitropyridine, Triethyl orthoformate
Catalyst p-Toluenesulfonic acid (catalytic) or Formic Acid
Temperature Reflux
Stoichiometry Triethyl orthoformate used in excess (as reactant & solvent)
Typical Yield 85-95%

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend 2-hydrazino-5-nitropyridine (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (~0.05 eq).

  • Heat the mixture to reflux (approx. 140-150°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC (e.g., 100% Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate directly from the reaction mixture.

  • Dilute the mixture with diethyl ether or hexane to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether to remove residual orthoformate.

  • Dry the solid under vacuum to afford 7-nitro-[1][2][3]triazolo[4,3-a]pyridine.

Step 3: Reduction to Triazolo[4,3-a]pyridin-7-amine

Causality & Mechanistic Insight: The final step involves the reduction of the aromatic nitro group to a primary amine. This is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and high-yielding method. A palladium on carbon (Pd/C) catalyst is highly effective. The nitro group is readily reduced under a hydrogen atmosphere without affecting the heterocyclic aromatic rings. Alternative methods, such as using tin(II) chloride (SnCl₂) in acidic media, are also effective but may require a more involved aqueous workup to remove metal salts.

Protocol 3.2: Synthesis of Triazolo[4,3-a]pyridin-7-amine

ParameterValue / Description
Reactants 7-Nitro-[1][2][3]triazolo[4,3-a]pyridine, Hydrogen source
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (balloon or Parr apparatus) or a transfer agent like ammonium formate
Solvent Methanol or Ethanol
Temperature Room Temperature
Typical Yield >95%

Step-by-Step Procedure:

  • To a flask suitable for hydrogenation, add 7-nitro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) and dissolve or suspend it in methanol (15-20 mL per gram).

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Seal the flask, evacuate the inert atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus is recommended.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. The product is significantly more polar than the starting material. A color change from yellow to colorless is also indicative of reaction completion.

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Safety Note: The Celite pad with the catalyst should not be allowed to dry in the air; keep it wet with solvent until it can be disposed of properly.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the final product, Triazolo[4,3-a]pyridin-7-amine, which can be further purified by recrystallization if necessary.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of this important structural class. We will delve into the mechanistic underpinnings of the key C-N bond-forming reactions, present versatile and field-proven synthetic strategies, and offer a detailed, step-by-step protocol for a robust and scalable synthesis. The causality behind experimental choices, troubleshooting guidance, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Triazolo[4,3-a]pyridines and Palladium Catalysis

The fusion of triazole and pyridine rings creates the[1][2][3]triazolo[4,3-a]pyridine core, a structure integral to numerous compounds with diverse biological activities, including anti-inflammatory, antifungal, and herbicidal properties.[4] The development of efficient and modular synthetic routes to access analogues of this scaffold is therefore of paramount importance in medicinal chemistry and drug discovery.

Traditional methods for constructing this ring system often require harsh conditions or multiple synthetic steps.[5] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a milder, more versatile, and highly efficient pathway.[6][7][8] These methods allow for the coupling of a wide range of aryl halides with various nitrogen-containing nucleophiles, demonstrating remarkable functional group tolerance and expanding the accessible chemical space for drug development.[6][7]

This guide focuses on a powerful two-step, one-pot-adaptable sequence:

  • Palladium-Catalyzed N-Arylation: A Buchwald-Hartwig type coupling between a 2-chloropyridine and a hydrazide.

  • Dehydrative Cyclization: An acid-mediated intramolecular cyclization to form the final triazolopyridine ring system.

This approach is notable for its operational simplicity, high yields, and the ability to chemoselectively form the C-N bond at the terminal nitrogen of the hydrazide, a crucial factor for successful cyclization.[2][9][10]

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed N-arylation of a hydrazide with a 2-chloropyridine follows the general mechanistic pathway of the Buchwald-Hartwig amination.[6][11]

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the 2-chloropyridine. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. The rate of this step is significantly influenced by the choice of phosphine ligand.[11]

  • Amide Binding & Deprotonation: The hydrazide coordinates to the Pd(II) center. A base then deprotonates the coordinated hydrazide, forming a palladium amido complex.[12]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aryl group and the amido group couple, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is facilitated by bulky, electron-rich phosphine ligands.[11][13]

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NHNR'COR'') OA_Complex->Amido_Complex Ligand Exchange & Deprotonation (+ H₂NNHCOR, -HX, -Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NHNHCOR) Product Coupled Product (Ar-NHNHCOR) Amido_Complex->Product ArX 2-Chloropyridine (Ar-X) ArX->OA_Complex Amine Hydrazide (H₂NNHCOR) Amine->OA_Complex caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Key Methodologies and Strategic Choices

The success of the synthesis hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the reaction conditions.

Choice of Palladium Precursor and Ligand
  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used and effective precursors.[14] They are stable to air and moisture, and readily form the active Pd(0) species under the reaction conditions.

  • Ligand Selection (The Key to Success): The ligand stabilizes the palladium center and modulates its reactivity. For C-N coupling reactions, bulky, electron-rich phosphine ligands are essential.

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This is a highly effective and widely used ligand for the amidation of aryl halides.[13][15] Its wide "bite angle" is believed to facilitate the crucial reductive elimination step.[14] Pd-Xantphos catalytic systems have demonstrated success in the N-arylation of various nucleophiles.[16]

    • Other Biarylphosphine Ligands (e.g., SPhos, XPhos): These "Buchwald ligands" are also extremely effective, often providing superior results for challenging substrates.[17] They are designed to promote both oxidative addition and reductive elimination.[11]

Base and Solvent Selection
  • Base: A moderately strong, non-nucleophilic base is required to deprotonate the hydrazide without competing in the coupling reaction. Carbonate bases like Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), and Cesium Carbonate (Cs₂CO₃) are excellent choices. Sodium bicarbonate (NaHCO₃) has also been shown to be effective.[18] Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions.[19]

  • Solvent: A high-boiling point, polar aprotic solvent is typically used to ensure solubility of the reagents and to allow the reaction to be heated. Toluene, Dioxane, and DMF (N,N-Dimethylformamide) are common choices.

Detailed Application Protocol: Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol details a representative synthesis adapted from established literature procedures.[2][9]

Workflow Overview

Experimental_Workflow start Start: Reagent Assembly setup Reaction Setup: Inert Atmosphere (Ar/N₂) start->setup coupling Step 1: Pd-Catalyzed C-N Coupling (Toluene, 100 °C, 12-16h) setup->coupling workup1 Aqueous Workup & Filtration coupling->workup1 cyclization Step 2: Dehydrative Cyclization (Acetic Acid, MW, 180 °C) workup1->cyclization workup2 Final Workup & Purification cyclization->workup2 product Final Product: Characterization (NMR, MS) workup2->product

Caption: Fig 2. General experimental workflow for the two-step synthesis.

Materials and Reagents
ReagentFormulaMWSupplierPurity
2-ChloropyridineC₅H₄ClN113.54Sigma-Aldrich≥99%
Benzoic HydrazideC₇H₈N₂O136.15Sigma-Aldrich98%
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72Strem Chemicals98%
XantphosC₃₉H₃₂OP₂578.62Strem Chemicals98%
Sodium Carbonate (Anhydrous)Na₂CO₃105.99Fisher Scientific≥99.5%
Toluene (Anhydrous)C₇H₈92.14Acros Organics99.8%
Glacial Acetic AcidCH₃COOH60.05J.T. BakerACS Grade

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Palladium compounds can be toxic. Hydrazides can be irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure

Step 1: Palladium-Catalyzed Coupling of 2-Chloropyridine and Benzoic Hydrazide

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg, 0.10 mmol, 2 mol % Pd), Xantphos (127 mg, 0.22 mmol, 4.4 mol %), and anhydrous sodium carbonate (1.48 g, 14.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add benzoic hydrazide (1.36 g, 10.0 mmol) and 2-chloropyridine (0.95 mL, 1.14 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude intermediate, 2-(2-benzoylhydrazinyl)pyridine, is a solid and can be used in the next step without further purification.

Step 2: Dehydrative Cyclization

  • Vessel Preparation: Transfer the crude intermediate from Step 1 into a 20 mL microwave reaction vial equipped with a small magnetic stir bar.

  • Solvent Addition: Add glacial acetic acid (10 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180 °C for 20-30 minutes.

  • Workup: After cooling, carefully pour the reaction mixture onto crushed ice (~50 g). Basify the solution to pH ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine as a white solid.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion in Step 1 Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a pre-catalyst (e.g., a Buchwald G3 precatalyst).[14] Ensure all glassware is dry and the system is thoroughly purged with inert gas. Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Bis-arylated Byproduct Excess of 2-chloropyridine; Inappropriate base.Use a 1:1 or slight excess of the hydrazide.[19] Ensure a moderate base like Na₂CO₃ or NaHCO₃ is used instead of stronger bases.
Incomplete Cyclization in Step 2 Insufficient temperature or time; Water present.Increase microwave reaction time or temperature slightly. Ensure the crude intermediate from Step 1 is reasonably dry before adding acetic acid.
Difficulty in Purification Byproducts from side reactions.Re-evaluate the conditions of Step 1. Ensure complete removal of the catalyst before cyclization. Optimize the chromatography gradient.

Scope and Versatility

The described methodology is highly versatile and has been successfully applied to a wide range of substrates.

  • Substituted 2-Chloropyridines: Pyridine rings with both electron-donating and electron-withdrawing groups are generally well-tolerated.

  • Substituted Hydrazides: Aromatic and aliphatic hydrazides can be used. Benzoic hydrazides bearing various substituents (e.g., -Me, -OMe, -F, -Cl, -CF₃) have been shown to react efficiently. For electron-withdrawing groups on the hydrazide, a slightly higher catalyst loading (up to 5 mol %) may be required to maintain reasonable reaction times.

Conclusion

The palladium-catalyzed synthesis of[1][2][3]triazolo[4,3-a]pyridines via N-arylation of hydrazides followed by dehydrative cyclization represents a robust, efficient, and highly adaptable method for accessing this valuable heterocyclic core. By understanding the underlying mechanism and carefully selecting the ligand, base, and reaction conditions, researchers can reliably synthesize a diverse library of analogues for applications in drug discovery and materials science. This protocol provides a validated starting point for further exploration and optimization.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Triazolopyridine scaffolds are privileged heterocyclic structures renowned for their wide-ranging pharmacological activities, including applications as antimicrobial, anticancer, and neuroprotective agents.[1] The development of efficient and sustainable synthetic methodologies for these compounds is a critical endeavor in medicinal chemistry and drug discovery. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[1][2] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of triazolopyridine compounds, designed to empower researchers to leverage this powerful technology in their own laboratories.

Fundamental Principles of Microwave-Assisted Synthesis

Unlike conventional heating methods that rely on thermal conduction and convection, microwave energy interacts directly with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions also contribute to the generation of heat.

This direct energy transfer leads to several key advantages over conventional heating:

  • Rapid Heating: Reaction temperatures can be reached in a fraction of the time required by traditional methods.

  • Uniform Heating: The entire reaction volume is heated simultaneously, minimizing temperature gradients and potential side reactions.

  • Superheating: Solvents can be heated to temperatures well above their atmospheric boiling points in sealed reaction vessels, further accelerating reaction rates.

  • Improved Yields and Purity: The rapid and controlled heating often leads to cleaner reactions with fewer byproducts.[2]

General Workflow for Microwave-Assisted Triazolopyridine Synthesis

The synthesis of triazolopyridines often involves the formation of a triazole ring fused to a pyridine core. A common and powerful strategy for this is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The general workflow for a microwave-assisted approach is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification A Starting Materials (e.g., Azide & Alkyne Precursors) C Combine Reactants in Microwave-Safe Vessel A->C B Solvent & Catalyst (if required) B->C D Seal Vessel and Place in Microwave Reactor C->D E Irradiate at Set Temperature and Time D->E F Cool Reaction Mixture E->F G Work-up Procedure (e.g., Extraction, Filtration) F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I

Figure 1: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol: Catalyst-Free Synthesis of 7-(4-methoxyphenyl)-2-phenyl-[1][3][4]triazolo[1,5-a]pyridine

This protocol is adapted from the work of Lee et al. (2024) and describes a catalyst-free, microwave-assisted synthesis of a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide.[3]

Materials and Equipment
  • Reagents:

    • (Z)-3-amino-3-(4-methoxyphenyl)acrylonitrile (enaminonitrile)

    • Benzohydrazide

    • Dry Toluene

  • Equipment:

    • Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)

    • Microwave-safe reaction vial (10 mL) with a snap cap

    • Magnetic stir bar

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

    • NMR spectrometer and mass spectrometer for characterization

Safety Precautions
  • Microwave synthesis should only be performed in dedicated laboratory microwave reactors equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Be aware of the potential for rapid pressure buildup in sealed vessels, especially with volatile solvents.

Step-by-Step Procedure
  • Reactant Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add (Z)-3-amino-3-(4-methoxyphenyl)acrylonitrile (0.2 mmol, 1.0 equiv.) and benzohydrazide (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1.5 mL of dry toluene to the vial.

  • Reaction Setup: Securely seal the vial with a snap cap and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor to heat the reaction mixture to 140 °C and hold at this temperature for 3 hours with magnetic stirring. The pressure inside the vessel will typically be around 0-1 bar.[4]

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up:

    • Open the vial carefully in a fume hood.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Collect the fractions containing the desired product and concentrate them under reduced pressure.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[3][4]

Data Summary and Optimization

The efficiency of microwave-assisted synthesis is highly dependent on parameters such as temperature, time, and solvent. The following table summarizes optimization data for the synthesis of 7-(4-methoxyphenyl)-2-phenyl-[1][5][6]triazolo[1,5-a]pyridine, adapted from Lee et al. (2024).[3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene140389
2Toluene1203Lower Yield
3Toluene1601.581
4Toluene1800.6776
5TBME140369

This data illustrates that while higher temperatures can reduce reaction times, they may also lead to slightly lower yields. Toluene at 140 °C for 3 hours was found to be the optimal condition in this specific case.[3]

Troubleshooting

Issue Possible Cause Solution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the reaction vessel.
Decomposition of starting materials or productDecrease reaction temperature.
Inappropriate solventChoose a solvent with a suitable dielectric constant that effectively absorbs microwave energy.
Formation of byproducts Reaction temperature is too highLower the reaction temperature.
Reaction time is too longReduce the reaction time.
Pressure exceeds safety limits Use of a highly volatile solvent at high temperatureReduce the reaction temperature or choose a solvent with a higher boiling point.
Reaction is highly exothermicRun the reaction on a smaller scale initially to assess its exothermicity.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the preparation of valuable compounds like triazolopyridines. By understanding the fundamental principles of microwave heating and carefully optimizing reaction parameters, researchers can significantly accelerate their discovery and development efforts. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technology.

References

Application Notes and Protocols: Unraveling the Formation of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine motif is a privileged heterocyclic scaffold, serving as a cornerstone in a multitude of compounds with profound therapeutic potential.[1] These structures are integral to the development of agents exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1] Their structural analogy to purine nucleosides enables them to effectively interact with a variety of biological targets, cementing their status as highly sought-after candidates in modern drug discovery programs.[1] This guide provides an in-depth exploration of the primary reaction mechanism for their synthesis, supplemented with detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: From 2-Hydrazinopyridine to the Fused Triazole

The most prevalent and versatile route to the triazolo[4,3-a]pyridine core involves a two-stage process: the formation of a key 2-acylhydrazinopyridine intermediate, followed by a cyclodehydration reaction to construct the fused triazole ring.[1] This pathway offers a high degree of flexibility, allowing for diverse substitutions on the resulting triazole ring, which is critical for tuning the pharmacological properties of the final compound.

Mechanistic Deep Dive: The Cyclodehydration Cascade

The crucial step in this synthesis is the acid-catalyzed intramolecular cyclodehydration of the 2-acylhydrazinopyridine intermediate. This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or strong acids.[4][5]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide carbonyl oxygen by the acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the endocyclic pyridine nitrogen (N1) acts as the nucleophile, attacking the now highly electrophilic carbonyl carbon. This intramolecular cyclization is kinetically favored, leading to the formation of a five-membered ring and a hydroxyl-bearing tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the pyridine nitrogen to the hydroxyl group, converting it into a good leaving group (H₂O).

  • Dehydration: The elimination of a water molecule from the intermediate generates a resonance-stabilized cationic species.

  • Deprotonation and Aromatization: Finally, a base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the exocyclic nitrogen, leading to the re-establishment of the aromatic system and the formation of the stable[1][2][3]triazolo[4,3-a]pyridine ring.

Diagram 1: Reaction Mechanism of Triazolo[4,3-a]pyridine Formation

Reaction_Mechanism Mechanism of Acid-Catalyzed Cyclodehydration cluster_steps start 2-Acylhydrazinopyridine reagent1 + H⁺ start->reagent1 Protonation intermediate1 Protonated Intermediate intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Water Leaving Group intermediate2->intermediate3 Proton Transfer reagent2 - H₂O intermediate3->reagent2 intermediate4 Cationic Intermediate reagent3 - H⁺ intermediate4->reagent3 product [1,2,4]Triazolo[4,3-a]pyridine reagent1->intermediate1 reagent2->intermediate4 reagent3->product caption Key steps: Protonation, cyclization, and dehydration.

Caption: Key steps: Protonation, cyclization, and dehydration.

Alternative Synthetic Approaches

While the cyclization of 2-hydrazinopyridines is the workhorse method, other strategies have been developed, each with its own advantages.

  • Palladium-Catalyzed Synthesis: An efficient route involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, often facilitated by microwave irradiation.[2][4] This method avoids the sometimes harsh conditions of strong acid catalysts.

  • Oxidative Cyclization: Methods using iodine or ceric ammonium nitrate can promote the oxidative cyclization of hydrazones (formed from 2-hydrazinopyridine and aldehydes) to yield the triazole ring system under mild conditions.[2][4]

  • Einhorn-Brunner Reaction: This classical reaction involves the condensation of imides with hydrazines.[6][7][8] While not specific to pyridines, it represents a fundamental approach to forming the 1,2,4-triazole ring and can be adapted for this scaffold.[7][8] The mechanism involves an acid-catalyzed condensation, intramolecular cyclization, and dehydration steps.[6][7]

Application Protocol: Synthesis of 8-methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol details a reliable, two-step synthesis starting from 2-bromo-3-methoxypyridine, a common building block.[1]

Part A: Synthesis of the Intermediate, 2-Hydrazinyl-3-methoxypyridine

Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. Hydrazine hydrate, a potent nucleophile, displaces the bromide from the electron-deficient pyridine ring. The reaction is typically run at reflux in a protic solvent like ethanol to ensure sufficient energy to overcome the activation barrier and to solubilize the reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methoxypyridine (1.0 eq) in ethanol (10 mL/mmol).

  • Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2-hydrazinyl-3-methoxypyridine.[1]

Part B: Acylation and Cyclodehydration to form 8-methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Rationale: This part combines two transformations. First, the more nucleophilic terminal nitrogen of the hydrazine intermediate is acylated with acetyl chloride. Pyridine is used as a base to neutralize the HCl byproduct. The subsequent cyclodehydration using POCl₃ provides the driving force for the ring closure and aromatization, as explained in the mechanistic deep dive.

Step-by-Step Protocol:

  • Acylation Setup: Dissolve 2-hydrazinyl-3-methoxypyridine (1.0 eq) in dry pyridine (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]

  • Intermediate Workup: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL). The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the N'-(3-methoxypyridin-2-yl)acetohydrazide intermediate.[1]

  • Cyclodehydration: To the crude acetohydrazide intermediate, add phosphorus oxychloride (POCl₃) (3-5 eq) carefully.

  • Heating: Heat the mixture to reflux for 2-4 hours.[1] Monitor the reaction by TLC.

  • Final Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.[1]

Diagram 2: Experimental Workflow

Experimental_Workflow Synthesis Workflow A1 Dissolve 2-Bromo-3-methoxypyridine in Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux (4-8h) A2->A3 A4 Solvent Removal A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Purification (Chromatography) A5->A6 A_Intermediate Intermediate: 2-Hydrazinyl-3-methoxypyridine A6->A_Intermediate B1 Dissolve Intermediate in Pyridine (0 °C) A_Intermediate->B1 B2 Add Acetyl Chloride B1->B2 B3 Stir (4-6h, RT) B2->B3 B4 Workup & Isolate Acylhydrazide B3->B4 B5 Add POCl₃ B4->B5 B6 Reflux (2-4h) B5->B6 B7 Quench on Ice & Neutralize B6->B7 B8 Extraction & Purification B7->B8 Product Final Product: Triazolo[4,3-a]pyridine B8->Product

Caption: Step-by-step workflow for the two-part synthesis.

Data Summary and Optimization

The efficiency of triazolo[4,3-a]pyridine synthesis is highly dependent on the chosen substrates and reaction conditions. The following table provides representative data from various synthetic methodologies reported in the literature.

Starting Material(s)Key Reagent/CatalystConditionsYield (%)Reference
2-Chloropyridine, HydrazidesPd catalyst, Acetic AcidMicrowave, 150 °C65-95%--INVALID-LINK--[2]
2-Hydrazinopyridine, AldehydesOxone, CuBr₂Room Temp, 3h70-92%--INVALID-LINK--[4]
2-Hydrazinopyridine, IsothiocyanatesIodine (I₂)Room Temp, 3h, Water85-95%--INVALID-LINK--[4]
2-Chloropyridine, Semicarbazide HClH₂SO₄ (cat.), 2-EthoxyethanolReflux, 18h59%--INVALID-LINK--[9]
N'-(pyridin-2-yl)acetohydrazidePOCl₃Reflux, 12h~80%--INVALID-LINK--[4]

Troubleshooting & Field Insights:

  • Low Yield in Cyclodehydration: Insufficiently anhydrous conditions can quench the dehydrating agent (e.g., POCl₃). Ensure all glassware is oven-dried and reagents are anhydrous. In some cases, a stronger dehydrating agent or higher temperatures may be required.

  • Side Product Formation: Over-acylation of the hydrazine can occur. Slow, controlled addition of the acylating agent at low temperatures is crucial to favor mono-acylation.[4]

  • Poorly Soluble Intermediates: The 2-acylhydrazinopyridine intermediate can sometimes precipitate from the reaction mixture. Choosing an appropriate solvent system (e.g., DMF, DMSO) or performing the acylation and cyclization in a one-pot fashion can mitigate this issue.

Conclusion

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is a well-established and robust process, primarily relying on the cyclodehydration of 2-acylhydrazinopyridine precursors. A thorough understanding of the underlying reaction mechanism—particularly the roles of acid catalysis in activating the substrate and facilitating the key cyclization and dehydration steps—is paramount for successful synthesis and troubleshooting. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently construct this vital heterocyclic system for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: The Triazolo[4,3-a]pyridin-7-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a versatile platform for drug discovery. The triazolo[4,3-a]pyridine ring system has emerged as one such scaffold, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses specifically on the triazolo[4,3-a]pyridin-7-amine core, a scaffold of growing interest for the development of targeted therapies, particularly in the realm of kinase inhibition.

The structural resemblance of the triazolo[4,3-a]pyridine nucleus to endogenous purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases. The strategic placement of a 7-amino group provides a critical anchor point for developing derivatives with enhanced potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of triazolo[4,3-a]pyridin-7-amine derivatives, offering detailed protocols for their application in a research setting.

Part 1: Synthesis of the Triazolo[4,3-a]pyridin-7-amine Core and its Derivatives

The synthesis of the triazolo[4,3-a]pyridin-7-amine scaffold is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the formation of a substituted pyridine intermediate, followed by the construction of the fused triazole ring.

1.1: General Synthetic Pathway

A common and effective route to the triazolo[4,3-a]pyridin-7-amine core begins with a commercially available di-chlorinated pyridine derivative. The following diagram illustrates a plausible synthetic workflow.

Synthetic_Pathway A 2,6-Dichloropyridine B 2-Chloro-6-hydrazinopyridine A->B Hydrazine hydrate, Ethanol, Reflux C N'-(6-chloropyridin-2-yl)formohydrazide B->C Formic acid, Reflux D 7-Chlorotriazolo[4,3-a]pyridine C->D POCl3, Reflux E Triazolo[4,3-a]pyridin-7-amine (Core Scaffold) D->E Ammonia, High Temperature/Pressure

Caption: General synthetic route to the triazolo[4,3-a]pyridin-7-amine core.

1.2: Detailed Protocol for the Synthesis of Triazolo[4,3-a]pyridin-7-amine

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of 2-Chloro-6-hydrazinopyridine

  • To a solution of 2,6-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-hydrazinopyridine.

Step 2: Synthesis of N'-(6-chloropyridin-2-yl)formohydrazide

  • Dissolve 2-chloro-6-hydrazinopyridine (1.0 eq) in formic acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of 7-Chlorotriazolo[4,3-a]pyridine

  • To N'-(6-chloropyridin-2-yl)formohydrazide (1.0 eq), add phosphorus oxychloride (POCl₃) (excess).

  • Reflux the mixture for 2-4 hours.[1]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers and concentrate to yield 7-chlorotriazolo[4,3-a]pyridine.

Step 4: Synthesis of Triazolo[4,3-a]pyridin-7-amine

  • In a sealed pressure vessel, dissolve 7-chlorotriazolo[4,3-a]pyridine (1.0 eq) in a solution of ammonia in methanol.

  • Heat the mixture to 100-120 °C for 12-18 hours.

  • Cool the vessel to room temperature and vent carefully.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, triazolo[4,3-a]pyridin-7-amine.

1.3: Synthesis of Derivatives

The 7-amino group serves as a versatile handle for the synthesis of a diverse library of derivatives through standard amide coupling or nucleophilic aromatic substitution reactions, allowing for the exploration of the chemical space around the scaffold.

Part 2: Biological Applications and Structure-Activity Relationship (SAR)

Derivatives of the triazolo[4,3-a]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

2.1: Kinase Inhibition Profile

The triazolo[4,3-a]pyridin-7-amine scaffold has been explored for its inhibitory activity against several kinases. The following table summarizes representative data for derivatives of related triazolo-fused scaffolds, highlighting the potential of this chemical class.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference Cell Line(s)
L7 7-amino-[1][2][3]triazolo[4,3-f]pteridinonePLK1160A549, PC-3, HCT116, MCF-7
17l [1][2][3]triazolo[4,3-a]pyrazinec-Met26.0A549, MCF-7, Hela
17l [1][2][3]triazolo[4,3-a]pyrazineVEGFR-22600A549, MCF-7, Hela
4g triazolo[4,3-b]pyridazinec-Met163MCF-7
4g triazolo[4,3-b]pyridazinePim-1283MCF-7

Note: The data presented are for structurally related scaffolds and are intended to be illustrative of the potential of triazolo-fused systems as kinase inhibitors.[2][4][5]

2.2: Structure-Activity Relationship (SAR) Insights

The biological activity of triazolo[4,3-a]pyridin-7-amine derivatives is highly dependent on the nature and position of substituents. Understanding the SAR is crucial for rational drug design.

SAR_Insights cluster_observations Key SAR Observations Scaffold Triazolo[4,3-a]pyridin-7-amine Core R1 R1 Substituent (Position 3) Scaffold->R1 R2 R2 Substituent (Position 7-amino) Scaffold->R2 SAR1 Bulky aromatic groups at R1 can enhance potency through hydrophobic interactions in the ATP pocket. R1->SAR1 SAR2 Hydrogen bond donors/acceptors at R2 are critical for anchoring the inhibitor to the hinge region of the kinase. R2->SAR2 SAR3 Modifications at other positions can modulate solubility and pharmacokinetic properties.

Caption: Key structure-activity relationship considerations for the scaffold.

Expert Insights: The 7-amino group is a key feature, often forming crucial hydrogen bonds with the hinge region of the kinase active site. The substituent attached to this amine can be tailored to optimize these interactions and improve selectivity. The R1 position on the triazole ring projects into the solvent-exposed region, providing an opportunity to introduce moieties that can enhance pharmacokinetic properties without disrupting binding to the target.

Part 3: Protocols for Biological Evaluation

Rigorous and standardized biological assays are essential for characterizing the activity of novel compounds. The following protocols provide a framework for the preliminary screening of triazolo[4,3-a]pyridin-7-amine derivatives as potential kinase inhibitors.

3.1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare the kinase, substrate, and ATP in a suitable kinase buffer.

  • Reaction Setup:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

3.2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[6]

3.3: Cellular Target Engagement Assay (Western Blotting)

This assay confirms whether the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Workflow for Western blotting to assess target engagement.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with the compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the change in phosphorylation.

Conclusion: A Promising Scaffold for Future Drug Discovery

The triazolo[4,3-a]pyridin-7-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Its synthetic tractability, coupled with the potential for diverse functionalization, allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and effective medicines.

References

Application Notes and Protocols: Evaluating the Antimalarial Potential of Triazolo[4,3-a]pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the preclinical evaluation of a novel class of compounds, Triazolo[4,3-a]pyridine sulfonamides, for their potential as antimalarial agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies, reflecting field-proven insights for robust and reproducible research.

Introduction: The Rationale for Triazolo[4,3-a]pyridine Sulfonamides in Malaria Drug Discovery

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system known for a wide range of biological activities.[3] When coupled with a sulfonamide moiety, a functional group present in effective antimalarial drugs like sulfadoxine, the resulting hybrid molecules present a promising avenue for antimalarial drug discovery.[3]

Recent research has identified that this class of compounds can exhibit significant in vitro activity against P. falciparum.[2][4] Computational studies, including virtual screening and molecular docking, have suggested that these compounds may act by inhibiting essential parasite enzymes, such as falcipain-2, a cysteine protease involved in hemoglobin degradation.[2][3][4] This document provides the practical framework to synthesize, screen, and characterize the antimalarial properties of this promising compound class.

Synthetic Chemistry: Accessing the Triazolo[4,3-a]pyridine Sulfonamide Scaffold

The synthesis of the target compounds typically follows a multi-step sequence, beginning with the preparation of a substituted pyridine sulfonamide, followed by cyclization to form the triazolopyridine core.

General Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from commercially available materials.

Synthesis_Workflow A 2-Chloropyridine -sulfonyl chloride C 2-Chloro-N-aryl -pyridine-sulfonamide A->C Sulfonamide Formation B Substituted Aniline B->C E 2-Hydrazinyl-N-aryl -pyridine-sulfonamide C->E Hydrazinolysis D Hydrazine Hydrate D->E G Triazolo[4,3-a]pyridine Sulfonamide Derivative E->G Cyclization F Cyclizing Agent (e.g., Orthoester or Carboxylic Acid) F->G

Caption: General synthetic route to Triazolo[4,3-a]pyridine sulfonamides.

Protocol: Synthesis of a Representative Compound

This protocol is adapted from established literature procedures for the synthesis of 2-chloro-N-(aryl)pyridine-sulfonamides and their subsequent conversion to the triazolopyridine scaffold.[2]

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide

  • To a solution of 2-chloropyridine-5-sulfonyl chloride (0.1 mol) in a suitable solvent (e.g., pyridine or dichloromethane), add 4-methoxyaniline (0.12 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[2]

Step 2: Synthesis of 2-Hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide

  • To a solution of 2-chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide (50 mmol) in ethanol, add hydrazine hydrate (excess, e.g., 10 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, the product often precipitates. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the hydrazinyl derivative.[2]

Step 3: Cyclization to form the Triazolo[4,3-a]pyridine Ring

  • A mixture of 2-hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide (10 mmol) and an appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted triazole ring, or a carboxylic acid in the presence of a dehydrating agent like POCl₃ for a substituted triazole ring) is heated.

  • Reaction conditions (solvent, temperature, and time) will vary depending on the chosen cyclizing agent. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by precipitation or extraction.

  • Purify the final compound by column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimalarial Activity Assessment

The primary evaluation of antimalarial activity is performed in vitro against cultured P. falciparum. Several assays are available, each with its own advantages and limitations.[1]

Overview of In Vitro Assay Methods
Assay MethodPrincipleIncubation TimeThroughputKey Considerations
SYBR Green I-based Fluorescence Assay Measures parasite DNA replication by intercalating SYBR Green I dye.72 hoursHighCost-effective and widely used.[5]
[³H]-Hypoxanthine Incorporation Assay Quantifies parasite growth by measuring the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.42-48 hoursMediumHighly sensitive and a historical gold standard.[1][6]
Histidine-Rich Protein II (HRP-II) ELISA Detects a parasite-specific protein secreted into the culture medium.72 hoursHighUseful for slow-acting drugs.[1]
pLDH Assay Measures the activity of parasite-specific lactate dehydrogenase.72 hoursHighNon-radioactive alternative to the hypoxanthine assay.[7]
Protocol: SYBR Green I-based Fluorescence Assay for IC₅₀ Determination

This is a robust and high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of the test compounds.[5]

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[5]

  • Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well black plate. Include positive (e.g., chloroquine, artemisinin) and negative (no drug) controls.

  • Assay Initiation: Add parasite culture (1% parasitemia, 2% hematocrit) to each well and incubate for 72 hours under the conditions described above.[5]

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model.

In Vivo Efficacy Evaluation in Murine Models

Compounds demonstrating potent in vitro activity should be advanced to in vivo efficacy testing. Murine models of malaria are indispensable for this stage of preclinical development.[8][9]

The Drug Discovery and Development Pipeline for Antimalarials

The progression from initial screening to a potential drug candidate follows a well-defined path.

Drug_Discovery_Pipeline A Compound Synthesis & Library Generation B In Vitro Screening (P. falciparum) A->B IC50 Determination C Cytotoxicity Assay (e.g., HEK293, HepG2) B->C Selectivity Index D In Vivo Efficacy (Murine Models) C->D Active & Selective Compounds E Pharmacokinetics & ADME Studies D->E Efficacious Compounds F Lead Optimization E->F Favorable PK/ADME F->B Iterative Design G Preclinical Candidate F->G

Caption: A typical workflow for antimalarial drug discovery.

Protocol: 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening method to assess the therapeutic efficacy of a compound against the blood stages of rodent malaria parasites.[10][11]

  • Animal Model: Use appropriate mouse strains, such as CD1 or C57BL/6, which are susceptible to Plasmodium berghei ANKA strain infection.[8]

  • Infection: On day 0, infect mice intravenously or intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.[11]

  • Drug Administration: Randomize the infected mice into groups. Administer the test compound orally or subcutaneously once daily for four consecutive days (day 0 to day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail blood of each mouse.

  • Microscopic Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Efficacy Calculation: Calculate the average parasitemia for each group and determine the percentage of parasite growth inhibition relative to the vehicle-treated control group. The dose that reduces parasitemia by 90% (ED₉₀) is a key efficacy parameter.[11]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the Triazolo[4,3-a]pyridine sulfonamide scaffold can provide valuable insights into the structural requirements for optimal antimalarial activity.

Key Points for SAR Exploration

Based on existing data, several positions on the scaffold are critical for activity and can be systematically varied.[3]

  • Position of the Sulfonamide Group: The sulfonamide can be attached at various positions of the pyridine ring (e.g., 6- or 8-position).[3]

  • Substituents on the Triazole Ring: The triazole ring can be modified with different substituents (e.g., alkyl, benzylthio) or exist as a 3(2H)-one.[3]

  • Variation in the Sulfonamide Substituent: The amine of the sulfonamide can be substituted with a wide range of aryl, alkyl, or heterocyclic moieties to modulate potency, selectivity, and physicochemical properties.[3]

A quantitative structure-activity relationship (QSAR) model can be developed to correlate the physicochemical properties of the analogs with their biological activity, guiding the design of more potent compounds.[12][13]

Concluding Remarks

The Triazolo[4,3-a]pyridine sulfonamide scaffold represents a promising starting point for the development of new antimalarial agents. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this compound class. A systematic approach, integrating medicinal chemistry, parasitology, and pharmacology, will be essential to advance these promising hits towards preclinical development.

References

Application Notes and Protocols for the Evaluation of Triazolo[4,3-a]pyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Triazolo[4,3-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. The triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various compounds with significant biological activities.[2] Notably, derivatives of this heterocyclic system have demonstrated potent inhibitory activity against several important kinases, such as p38 MAP kinase, c-Met, and VEGFR-2, underscoring their potential in the development of novel therapeutics.[2][3][4][5]

This guide provides a comprehensive framework for the in-vitro evaluation of triazolo[4,3-a]pyridine derivatives, using Triazolo[4,3-a]pyridin-7-amine as a representative compound, for their potential as kinase inhibitors. While specific data for the 7-amine derivative is not extensively published, the protocols and principles outlined herein are broadly applicable to the entire class of triazolo[4,3-a]pyridine compounds.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small-molecule kinase inhibitors, including many triazolopyridine derivatives, function as ATP-competitive inhibitors.[6] They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The triazolopyridine scaffold serves as a rigid and versatile core from which various substituents can be explored to achieve high affinity and selectivity for the target kinase. Structure-activity relationship (SAR) studies on triazolopyridine-based inhibitors have shown that modifications to different parts of the scaffold can significantly impact their potency.[2][3]

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds BlockedKinase Inactive Kinase- Inhibitor Complex ATP->BlockedKinase Binding Blocked Substrate Substrate Protein Substrate->Kinase Binds Kinase->Substrate Phosphorylates Inhibitor Triazolo[4,3-a]pyridin-7-amine (Inhibitor) Inhibitor->BlockedKinase Binds to ATP Pocket

Caption: ATP-competitive inhibition by a triazolopyridine derivative.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for assessing the kinase inhibitory potential of triazolo[4,3-a]pyridine derivatives in both biochemical and cellular contexts.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8] It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Objective: To determine the IC50 of Triazolo[4,3-a]pyridin-7-amine against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • Triazolo[4,3-a]pyridin-7-amine (or other test compounds)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[7][8]

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Triazolo[4,3-a]pyridin-7-amine in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[8]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Serial Dilution of Triazolo[4,3-a]pyridin-7-amine B Add Compound/DMSO to 384-well Plate A->B C Add Kinase Enzyme B->C D Pre-incubate (10 min) C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min) G->H I Add Kinase Detection Reagent H->I J Incubate (30-60 min) I->J K Measure Luminescence J->K L Calculate IC50 K->L

Caption: Workflow for the in-vitro kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the ability of the compound to inhibit the phosphorylation of a target protein within a cellular context. This provides a more physiologically relevant assessment of the compound's efficacy.

Objective: To determine the cellular potency of Triazolo[4,3-a]pyridin-7-amine by measuring the inhibition of a specific kinase's substrate phosphorylation.

Materials:

  • A cell line known to have an active signaling pathway involving the kinase of interest.

  • Complete cell culture medium.

  • Triazolo[4,3-a]pyridin-7-amine (or other test compounds).

  • A stimulating ligand (if required to activate the kinase pathway).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the kinase substrate.

  • Western blot or ELISA reagents.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Triazolo[4,3-a]pyridin-7-amine or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Kinase Pathway Stimulation (if necessary):

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Phosphorylation Detection (Western Blot Example):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash and incubate with a secondary antibody.

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each treatment.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Triazolo[4,3-a]pyridin-7-amine A->B C Stimulate Pathway (if required) B->C D Lyse Cells C->D E Protein Quantification D->E F Western Blot for Phospho- and Total Substrate E->F G Densitometry Analysis F->G H Calculate Cellular IC50 G->H

Caption: Workflow for the cell-based kinase inhibition assay.

Data Presentation and Interpretation

Quantitative data from kinase inhibition assays should be summarized in a clear and concise table. This allows for easy comparison of the potency of different compounds against various kinases.

Table 1: Hypothetical Kinase Inhibition Profile of Triazolo[4,3-a]pyridin-7-amine

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase A (e.g., p38α)50250
Kinase B800>10,000
Kinase C>10,000>10,000
Staurosporine (Control)1050

Interpretation:

  • Potency: A lower IC50 value indicates a more potent inhibitor. In this hypothetical example, Triazolo[4,3-a]pyridin-7-amine is most potent against Kinase A.

  • Selectivity: Comparing the IC50 values across a panel of kinases provides an indication of the compound's selectivity. A highly selective inhibitor will have a significantly lower IC50 for its target kinase compared to other kinases.

  • Cellular Activity: A discrepancy between biochemical and cellular IC50 values can be due to factors such as cell permeability, metabolism, or off-target effects. Further investigation is warranted if a potent compound in a biochemical assay shows weak activity in a cell-based assay.

Troubleshooting

IssuePossible CauseSolution
High variability in luminescence readings Pipetting errors, incomplete mixingUse calibrated multichannel pipettes, ensure thorough mixing after reagent addition.
No kinase activity in control wells Inactive enzyme, incorrect buffer conditions, degraded ATPUse a fresh batch of kinase and ATP, verify buffer pH and composition.
Inhibitor is insoluble in assay buffer Compound precipitationDecrease the final DMSO concentration, check the solubility of the compound.
Weak or no signal in Western blot Low antibody concentration, insufficient protein loading, inactive secondary antibodyOptimize antibody dilutions, load more protein, use a fresh secondary antibody.

Conclusion

The triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to characterization in a cellular context. By employing these methods, researchers can effectively identify and advance potent and selective kinase inhibitors for further therapeutic development.

References

The Versatile Scaffold: Triazolo[4,3-a]pyridin-7-amine in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemicals

In the ever-evolving landscape of agriculture, the development of novel, effective, and environmentally benign agrochemicals is paramount for ensuring global food security. The triazolopyridine scaffold has emerged as a privileged structure in medicinal and agrochemical research, owing to its diverse biological activities.[1][2] This guide focuses on a key derivative, Triazolo[4,3-a]pyridin-7-amine , as a versatile building block for the synthesis of next-generation herbicides, fungicides, and insecticides. We will explore its synthetic utility and provide detailed protocols for its derivatization, underpinned by the scientific rationale for each experimental step.

Part 1: The Core Moiety - Synthesis and Significance of Triazolo[4,3-a]pyridin-7-amine

The strategic importance of Triazolo[4,3-a]pyridin-7-amine lies in its reactive amine group, which serves as a handle for introducing diverse functionalities, thereby enabling the exploration of a vast chemical space for potential agrochemical candidates.

Synthetic Protocol: Preparation of Triazolo[4,3-a]pyridin-7-amine

A common and efficient method for the synthesis of the[3][4][5]triazolo[4,3-a]pyridine core involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine derivative, followed by dehydrative cyclization.[6] The following protocol outlines a representative synthesis of the 7-amino substituted analog.

Step 1: Synthesis of 2-Hydrazinyl-4-aminopyridine

  • To a solution of 2-chloro-4-aminopyridine (1 eq.) in a suitable solvent such as ethanol, add hydrazine hydrate (3-5 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-hydrazinyl-4-aminopyridine.

Step 2: Cyclization to form Triazolo[4,3-a]pyridin-7-amine

  • Dissolve the 2-hydrazinyl-4-aminopyridine (1 eq.) in formic acid.

  • Reflux the mixture for 3-5 hours. The formic acid serves as both the reagent and the solvent for the cyclization reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield Triazolo[4,3-a]pyridin-7-amine.

Part 2: Application in Herbicide Development - Targeting Acetohydroxyacid Synthase (AHAS)

The inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, is a well-established mode of action for many commercial herbicides.[3][7][8][9] Triazolopyrimidine derivatives have shown potent AHAS inhibitory activity, and Triazolo[4,3-a]pyridin-7-amine serves as an excellent precursor for synthesizing analogous compounds.[3][7][8]

Mechanism of Action: AHAS Inhibition

AHAS_Inhibition

Protocol: Synthesis of a Triazolopyridine-based AHAS Inhibitor

This protocol describes the synthesis of a hypothetical, yet representative, herbicidal compound derived from Triazolo[4,3-a]pyridin-7-amine.

Step 1: Acylation of the Amine Group

  • Suspend Triazolo[4,3-a]pyridin-7-amine (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.2 eq.) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a substituted benzoyl chloride (1.1 eq.) dropwise. The nature of the substituents on the benzoyl chloride is crucial for herbicidal activity and can be varied to optimize efficacy.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Further Derivatization (Optional)

The resulting amide can be further modified to enhance its herbicidal properties, for example, by N-alkylation or by introducing other functional groups to the pyridine ring, if the starting materials allow.

Data Presentation: Herbicidal Activity of Triazolopyrimidine Derivatives

The following table summarizes the herbicidal activity of some triazolopyrimidine derivatives against Descurainia sophia, demonstrating their potential.

CompoundApplication Rate (g ai/ha)Inhibition of Wild Type (%)Inhibition of Resistant (P197L) (%)Reference
5-15 0.9375Moderate to GoodModerate to Good[3][7]
5-20 0.9375Moderate to GoodModerate to Good[3][7]
Tribenuron-methyl 37.5>80<30[8]

Part 3: Application in Fungicide Development

The triazole core is a well-known pharmacophore in many commercial fungicides.[10] Derivatives of triazolopyrimidines have demonstrated significant fungicidal activity against a broad spectrum of plant pathogens.[4][10]

Protocol: Synthesis of a Triazolopyridine-based Fungicide

This protocol outlines the synthesis of a potential fungicidal agent from Triazolo[4,3-a]pyridin-7-amine.

Step 1: Diazotization and Sandmeyer Reaction

  • Dissolve Triazolo[4,3-a]pyridin-7-amine (1 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 2: Nucleophilic Substitution

The halogen or cyano group introduced in the previous step can be displaced by various nucleophiles to introduce fungicidally active moieties. For instance, reaction with a substituted thiol can introduce a thioether linkage, which is present in some active fungicides.[10]

  • Dissolve the halogenated or cyanated triazolopyridine (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a substituted thiol (1.2 eq.) and a base like potassium carbonate (1.5 eq.).

  • Heat the reaction mixture at 60-80°C for 4-8 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final product by column chromatography.

Data Presentation: Fungicidal Activity of Triazolopyrimidine Derivatives

The table below shows the EC₅₀ values of a triazolo[1,5-a]pyrimidine derivative against various fungi, highlighting its broad-spectrum activity.

CompoundRhizoctonia solani EC₅₀ (µg/mL)Botrytis cinerea EC₅₀ (µg/mL)Reference
2-17 5.344.56[4]
Carbendazim (control) 7.62-[4]

Part 4: Application in Insecticide Development

Derivatives of 1,2,4-triazole have also been investigated for their insecticidal properties.[11][12] The synthesis of novel triazone derivatives containing acylhydrazone and phenoxypyridine motifs has led to compounds with significant activity against various insect pests.[13][14]

Experimental Workflow: From Precursor to Insecticidal Candidate

Insecticide_Synthesis

Protocol: Synthesis of a Triazolopyridine-based Insecticide

This protocol provides a general route to a potential insecticide based on the derivatization of Triazolo[4,3-a]pyridin-7-amine.

Step 1: Conversion to a 7-Hydroxy-triazolo[4,3-a]pyridine

  • Follow the diazotization procedure described in the fungicide synthesis section.

  • Instead of adding a copper(I) salt, the diazonium salt solution is carefully heated to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • Work-up and purify as previously described.

Step 2: Williamson Ether Synthesis

  • Dissolve the 7-hydroxy-triazolo[4,3-a]pyridine (1 eq.) in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate or sodium hydride (1.2 eq.).

  • Add a substituted benzyl halide or other alkylating agent (1.1 eq.).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product.

  • Purify by column chromatography.

The substituents on the benzyl halide can be chosen to mimic those found in known insecticidal compounds.

Data Presentation: Insecticidal Activity of Triazone Derivatives

The following table presents the insecticidal activity of some triazone derivatives against the bean aphid (Aphis craccivora).

CompoundConcentration (mg/kg)Insecticidal Activity (%)Reference
3e 1090[13]
3i 1080[13]
Pymetrozine (control) 1090[13]

Conclusion and Future Perspectives

Triazolo[4,3-a]pyridin-7-amine is a highly valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. Its utility in the construction of novel herbicides, fungicides, and insecticides has been demonstrated through established synthetic transformations. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to explore the rich chemical space around this privileged scaffold. Future research should focus on the synthesis and biological evaluation of novel derivatives, with an emphasis on structure-activity relationship studies to optimize potency, selectivity, and environmental safety.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Triazolopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazolopyridine Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Triazolopyridines, a class of fused heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and significant biological activities.[1][2] Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. Several studies have reported the promising antibacterial and antifungal potential of triazolopyridine derivatives, making them a focal point for contemporary drug discovery programs.[3][4][5]

This comprehensive guide provides detailed application notes and standardized protocols for the systematic screening of triazolopyridine analogs for their antimicrobial and antifungal properties. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new anti-infective agents. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8][9]

Scientific Rationale and Strategic Considerations

A systematic screening cascade is paramount for the efficient evaluation of a library of novel triazolopyridine analogs. The primary objective is to determine the spectrum of activity and potency of each compound, which is fundamentally achieved by measuring the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Our screening strategy employs a two-tiered approach. The initial tier involves a primary screen using a standardized broth microdilution method to determine the MIC values against a panel of clinically relevant bacterial and fungal pathogens. This high-throughput method allows for the rapid assessment of a large number of compounds. Promising candidates from the primary screen will then be subjected to a secondary screen, which may include confirmatory testing, determination of minimum bactericidal or fungicidal concentrations (MBC/MFC), and preliminary mechanism of action studies.

Experimental Workflow for Antimicrobial and Antifungal Screening

The overall workflow for the screening of triazolopyridine analogs is depicted below. This workflow ensures a logical progression from initial compound handling to data analysis and interpretation.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis compound_prep Compound Solubilization and Serial Dilution primary_screen Primary Screening: Broth Microdilution MIC Assay compound_prep->primary_screen media_prep Microbial Culture Media and Reagent Preparation media_prep->primary_screen inoculum_prep Standardized Inoculum Preparation inoculum_prep->primary_screen data_acq Data Acquisition: Visual and Spectrophotometric Reading primary_screen->data_acq secondary_screen Secondary Screening: MBC/MFC Determination data_interp Data Interpretation and Hit Identification data_acq->data_interp data_interp->secondary_screen

Caption: A generalized workflow for the antimicrobial and antifungal screening of triazolopyridine analogs.

Detailed Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13] The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[10][11][14]

Materials:

  • Triazolopyridine analogs

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation:

    • Dissolve the triazolopyridine analogs in sterile DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium (CAMHB or RPMI-1640) in a separate 96-well plate to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of the appropriate broth medium to all wells.

    • Add 50 µL of the serially diluted compound solutions to the corresponding wells.

    • The final column of the plate should serve as a growth control (no compound) and a sterility control (no inoculum).

    • Inoculate each well (except the sterility control) with 50 µL of the diluted microbial suspension. The final volume in each well will be 150 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the triazolopyridine analog that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: Example MIC Data for Triazolopyridine Analogs

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
TPA-0011632816
TPA-002>128>12864>128
TPA-0034824
Ciprofloxacin0.50.25NANA
FluconazoleNANA18
NA: Not Applicable
Protocol 2: Disk Diffusion Assay for Qualitative Antimicrobial Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative test that provides a rapid assessment of a compound's antimicrobial activity.[6][10][11]

Materials:

  • Triazolopyridine analogs

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the triazolopyridine analog solution (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

    • Aseptically place the impregnated disks, along with a positive control disk and a blank disk (with DMSO only), onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates under the same conditions as described in Protocol 1.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Potential Mechanisms of Action of Triazolopyridine Analogs

While the precise mechanisms of action for novel triazolopyridine analogs will require dedicated investigation, existing research on triazole-containing compounds suggests several potential targets.

  • Inhibition of Fungal Cell Wall Synthesis: Some triazolopyridine derivatives have been found to inhibit the synthesis of β-1,6-glucan, a critical component of the fungal cell wall.[15] This disruption of cell wall integrity can lead to fungal cell lysis.

  • Disruption of Ergosterol Biosynthesis: A well-established mechanism for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16] Some triazole antifungals have also been shown to have a secondary mechanism of action by inducing negative feedback on HMG-CoA reductase.[16]

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Certain triazolopyridine scaffolds have been designed to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]

The following diagram illustrates a simplified potential mechanism of action targeting fungal ergosterol biosynthesis.

Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane tpa Triazolopyridine Analog tpa->enzyme enzyme->ergosterol Inhibited by TPA

Caption: A simplified diagram showing the potential inhibition of ergosterol biosynthesis by a triazolopyridine analog.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial antimicrobial and antifungal screening of novel triazolopyridine analogs. The systematic application of these methods will enable the identification of promising lead compounds for further development. Subsequent studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy, and assessing the toxicological profiles of the most potent analogs. The continued exploration of the triazolopyridine scaffold holds significant promise for the discovery of the next generation of anti-infective therapies.

References

Application Notes and Protocols for the Use of Triazolo[4,3-a]pyridin-7-amine in the Development of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of the triazolo[4,3-a]pyridin-7-amine scaffold in the design and development of potent and selective c-Met inhibitors. We will delve into the underlying biological rationale, detailed synthetic protocols, robust bioassay methodologies, and critical data interpretation strategies.

Section 1: The c-Met Receptor Tyrosine Kinase: A Critical Oncogenic Driver

Introduction to the HGF/c-Met Signaling Axis

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing. The binding of its sole known ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate cell proliferation, survival, migration, and invasion.

Pathophysiological Role of c-Met Dysregulation in Cancer

In numerous malignancies, the HGF/c-Met signaling axis is aberrantly activated, contributing significantly to tumor progression, metastasis, and the development of drug resistance. This dysregulation can occur through various mechanisms, including c-Met gene amplification, activating mutations, and overexpression of c-Met or HGF. The resulting sustained signaling promotes an aggressive cancer phenotype, making c-Met an attractive and well-validated target for therapeutic intervention in cancers such as non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.

Rationale for Targeting c-Met in Cancer Therapy

The critical role of aberrant c-Met signaling in driving cancer progression has led to the development of several therapeutic strategies, including monoclonal antibodies that block HGF binding and small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the c-Met kinase domain. Small-molecule TKIs offer the advantage of oral bioavailability and the ability to inhibit both wild-type and mutated forms of the receptor.

graph "c-Met_Signaling_Pathway" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes HGF [label="HGF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,3!"]; cMet [label="c-Met Receptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; P1 [label="P", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.5,1.5!"]; P2 [label="P", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.5,1.5!"]; Gab1 [label="Gab1", pos="-1,0.5!"]; Grb2 [label="Grb2/Sos", pos="1,0.5!"]; PI3K [label="PI3K", pos="-2,-0.5!"]; RAS [label="RAS", pos="1,-0.5!"]; AKT [label="AKT", pos="-2,-1.5!"]; RAF [label="RAF", pos="1,-1.5!"]; mTOR [label="mTOR", pos="-2,-2.5!"]; MEK [label="MEK", pos="1,-2.5!"]; ERK [label="ERK", pos="1,-3.5!"]; Proliferation [label="Proliferation, Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-3.5!"]; Invasion [label="Invasion, Migration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,-4.5!"];

// Edges HGF -- cMet [label="Binding & Dimerization"]; cMet -> P1 [label="Autophosphorylation"]; cMet -> P2; P1 -- Gab1 [label="Recruitment"]; P2 -- Grb2; Gab1 -> PI3K; Grb2 -> RAS; PI3K -> AKT; RAS -> RAF; AKT -> mTOR; RAF -> MEK; mTOR -> Proliferation; MEK -> ERK; ERK -> Invasion; }

Caption: The HGF/c-Met signaling cascade.

Section 2: Triazolo[4,3-a]pyridin-7-amine: A Privileged Scaffold for Kinase Inhibition

Overview of the Triazolopyridine Moiety in Medicinal Chemistry

The triazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of hydrogen bonding interactions within the ATP-binding pocket of kinases. This scaffold serves as an excellent starting point for developing potent and selective inhibitors.

Structural Features and Binding Interactions of Triazolo[4,3-a]pyridin-7-amine with the c-Met Kinase Domain

The triazolo[4,3-a]pyridin-7-amine core has proven to be particularly effective for targeting the c-Met kinase. The key interaction involves the formation of a crucial hydrogen bond between the pyridine nitrogen of the scaffold and the backbone NH of the "hinge" region of the kinase (typically Met1160 in c-Met). This interaction mimics the adenine portion of ATP, effectively anchoring the inhibitor in the active site. The 7-amino group provides a convenient vector for introducing various substituents that can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Synthesis and Chemical Amenability of the Scaffold

The triazolo[4,3-a]pyridin-7-amine core is readily synthesized from commercially available starting materials, making it an attractive scaffold for library synthesis and iterative optimization. The 7-amino group can be functionalized through various chemical reactions, allowing for the exploration of a wide range of chemical space to improve the inhibitor's properties.

Section 3: Application Notes: Design and Synthesis of Novel c-Met Inhibitors

Strategy for Library Design based on the Triazolo[4,3-a]pyridin-7-amine Core

A successful library design strategy focuses on modifying the substituent attached to the 7-amino group. The goal is to introduce moieties that can form favorable interactions with the solvent-exposed region and the deep hydrophobic pocket of the c-Met active site. Computational modeling and docking studies can be invaluable in guiding the selection of substituents to synthesize.

graph "SAR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Scaffold [label="Triazolo[4,3-a]pyridin-7-amine Core"]; Design [label="Library Design\n(Computational Modeling)"]; Synthesis [label="Synthesis of Analogs"]; Assay [label="In Vitro Screening\n(HTRF, Cell-based)"]; SAR [label="SAR Analysis"]; Optimization [label="Lead Optimization"];

// Edges Scaffold -> Design; Design -> Synthesis; Synthesis -> Assay; Assay -> SAR; SAR -> Design [label="Iterative Improvement"]; SAR -> Optimization; }

Caption: Iterative workflow for SAR-driven inhibitor optimization.

Protocol: General Synthesis of N-substituted Triazolo[4,3-a]pyridin-7-amine Derivatives

This protocol describes a general method for the synthesis of a library of c-Met inhibitors based on the triazolo[4,3-a]pyridin-7-amine scaffold.

Materials:

  • Triazolo[4,3-a]pyridin-7-amine

  • A library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of triazolo[4,3-a]pyridin-7-amine (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-substituted triazolo[4,3-a]pyridin-7-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Expertise Note: The use of HATU as a coupling agent is recommended due to its high efficiency and low rate of epimerization for chiral carboxylic acids. Anhydrous conditions are crucial for the success of the coupling reaction.

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

Systematic modification of the R-group attached to the 7-amino position allows for the exploration of SAR.

R-Group Modification Observed SAR Trend Rationale
Small aliphatic groupsLow to moderate potencyInsufficient occupancy of hydrophobic pockets.
Aromatic/heteroaromatic ringsIncreased potencyPotential for π-π stacking and other favorable interactions.
Introduction of polar groupsMay improve solubility but can decrease potency if not positioned correctly.Balances physicochemical properties.
Linker length and rigidityOptimal linker length and rigidity are crucial for proper positioning in the active site.Fine-tunes the orientation of the R-group.

Section 4: Protocols for In Vitro Evaluation of c-Met Inhibitors

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase Activity

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant c-Met kinase

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • HTRF KinEASE™-STK S1 kit (containing STK Antibody-Eu(K) and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Low-volume 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 4 µL of a solution containing the c-Met enzyme and the biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for c-Met).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the STK Antibody-Eu(K) and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition versus compound concentration to determine the IC50 value.

Trustworthiness Note: This assay is self-validating through the inclusion of appropriate controls. The Z'-factor should be calculated to ensure the robustness and quality of the assay.

Protocol: Cell-Based Assay for c-Met Phosphorylation Inhibition (Western Blot)

This assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • A cancer cell line with high c-Met expression (e.g., MKN-45, EBC-1)

  • Complete cell culture medium

  • HGF

  • Test compounds in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control (GAPDH).

Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of c-Met-dependent cancer cells.

Materials:

  • A c-Met-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • For the MTT assay, add MTT reagent and incubate for 4 hours, then solubilize the formazan crystals and read the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent, incubate for 10 minutes, and read the luminescence.

  • Plot the cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Section 5: Data Interpretation and Troubleshooting

Analysis of IC50 Data and SAR Trends

A significant drop in IC50 values from the biochemical (HTRF) to the cellular (Western Blot, cell viability) assays can indicate poor cell permeability or off-target effects. A good correlation between the inhibition of c-Met phosphorylation and the reduction in cell viability suggests on-target activity.

Common Pitfalls and Troubleshooting in c-Met Assays
  • High background in HTRF assay: Ensure proper buffer composition and check for compound interference.

  • Weak signal in Western Blot: Optimize antibody concentrations and ensure complete protein transfer.

  • Inconsistent cell viability results: Maintain consistent cell seeding density and ensure proper mixing of reagents.

Section 6: Conclusion and Future Directions

The triazolo[4,3-a]pyridin-7-amine scaffold represents a highly promising starting point for the development of novel c-Met inhibitors. The synthetic accessibility and the well-defined SAR allow for rapid optimization of potency and selectivity. Future efforts should focus on improving the pharmacokinetic properties of lead compounds and evaluating their in vivo efficacy in relevant cancer models.

Section 7: References

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. --INVALID-LINK--

  • Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The Met tyrosine kinase receptor in development and cancer. Cancer and Metastasis Reviews, 27(1), 85–94. --INVALID-LINK--

Application Notes and Protocols for the Biological Screening of Novel Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a focal point in the development of novel therapeutics.[2] Triazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent kinase inhibition, anticancer, and anti-inflammatory effects.[3] Notably, these compounds have been investigated as inhibitors of key signaling molecules such as Janus kinases (JAKs), p38 MAP kinase, and components of the PI3K/AKT/mTOR and ERK pathways, which are frequently dysregulated in various diseases, particularly cancer.[4][5]

This comprehensive guide provides detailed protocols and expert insights for the initial biological screening of novel triazolopyridine compounds. It is designed for researchers, scientists, and drug development professionals to facilitate a systematic and efficient evaluation of this promising class of molecules. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying scientific principles and the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.

I. Initial Cytotoxicity Profiling: The Gateway to Biological Characterization

A fundamental first step in the evaluation of any novel compound is to assess its cytotoxic potential.[6] This initial screen provides a broad understanding of the compound's impact on cell viability and helps to determine the appropriate concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[7]

The Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the resulting colored solution, one can quantify cell viability.[8]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HCT-116, MCF-7, U-87 MG) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plate) compound_prep->cell_seeding compound_treatment 4. Compound Treatment cell_seeding->compound_treatment incubation 5. Incubation (e.g., 48 hours) compound_treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 8. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation 9. IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol for MTT Assay

Materials:

  • Selected cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)[3]

  • Complete cell culture medium

  • Novel triazolopyridine compounds

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.[8]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the triazolopyridine compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix gently by pipetting or using an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Parameter Recommended Value Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures logarithmic growth during the assay period.
Compound Concentration Range 0.01 µM to 100 µMA broad range is necessary to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows for sufficient time for the compound to exert its cytotoxic effects.[9]
MTT Incubation 2 - 4 hoursSufficient time for formazan crystal formation without causing cytotoxicity from the MTT itself.[8]

II. Probing the Mechanism: Biochemical and Cell-Based Kinase Assays

Many triazolopyridine derivatives exhibit their therapeutic effects through the inhibition of specific protein kinases.[11] Therefore, a crucial step in their biological characterization is to assess their activity against a panel of relevant kinases. Both biochemical and cell-based assays are invaluable in this regard, providing complementary information.

Biochemical Kinase Inhibition Assays

Biochemical assays utilize purified recombinant kinases and substrates to directly measure the inhibitory potential of a compound on the enzyme's catalytic activity.[12] These assays are highly controlled and provide a direct measure of target engagement. A common method involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction.

Experimental Workflow for a Biochemical Kinase Assay (ADP-Glo™)

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction_setup 2. Reaction Setup (Compound + Kinase + Substrate) reagent_prep->reaction_setup reaction_initiation 3. Initiate Reaction (Add ATP) reaction_setup->reaction_initiation incubation 4. Incubation reaction_initiation->incubation reaction_termination 5. Terminate Reaction (Add ADP-Glo™ Reagent) incubation->reaction_termination signal_generation 6. Signal Generation (Add Kinase Detection Reagent) reaction_termination->signal_generation luminescence_reading 7. Luminescence Reading signal_generation->luminescence_reading ic50_calculation 8. IC50 Calculation luminescence_reading->ic50_calculation

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol for a Biochemical Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant kinases of interest (e.g., JAK1, p38α)[13][5]

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

    • Dilute the kinase and substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the triazolopyridine compound in DMSO and then further dilute in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (control).

    • Add 2 µL of the diluted kinase.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[13]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Parameter Recommended Value Rationale
ATP Concentration At or near the Km for the kinaseEnsures the assay is sensitive to competitive inhibitors.
Kinase Concentration Titrated for optimal signal-to-backgroundProvides a robust assay window.
Incubation Time 60 minutesAllows for sufficient enzymatic activity and inhibitor binding.[13]
Cell-Based Kinase Assays

While biochemical assays are excellent for direct target inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell.[14] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.

A common approach is to measure the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA. For instance, to assess the inhibition of the ERK pathway, one could measure the levels of phosphorylated ERK (p-ERK).[4]

III. Understanding the Pharmacokinetic Profile: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates and guide medicinal chemistry efforts.[15][16] A standard panel of in vitro ADME assays can provide valuable insights into a compound's potential pharmacokinetic behavior.

Key In Vitro ADME Assays
Assay Purpose Methodology
Solubility Determines the aqueous solubility of the compound.Kinetic and thermodynamic solubility assays.[16]
Permeability Assesses the ability of the compound to cross biological membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays.[17]
Metabolic Stability Evaluates the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[15]
CYP450 Inhibition Identifies potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.Incubation with specific CYP450 isoforms and probe substrates.[16]
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.Rapid Equilibrium Dialysis (RED) assay.[17]

Conducting these assays early in the drug discovery process allows for the timely identification of liabilities that could lead to poor in vivo efficacy or toxicity.

IV. Identifying the Molecular Target: Target Deconvolution Strategies

For novel triazolopyridine compounds identified through phenotypic screening, determining their precise molecular target(s) is a critical step.[18] Target deconvolution methods aim to identify the specific proteins to which a small molecule binds to exert its biological effect.

Common Target Deconvolution Approaches
  • Affinity Chromatography: The compound is immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[18]

  • Expression Cloning: A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected. The cDNA from these clones is then sequenced to identify the target protein.

  • Genetic Screens (e.g., CRISPR-based): Genome-wide loss-of-function screens can identify genes that, when knocked out, alter the cellular response to the compound, thereby pointing to the target or pathway.[19][20]

V. Visualizing the Mechanism: Signaling Pathways Modulated by Triazolopyridines

Triazolopyridine compounds are known to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting screening data and elucidating the mechanism of action.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases. Certain triazolopyridine derivatives are potent JAK inhibitors.[5][21]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Triazolopyridine Triazolopyridine Compound Triazolopyridine->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine compound.

RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. The ERK signaling cascade is a key branch of this pathway, and its aberrant activation is common in many cancers. Some triazolopyridine derivatives have been shown to suppress the ERK signaling pathway.[4]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Triazolopyridine Triazolopyridine Compound Triazolopyridine->RAF Inhibition

Caption: Potential inhibition point of a triazolopyridine in the ERK pathway.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the initial biological screening of novel triazolopyridine compounds. By systematically assessing cytotoxicity, kinase inhibition, and ADME properties, researchers can efficiently identify promising lead candidates for further development. The integration of biochemical and cell-based assays, coupled with an understanding of the underlying signaling pathways, will enable a comprehensive characterization of this important class of molecules and accelerate their translation into novel therapeutics.

References

Application Notes and Protocols for the Evaluation of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture serves as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, antifungal, anticonvulsant, antioxidant, and anticancer properties.[1][2][3] The therapeutic promise of these compounds stems from their ability to modulate the function of key enzymes and receptors involved in various disease pathologies. For instance, specific derivatives have been identified as inhibitors of c-Met kinase, tankyrase, and the PD-1/PD-L1 interaction, highlighting their potential in oncology.[4][5][6] Furthermore, their activity against infectious agents like Plasmodium falciparum underscores their importance in combating global health challenges.[7][8]

This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for the preclinical evaluation of novel triazolo[4,3-a]pyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively assess the therapeutic potential of their synthesized compounds.

Part 1: In Vitro Evaluation Strategies

The initial phase of evaluating any new chemical entity involves a battery of in vitro assays to determine its biological activity, potency, and selectivity. This section outlines key protocols for assessing the cytotoxic, enzyme-inhibitory, and antimicrobial effects of triazolo[4,3-a]pyridine derivatives.

Cellular Viability and Cytotoxicity Assessment: The MTT Assay

A fundamental step in the evaluation of potential anticancer agents is to determine their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple, insoluble formazan product.[9]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of triazolo[4,3-a]pyridine derivatives in cancer cell lines.

Materials:

  • Triazolo[4,3-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-a]pyridine derivatives in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[11]

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using an orbital shaker for 10-15 minutes.[11][10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11][10]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value.

Diagram: Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Addition C->D E Incubation (2-4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Determination) G->H G cluster_inhibition Enzyme-Inhibitor Interaction E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (Triazolo-pyridine) ES->E - S P Product ES->P Reaction EI->E - I G cluster_workflow Xenograft Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Compound Administration C->D E Tumor Volume & Body Weight Monitoring D->E F Study Endpoint & Tumor Excision E->F G Data Analysis (TGI) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Triazolo[4,3-a]pyridin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Triazolo[4,3-a]pyridin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of Triazolo[4,3-a]pyridin-7-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the formation of a 2-hydrazinopyridin-4-amine intermediate, followed by cyclization to form the fused triazole ring system. Challenges in this synthesis often relate to the reactivity of the starting materials, the potential for side reactions, and the purification of the final compound. This guide will walk you through common issues and provide scientifically-grounded solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Triazolo[4,3-a]pyridin-7-amine, presented in a question-and-answer format.

Low or No Yield of 2-Hydrazinopyridin-4-amine (Intermediate)

Question: I am attempting to synthesize 2-hydrazinopyridin-4-amine from 2-chloro-4-aminopyridine and hydrazine hydrate, but I am getting a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a common bottleneck in the synthesis. Several factors can contribute to a low yield in this nucleophilic aromatic substitution reaction.

  • Insufficient Reaction Temperature and Time: The reaction of 2-chloro-4-aminopyridine with hydrazine hydrate often requires elevated temperatures to proceed at a reasonable rate. A general procedure suggests stirring at 100°C for 48 hours.[1] If your reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.

    • Recommendation: Ensure your reaction is heated to at least 100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 24 hours, consider extending the reaction time.

  • Excess Hydrazine Hydrate: While a large excess of hydrazine hydrate can drive the reaction to completion, it can complicate the work-up procedure. However, a sufficient excess is necessary to prevent the formation of dimeric byproducts.[2]

    • Recommendation: Use a significant excess of hydrazine hydrate, for instance, 10 volumes relative to your starting material.[1] For large-scale synthesis, consider the controlled, slow addition of the chloropyridine to the heated hydrazine hydrate solution to maintain a constant excess of hydrazine throughout the reaction.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. While the reaction can be run neat in hydrazine hydrate, the use of a high-boiling point solvent can be beneficial, especially for large-scale reactions.

    • Recommendation: Consider using n-butanol or similar high-boiling alcohols as a solvent. This can improve the solubility of the starting material and facilitate a more controlled reaction.[1]

Formation of Impurities During Cyclization

Question: During the cyclization of 2-hydrazinopyridin-4-amine to form the triazolo[4,3-a]pyridin-7-amine, I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are these impurities and how can I minimize them?

Answer: The cyclization step is critical, and the choice of cyclizing agent and reaction conditions will determine the purity of your final product.

  • Harsh Reaction Conditions: Traditional methods for triazole ring formation, such as using phosphorus oxychloride (POCl₃) at high temperatures, can be harsh and may not be compatible with the amino group, leading to side reactions and decomposition.[3]

    • Recommendation: Opt for milder cyclization conditions. For example, heating the hydrazinopyridine with formic acid or triethyl orthoformate can yield the desired triazole. Another approach is the use of dehydrating agents under milder conditions.

  • Oxidative Side Reactions: If an oxidative cyclization method is employed, over-oxidation or side reactions with the amino group can occur.

    • Recommendation: If using an oxidizing agent, carefully control the stoichiometry and reaction temperature.

Difficulty in Product Purification

Question: I am struggling to purify the final Triazolo[4,3-a]pyridin-7-amine. It seems to be highly polar and difficult to separate from byproducts.

Answer: The presence of the amino group and the triazole ring makes the final product quite polar, which can present purification challenges.

  • Chromatography Issues: The polar nature of the compound can lead to streaking on silica gel columns and poor separation.

    • Recommendation: Use a polar solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to prevent streaking. Reverse-phase chromatography could also be an effective alternative.

  • Recrystallization Challenges: Finding a suitable solvent for recrystallization can be difficult.

    • Recommendation: Experiment with a range of solvents and solvent mixtures. A common technique is to dissolve the crude product in a hot polar solvent like ethanol or methanol and then slowly add a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Triazolo[4,3-a]pyridin-7-amine?

A1: The most prevalent synthetic pathway involves two key steps:

  • Formation of the Hydrazinopyridine Intermediate: This is typically achieved by reacting a 2-halopyridine (commonly 2-chloropyridine) derivative with hydrazine hydrate. For the 7-amino target, the starting material would be 2-chloro-4-aminopyridine.[1][4]

  • Cyclization: The resulting 2-hydrazinopyridin-4-amine is then cyclized to form the fused triazole ring. This can be accomplished using various reagents such as formic acid, triethyl orthoformate, or by acylation followed by dehydrative cyclization.

Q2: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A2: Yes, hydrazine hydrate is a hazardous substance and must be handled with extreme care. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q3: Can I use microwave-assisted synthesis for this reaction?

A3: Microwave-assisted organic synthesis can be a very effective method for accelerating the synthesis of heterocyclic compounds like triazolopyridines. It can significantly reduce reaction times and often leads to higher yields.[2] You may need to optimize the reaction time, temperature, and power for both the hydrazinolysis and cyclization steps.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation. This should include:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amino group.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridin-4-amine

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-aminopyridine (1 equivalent).

  • Carefully add hydrazine hydrate (80% solution in water, 10-15 equivalents).

  • Add n-butanol as a solvent (optional, can improve handling for larger scale).

  • Heat the reaction mixture to 100-110°C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydrazinopyridin-4-amine. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of Triazolo[4,3-a]pyridin-7-amine (Cyclization with Formic Acid)
  • In a round-bottom flask, dissolve the crude 2-hydrazinopyridin-4-amine (1 equivalent) in formic acid (5-10 equivalents).

  • Heat the reaction mixture to reflux (around 100-110°C) for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The product may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Step 1: Hydrazinolysis
SolventHydrazine Hydrate (neat)n-ButanolDioxane
Temperature100°C110°C100°C
Time48 h24 h36 h
Approx. Yield~60-70%~70-80%~65-75%
Step 2: Cyclization
ReagentFormic AcidTriethyl OrthoformatePOCl₃
Temperature100°C120°CReflux
Approx. Yield~75-85%~80-90%Variable, risk of decomposition

Note: The yields presented are approximate and can vary based on the specific reaction scale and purification methods.

Visualizations

General Synthetic Workflow

G start 2-Chloro-4-aminopyridine intermediate 2-Hydrazinopyridin-4-amine start->intermediate Hydrazine Hydrate, Heat final_product Triazolo[4,3-a]pyridin-7-amine intermediate->final_product Cyclizing Agent (e.g., Formic Acid), Heat

Caption: General synthesis of Triazolo[4,3-a]pyridin-7-amine.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Final Product check_intermediate Check Yield/Purity of 2-Hydrazinopyridin-4-amine start->check_intermediate low_intermediate_yield Low Intermediate Yield check_intermediate->low_intermediate_yield Low good_intermediate_yield Good Intermediate Yield check_intermediate->good_intermediate_yield Good optimize_hydrazinolysis Optimize Hydrazinolysis: - Increase Temperature/Time - Use Co-solvent (n-Butanol) - Ensure Sufficient Hydrazine Excess low_intermediate_yield->optimize_hydrazinolysis optimize_cyclization Optimize Cyclization: - Use Milder Reagents (Formic Acid) - Control Temperature Carefully - Consider Microwave Synthesis good_intermediate_yield->optimize_cyclization purification_issue Check for Purification Losses optimize_hydrazinolysis->purification_issue optimize_cyclization->purification_issue optimize_purification Optimize Purification: - Use Polar Eluent with Base for Chromatography - Try Recrystallization from different solvents purification_issue->optimize_purification Losses Observed end Improved Yield purification_issue->end No Significant Losses optimize_purification->end

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Optimizing the Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Triazolo[4,3-a]pyridines are privileged structures in drug discovery, appearing in molecules targeting a wide range of biological targets.[1][2] Achieving high yields and purity is critical for advancing research and development programs.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale behind the experimental steps, enabling you to diagnose issues, optimize conditions, and improve the overall efficiency and yield of your synthesis.

Core Synthetic Strategies: An Overview

The synthesis of the triazolo[4,3-a]pyridine core typically proceeds through the formation of a key hydrazone intermediate, derived from 2-hydrazinopyridine, followed by a cyclization event. The efficiency of this cyclization is the most common determinant of the overall yield. Several successful methods have been established, with the choice often depending on substrate scope, available equipment, and scalability requirements.

The most prevalent and versatile approach is the oxidative cyclization of pyridin-2-yl-hydrazones . This guide will focus heavily on troubleshooting this critical transformation.

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A 2-Hydrazinopyridine C Pyridin-2-yl-hydrazone Intermediate A->C B Aldehyde / Carboxylic Acid Derivative B->C D Oxidative Cyclization (e.g., NCS, I₂, Oxone) C->D E Dehydrative Cyclization (e.g., POCl₃, Microwave) C->E F [1,2,4]Triazolo[4,3-a]pyridine D->F E->F cluster_0 Mechanism of Oxidative Cyclization A Hydrazone B Nitrilimine Intermediate A->B -2e⁻, -2H⁺ [Oxidant] C Cyclized Intermediate B->C 6π Electrocyclization D Final Product C->D -H⁺ (Aromatization)

References

Technical Support Center: Purification of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of triazolo[4,3-a]pyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively. This guide is structured to address the specific challenges you may face with this important class of N-heterocyclic compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of triazolo[4,3-a]pyridine derivatives in a question-and-answer format.

Issue 1: Poor Separation or Streaking in Column Chromatography

Question: My triazolo[4,3-a]pyridine derivative is streaking badly on the silica gel column, leading to poor separation from impurities. What's causing this and how do I fix it?

Answer:

This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your triazolo[4,3-a]pyridine ring can interact strongly with these acidic sites via acid-base interactions. This strong, often irreversible, binding leads to "streaking" or tailing on both TLC plates and columns, resulting in broad peaks and poor separation.[1][2] In some cases, highly sensitive compounds may even decompose on the acidic silica surface.[2]

  • Solutions:

    • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase (eluent).[1]

      • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent mixture.

      • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified eluent, for instance, by adding 1-10% of this stock solution to dichloromethane for very polar compounds.[2]

    • Switch the Stationary Phase: If modifying the mobile phase isn't sufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Ensure you choose the correct activity grade for your separation needs.[1]

      • Reversed-Phase (C18): For highly polar or ionic derivatives, reversed-phase chromatography, where the stationary phase is non-polar, can be an excellent choice.[1]

Workflow: Mitigating Basic Compound Tailing on Silica Gel

start Crude Triazolopyridine loaded on Silica Gel problem Observe Streaking / Tailing on TLC or Column start->problem cause Cause: Strong acid-base interaction between basic N of pyridine and acidic Si-OH on silica surface. problem->cause solution1 Solution 1: Modify Mobile Phase Add 0.1-1% Triethylamine (TEA) or Ammonia/Methanol to eluent. cause->solution1 Primary Approach solution2 Solution 2: Change Stationary Phase Use Neutral/Basic Alumina or Reversed-Phase (C18) Silica. cause->solution2 Alternative Approach outcome Result: Smooth Elution & Improved Peak Shape solution1->outcome solution2->outcome

Caption: Decision workflow for troubleshooting poor chromatography of basic compounds.

Issue 2: Compound Fails to Crystallize and "Oils Out"

Question: I'm trying to recrystallize my triazolo[4,3-a]pyridine derivative, but it keeps separating as an oil instead of forming crystals. Why is this happening?

Answer:

"Oiling out" is a common frustration in crystallization and typically occurs for one of two reasons: the solution is too supersaturated, or impurities are inhibiting crystal lattice formation.[1]

  • Causality: Oiling out happens when the solubility of the compound drops so rapidly upon cooling that the molecules crash out of solution as a liquid phase (the "oil") before they have time to align into an ordered crystal lattice. This is often because the solution was cooled too quickly or the boiling point of the solvent is much higher than the melting point of the solute.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[1] An insulated container or leaving it to cool overnight on the benchtop is effective.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites, encouraging crystal growth.[1]

    • Add a Seed Crystal: If you have a tiny amount of the pure solid product, add a single crystal to the cooled solution. This provides a perfect template for further crystallization.[1]

    • Change Solvent System: Your compound may be too soluble in your chosen solvent. A two-solvent system can be very effective.[3][4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the first solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3]

Problem ScenarioPrimary CauseRecommended Actions
"Oiling Out" Solution is too supersaturated or cooled too quickly.1. Re-heat and add more solvent. 2. Cool slowly. 3. Scratch the flask. 4. Use seed crystals.[1]
No Crystals Form Solution is not saturated enough; compound is too soluble.1. Evaporate some solvent. 2. Cool in an ice bath or refrigerator. 3. Switch to a solvent where the compound is less soluble.[1]
Low Recovery Too much solvent was used; compound is partially soluble even when cold.1. Use the minimum amount of hot solvent for dissolution. 2. Ensure cooling is thorough (ice bath). 3. Change to a solvent system with lower cold solubility.[1]
Colored Impurities Co-crystallizing colored byproducts.Add a small amount of activated charcoal to the hot solution, then filter hot before cooling.[1]
Table 1: Troubleshooting Common Crystallization Issues
Issue 3: Residual Pyridine or Other High-Boiling Solvents Remain

Question: I used pyridine as a solvent for my reaction, and now I can't get rid of it. Rotary evaporation isn't working completely.

Answer:

High-boiling solvents like pyridine, DMF, or DMSO are notoriously difficult to remove completely by simple evaporation.

  • Causality: Pyridine's high boiling point (115°C) and its ability to form azeotropes make it resistant to removal under reduced pressure.[5]

  • Solutions:

    • Azeotropic Removal (Co-evaporation): This is the most effective method. After removing the bulk of the pyridine under high vacuum, add a lower-boiling solvent that forms an azeotrope with pyridine, such as toluene or heptane.[6] Evaporate this mixture on the rotary evaporator. The azeotrope will boil at a lower temperature than pyridine alone, effectively carrying the residual pyridine away. This process may need to be repeated several times for complete removal.[6]

    • Acidic Wash: If your target compound is stable to acid and soluble in an organic solvent (like ethyl acetate or dichloromethane), you can use an acid-base extraction.[6][7] Dissolve the crude mixture in the organic solvent and wash it with a dilute acid (e.g., 1M HCl). The pyridine will be protonated to form the water-soluble pyridinium salt, which will partition into the aqueous layer.[6] Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid before drying and concentrating.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized triazolo[4,3-a]pyridine derivative?

A1: A multi-step approach is often best.

  • Aqueous Work-up/Extraction: Begin with an acid-base extraction to remove a significant portion of acidic or basic impurities. Since triazolopyridines are basic, you can dissolve your crude product in an organic solvent and wash with a mild base (like sodium bicarbonate) to remove acidic impurities.[7]

  • Chromatography: Flash column chromatography is the workhorse for separating the target compound from non-basic, similarly polar impurities.[9][10] Start with a TLC analysis to find a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), remembering to add 0.5% triethylamine if streaking is observed.[1]

  • Crystallization: Once you have a reasonably pure product from chromatography (>85-90%), crystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid.[11][12]

Diagram: General Purification Strategy

crude Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) crude->workup chromatography Flash Column Chromatography (Silica or Alumina) workup->chromatography Removes bulk impurities purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check purity_check->chromatography Purity <90% (Re-purify) crystallization Crystallization purity_check->crystallization Purity >90% final_product Pure Crystalline Product crystallization->final_product

Caption: A typical multi-step workflow for purifying triazolopyridine derivatives.

Q2: How do I select the right solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is your most critical tool. The goal is to find a solvent system where your desired compound has an Rf (retention factor) value between 0.2 and 0.4.[2] This range typically provides the best separation from impurities.

  • Procedure: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarity.

  • Too High Rf (>0.5): Your compound is moving too quickly. Decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system).[1]

  • Too Low Rf (<0.1): Your compound is stuck to the silica. Increase the polarity of the mobile phase (e.g., increase the ethyl acetate or add methanol).[1]

  • No Separation: If impurities have the same Rf as your product, try a completely different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1]

Solvent System (in order of increasing polarity)Common Use Cases
Hexanes / Ethyl Acetate Good for moderately non-polar to medium-polarity compounds.
Dichloromethane / Methanol Excellent for medium-polarity to highly polar compounds.
Ethyl Acetate / Methanol Used for very polar compounds that require a highly polar eluent.
Table 2: Common Solvent Systems for Silica Gel Chromatography

Q3: Are there any purification methods other than chromatography and crystallization?

A3: Yes, for specific cases, other methods can be very useful.

  • Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be an excellent technique to obtain ultra-pure material, as it effectively removes non-volatile impurities. Some pyridine derivatives are known to be suitable for this method.[13][14]

  • Preparative HPLC: For very difficult separations of closely related isomers or for obtaining highly pure material for analytical standards, High-Performance Liquid Chromatography (HPLC) on a preparative scale is the method of choice. It offers much higher resolution than flash chromatography but is more expensive and time-consuming.

References

Technical Support Center: Troubleshooting Common Side Reactions in Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Triazolopyridines are foundational components in numerous pharmaceuticals, including trazodone and filgotinib, making their efficient and clean synthesis paramount.[1][2] However, their synthesis is often plagued by challenges such as poor yields, difficult purifications, and the formation of persistent side products.

This document moves beyond standard protocols to provide in-depth, mechanism-based troubleshooting for the common issues encountered in the lab. We will explore the causality behind these side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is producing an intractable mixture of isomers. How can I improve regioselectivity?

Question: I am attempting to synthesize a[3][4][5]triazolo[4,3-a]pyridine from 2-hydrazinopyridine, but my analysis shows a significant amount of the[3][4][5]triazolo[1,5-a]pyridine isomer. What controls the regioselectivity, and how can I favor my desired product?

Root Cause Analysis: The formation of two different isomers from a 2-substituted pyridine precursor is a classic regioselectivity challenge governed by the specific synthetic route. The key lies in which nitrogen atom of the intermediate ultimately closes the triazole ring.

  • Route A (e.g., from 2-hydrazinopyridine): When reacting 2-hydrazinopyridine with a one-carbon electrophile (like an orthoester or carboxylic acid), the initial acylation can occur on either the exocyclic (N') or the endocyclic (N1) nitrogen of the hydrazine moiety. Subsequent cyclization and dehydration lead to two different scaffolds. Cyclization involving the pyridine ring nitrogen (N1) leads to the[3][4][5]triazolo[4,3-a] isomer, while cyclization onto the amino group nitrogen leads to a different, often undesired, pathway.

  • Route B (e.g., from 2-aminopyridine): Conversely, building the triazole ring from a 2-aminopyridine precursor, for instance, through oxidative cyclization with a nitrile, offers a more controlled pathway.[6] In this case, the pyridine nitrogen and the exocyclic amino group are distinct, leading to a more predictable annulation and generally favoring the[3][4][5]triazolo[1,5-a] scaffold.

Troubleshooting Protocol: Maximizing[3][4][5]triazolo[4,3-a] Isomer Purity

If the[3][4][5]triazolo[4,3-a] isomer is your target, the most reliable strategy is to use a method that intrinsically favors its formation, such as the palladium-catalyzed coupling of a hydrazide with 2-chloropyridine followed by acid-mediated dehydration.[7][8] This sequence locks in the connectivity before the final ring-closing step.

Step-by-Step Protocol (Palladium-Catalyzed Method):

  • Coupling: To a solution of 2-chloropyridine (1.0 equiv) and the desired hydrazide (1.1 equiv) in a suitable solvent like toluene, add a palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and a ligand (e.g., 4 mol% Xantphos).

  • Base: Add a mild base such as K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is the 2-hydrazidopyridine intermediate.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid and heat under microwave irradiation at 120-150 °C for 15-30 minutes.[7] This efficiently drives the dehydration to form the desired[3][4][5]triazolo[4,3-a]pyridine.

  • Purification: Neutralize the acetic acid with a saturated NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify via column chromatography.

This two-step approach prevents the formation of the [1,5-a] isomer by ensuring the correct N-N-C linkage is formed before the final cyclization.

G cluster_0 Isomeric Pathway Control start 2-Hydrazinopyridine + RCO₂H intermediate_A Acyl Hydrazide Intermediate start->intermediate_A Dehydration/ Cyclization product_A [1,2,4]triazolo[4,3-a]pyridine intermediate_A->product_A Favored Pathway (Controlled Dehydration) product_B [1,2,4]triazolo[1,5-a]pyridine intermediate_A->product_B Side Reaction (Alternative Cyclization) intermediate_B 2-Aminopyridine + Nitrile/Oxidant intermediate_B->product_B Oxidative Annulation caption Divergent pathways to triazolopyridine isomers.

Divergent pathways to triazolopyridine isomers.
FAQ 2: My[3][4][9]triazolo[1,5-a]pyridine product is decomposing during workup or chromatography. What is causing this instability?

Question: I successfully formed my target[3][4][9]triazolo[1,5-a]pyridine, confirmed by crude analysis. However, upon purification via silica gel chromatography, I observe significant degradation, characterized by gas evolution (likely N₂) and the appearance of colored impurities. How can I isolate my product intact?

Root Cause Analysis: This is a well-documented issue inherent to the[3][4][9]triazolo[1,5-a]pyridine scaffold. The fused triazole ring exists in a delicate equilibrium with its open-chain valence tautomer, an α-diazo-2-pyridylmethane derivative.[6][9] This equilibrium is highly sensitive to environmental factors.

  • Acid: Protic acids, including the acidic surface of standard silica gel, can catalyze the opening of the triazole ring. The resulting diazonium intermediate readily loses molecular nitrogen (N₂) to form a highly reactive vinyl cation, which then polymerizes or reacts with any available nucleophiles to create a complex mixture of byproducts.[9]

  • Heat & Light: Elevated temperatures and UV light can also promote the extrusion of N₂, leading to decomposition.

  • Metals: Certain transition metals, particularly palladium, can coordinate to the triazole ring and facilitate ring-opening.[6]

G cluster_1 [1,2,3]Triazolo[1,5-a]pyridine Instability stable_ring [1,2,3]Triazolo[1,5-a]pyridine (Stable) open_chain α-Diazo-2-pyridylmethane (Unstable Tautomer) stable_ring->open_chain Equilibrium (Acid, Heat, Light) decomposed Decomposition Products (Loss of N₂) open_chain->decomposed Irreversible Decomposition caption Ring-chain tautomerism and decomposition pathway.

Ring-chain tautomerism and decomposition pathway.

Troubleshooting Protocol: Gentle Product Isolation

The key is to avoid all acidic conditions and minimize exposure to heat and light during workup and purification.

  • Acid-Free Workup: After the reaction is complete, quench not with an acidic solution (e.g., NH₄Cl) but with a neutral or slightly basic one (e.g., saturated NaHCO₃ solution or water).

  • Solvent Choice: Use high-purity, peroxide-free solvents for extraction and chromatography.

  • Modified Chromatography:

    • Avoid Silica Gel: Do not use standard silica gel.

    • Option A (Best): Neutral Alumina: Use Brockmann I neutral alumina for column chromatography. Deactivate it if necessary with 1-5% water by weight to reduce activity.

    • Option B (Good): Treated Silica: If alumina is not available, neutralize your silica gel. Prepare a slurry of silica in a solvent containing 1-2% triethylamine or ammonia, then pack the column with this slurry. Run the column with a mobile phase containing 0.5-1% of the same base.

  • Temperature Control: Perform all extractions and chromatographic separations at room temperature or below. Concentrate the product fractions on a rotary evaporator with a low bath temperature (<30 °C).

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and in a freezer (-20 °C) to prevent long-term degradation.

FAQ 3: My cyclization reaction is stalling, leaving significant amounts of the uncyclized intermediate. How can I drive it to completion?

Question: I'm performing a condensation reaction to form the triazolopyridine ring, but the reaction seems to stop at the hydrazone or N-acyl hydrazide intermediate. What conditions can I use to ensure complete cyclization?

Root Cause Analysis: The final ring-closing step in many triazolopyridine syntheses is a dehydration or an oxidative cyclization, which can often be the rate-limiting step and require specific activation.

  • Dehydration Reactions: The removal of a water molecule to form the aromatic triazole ring can have a high activation energy. Insufficiently powerful dehydrating agents or low reaction temperatures will cause the reaction to stall.

  • Oxidative Cyclizations: Reactions that rely on an oxidant (e.g., O₂, I₂, Cu(II)) to close the ring depend critically on the oxidant's potential and the substrate's susceptibility to oxidation. A weak oxidant or a sterically hindered substrate can lead to incomplete conversion.[6]

Troubleshooting Strategies and Reagent Comparison:

Microwave-assisted synthesis has proven highly effective at overcoming the activation barrier for these cyclizations, often leading to cleaner reactions, shorter times, and the reduction of unwanted byproducts.[3]

Cyclization ConditionReagent(s)Typical TemperatureAdvantagesDisadvantages / Common Side Reactions
Thermal Dehydration Acetic Acid, PPA, POCl₃100-180 °CInexpensive, well-established.Harsh conditions, potential for charring, acid-catalyzed decomposition, chlorination (with POCl₃).
Mitsunobu Reaction DEAD/DIAD, PPh₃0-25 °CVery mild conditions.[10]Stoichiometric phosphine oxide byproduct can be difficult to remove; azodicarboxylates are hazardous.
Oxidative Cyclization CuBr/Air, I₂/Base, MnO₂25-100 °COften mild, good for specific substrates.Over-oxidation of sensitive groups, stoichiometric metal/reagent waste, potential for halogenation (with I₂).[6]
Microwave-Assisted Toluene, Acetic Acid, DMF120-180 °CRapid heating, shorter reaction times, often higher yields, reduces byproducts.[3]Requires specialized equipment; potential for pressure buildup.

Recommended Protocol: Microwave-Assisted Catalyst-Free Cyclization

This protocol is adapted from a highly efficient, green chemistry approach for synthesizing 1,2,4-triazolo[1,5-a]pyridines.[3]

  • Setup: In a microwave-safe reaction vial, combine the enaminonitrile or other suitable precursor (1.0 equiv) and the corresponding benzohydrazide (1.5-2.0 equiv).

  • Solvent: Add a minimal amount of a high-boiling solvent like dry toluene or DMF (e.g., 1-2 mL per mmol of starting material).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 20-40 minutes. Monitor the pressure to ensure it remains within safe limits.

  • Monitoring: After the initial time, cool the reaction and check for completion using TLC or LC-MS. If the reaction is incomplete, irradiate for another 10-20 minutes.

  • Workup & Purification: Upon completion, cool the vial to room temperature. Remove the solvent under reduced pressure. The resulting crude product is often significantly cleaner than those from conventional heating methods. Purify as needed by recrystallization or chromatography.

This method leverages rapid, efficient heating to overcome the activation energy of cyclization, minimizing the time available for side reactions to occur.[3]

References

Technical Support Center: Managing the Dimroth Rearrangement in Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the Dimroth rearrangement in triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often problematic isomerization. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting strategies for common issues, and detailed protocols to help you control your reaction outcomes.

Introduction: The Two Faces of the Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange positions.[1][2] In the synthesis of fused N-heterocycles like triazolopyridines, this typically manifests as the conversion of the kinetically favored[3][4][5]triazolo[4,3-a]pyridine isomer to the more thermodynamically stable[3][4][5]triazolo[1,5-a]pyridine isomer.[3][4][6] While this rearrangement can be a powerful synthetic tool to access diverse molecular scaffolds, it often occurs as an undesired side reaction, leading to product mixtures, incorrect structural assignments, and downstream challenges in purification and scale-up.[7][8]

This guide is structured to provide you with a comprehensive understanding of the factors governing this rearrangement and practical strategies to either suppress it to obtain the [4,3-a] isomer or promote it to selectively synthesize the [1,5-a] isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dimroth rearrangement in triazolopyridines?

The generally accepted mechanism for the Dimroth rearrangement is a three-step sequence often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[8] In the context of triazolopyridine synthesis, it proceeds as follows:

  • Nucleophilic Addition: The reaction is often initiated by the addition of a nucleophile (like hydroxide in basic conditions or water in acidic conditions) to the pyrimidine ring. This decreases the ring's aromaticity and primes it for opening.

  • Ring Opening: The pyrimidine ring cleaves, forming an open-chain intermediate.[1][9]

  • Rotation and Ring Closure: The intermediate undergoes rotation around a single bond, followed by cyclization where a different nitrogen atom closes the ring, leading to the rearranged isomer.[9]

The entire process is driven by the formation of a thermodynamically more stable product.[8]

Q2: I'm getting a mixture of[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine isomers. What are the key factors that influence the rearrangement?

Several factors can significantly influence the rate and extent of the Dimroth rearrangement. Understanding these is crucial for controlling your reaction outcome:

  • pH: The rearrangement is catalyzed by both acids and bases.[3][5][6] Basic conditions, in particular, are known to promote the rearrangement.[10]

  • Temperature: Higher reaction temperatures accelerate the rearrangement.[5] In some cases, simply lowering the reaction temperature can suppress the formation of the rearranged product.[11][12]

  • Substituents: The electronic nature of substituents on the heterocyclic rings plays a critical role. Electron-withdrawing groups can facilitate the initial nucleophilic attack and promote the rearrangement.[5][8][13] Conversely, electron-donating groups may retard it.[8]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can facilitate the necessary proton transfers involved in the rearrangement.

Q3: How can I analytically distinguish between the[3][4][5]triazolo[4,3-a] and[3][4][5]triazolo[1,5-a] isomers?

Differentiating between the two isomers is critical and can typically be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons, particularly those on the triazole and pyridine rings, will differ between the two isomers.[4][6]

  • Melting Point: The two isomeric series often exhibit significantly different melting points.[4][6]

  • UV Absorption: The UV absorption wavelengths can also be used to distinguish between the isomers.[4][6]

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of triazolopyridines and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
My reaction exclusively yields the rearranged [1,5-a] isomer, but I need the [4,3-a] isomer. High reaction temperature. Basic or acidic reaction conditions. Prolonged reaction time.1. Temperature Control: Run the reaction at a lower temperature. For instance, if you are running the reaction at reflux, try room temperature or even 0 °C.[11][12] 2. pH Neutralization: Ensure your reaction medium is as close to neutral as possible. If acidic or basic reagents are used, consider quenching them promptly upon reaction completion. 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent subsequent rearrangement.
I'm observing an inseparable mixture of both isomers. The reaction conditions are promoting a partial rearrangement.1. Re-evaluate Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find a window where the desired [4,3-a] isomer is formed selectively before it has a chance to rearrange. 2. Alternative Synthesis Route: Consider synthetic methods known to favor the kinetic [4,3-a] product, such as those employing milder cyclization conditions.[14][15][16]
The rearrangement is not proceeding to completion, leaving me with a mixture when I want the pure [1,5-a] isomer. Insufficiently forcing conditions (temperature, pH). The thermodynamic stability difference between the two isomers is not large enough under the current conditions.1. Promote the Rearrangement: Intentionally introduce acidic or basic catalysts (e.g., acetic acid, sodium hydroxide) and/or increase the reaction temperature.[5] Microwave heating can also be an effective method to accelerate the rearrangement.[8] 2. Solvent Choice: Switch to a higher-boiling point solvent to allow for higher reaction temperatures.
I'm unsure if the rearrangement is happening during the reaction or during workup/purification. Lability of the [4,3-a] isomer to acidic or basic conditions during aqueous workup or on silica gel during chromatography.1. Analyze at Each Stage: Take aliquots of the crude reaction mixture and after each workup step for analysis (e.g., ¹H NMR, LC-MS) to pinpoint when the rearrangement occurs. 2. Modify Workup: Use a neutral pH wash during extraction. 3. Adjust Purification: If silica gel is causing the rearrangement, consider using a different stationary phase like alumina or reverse-phase chromatography.

Experimental Protocols & Methodologies

Protocol 1: Suppressing the Dimroth Rearrangement to Favor the[3][4][5]triazolo[4,3-a]pyridine Isomer

This protocol focuses on the synthesis of the kinetically favored[3][4][5]triazolo[4,3-a]pyridine isomer by employing mild reaction conditions.

Objective: To synthesize the [4,3-a] isomer while minimizing the formation of the rearranged [1,5-a] product.

Methodology: This approach utilizes a palladium-catalyzed coupling followed by microwave-assisted cyclodehydration, which often provides rapid access to the desired product before significant rearrangement can occur.[14]

Step-by-Step Protocol:

  • Hydrazone Formation (if starting from aldehyde): In a round-bottom flask, dissolve the substituted 2-hydrazinopyridine (1.0 eq) in a suitable solvent like ethanol. Add the corresponding aldehyde (1.0 eq) and a catalytic amount of acetic acid. Stir at room temperature and monitor by TLC until the starting material is consumed. The resulting hydrazone can be isolated or used directly in the next step.

  • Oxidative Cyclization:

    • Dissolve the hydrazone (1.0 eq) in a minimal amount of dry DMF.

    • Cool the mixture in an ice bath (0 °C).

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Caution: The reaction can be exothermic.[15]

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product quickly via column chromatography on neutral silica gel.

Protocol 2: Promoting the Dimroth Rearrangement to Selectively Synthesize the[3][4][5]triazolo[1,5-a]pyridine Isomer

This protocol is designed to facilitate the complete conversion of the initially formed [4,3-a] isomer (or a mixture) to the thermodynamically more stable [1,5-a] isomer.

Objective: To obtain the [1,5-a] isomer as the sole product.

Methodology: This procedure involves the initial synthesis of the triazolopyridine, which may be a mixture of isomers, followed by a dedicated rearrangement step under acidic or basic conditions.

Step-by-Step Protocol:

  • Initial Synthesis: Synthesize the[3][4][5]triazolo[4,3-a]pyridine (or a mixture of isomers) using a suitable method, for example, as described in Protocol 1 or other literature procedures.

  • Rearrangement:

    • Acid-Catalyzed: Dissolve the crude or purified [4,3-a] isomer in a solvent like acetic acid or ethanol containing a catalytic amount of a stronger acid (e.g., HCl). Heat the mixture to reflux and monitor the conversion to the [1,5-a] isomer by TLC or LC-MS.[5]

    • Base-Catalyzed: Alternatively, dissolve the starting triazolopyridine in a solvent such as ethanol or pyridine and add a base like sodium hydroxide or potassium carbonate.[10] Heat the reaction mixture and monitor its progress.

  • Workup and Isolation:

    • Once the rearrangement is complete, cool the reaction mixture to room temperature.

    • If an acid was used, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). If a base was used, neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final[3][4][5]triazolo[1,5-a]pyridine product by recrystallization or column chromatography.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Dimroth_Mechanism cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway A [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) B Nucleophilic Addition (+OH⁻/H₂O) A->B Rearrangement Conditions (Heat, Acid/Base) D [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) C Ring-Opened Intermediate B->C Ring Opening C->D Ring Closure

Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.

Troubleshooting_Workflow Start Reaction yields a mixture of isomers Q1 What is the desired product? Start->Q1 Suppress Goal: Suppress Rearrangement Q1->Suppress [4,3-a] Isomer Promote Goal: Promote Rearrangement Q1->Promote [1,5-a] Isomer Action_Suppress Lower Temperature Use Neutral pH Shorten Reaction Time Suppress->Action_Suppress Action_Promote Increase Temperature Add Acid/Base Catalyst Use Microwave Heating Promote->Action_Promote Check Analyze Product Ratio Action_Suppress->Check Action_Promote->Check Success Desired Isomer Obtained Check->Success Selective Failure Mixture Persists Check->Failure Non-selective Revisit Re-evaluate Conditions/ Purification Method Failure->Revisit

Caption: A decision-making workflow for troubleshooting isomer mixtures.

References

Technical Support Center: A Guide to Identifying and Characterizing Impurities in Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antidepressants like Trazodone to modern selective inhibitors used in oncology and inflammatory disease research. The synthetic pathways to these valuable compounds, while versatile, can be complex, often leading to the formation of process-related impurities and degradation products. For researchers, scientists, and drug development professionals, ensuring the purity of a triazolopyridine-based Active Pharmaceutical Ingredient (API) is not just a matter of maximizing yield; it is a critical requirement for safety, efficacy, and regulatory compliance.

This technical support center provides a comprehensive guide to navigating the challenges of impurity identification and characterization in triazolopyridine synthesis. Structured as a series of frequently asked questions and in-depth technical guides, this document offers field-proven insights, explains the causality behind experimental choices, and provides robust, self-validating protocols to ensure scientific integrity.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurity Issues

This section addresses common challenges encountered during the synthesis and analysis of triazolopyridines.

FAQ 1: My reaction is showing an unexpected spot on TLC or a new peak in the HPLC chromatogram. How do I begin to identify it?

The appearance of an unknown signal is a common challenge. The first step is systematic characterization. Begin by using a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide an accurate molecular weight for the unknown impurity, which is the foundational piece of data for proposing potential structures. Compare this molecular weight against those of all starting materials, reagents, expected intermediates, and plausible side-products.

FAQ 2: I'm observing a significant amount of unreacted starting material (e.g., 2-hydrazinopyridine) in my final product. What are the likely causes and how can I improve conversion?

Low conversion often points to suboptimal reaction conditions. Key factors to investigate include:

  • Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or carefully increasing the temperature, while monitoring for the formation of degradation products.

  • Reagent Stoichiometry: Ensure that all reagents are present in the correct molar ratios. An excess or deficit of one component can stall the reaction.

  • Catalyst Activity: If using a catalyst (e.g., palladium or copper salts in cross-coupling/cyclization steps), its activity may be compromised. Ensure it is fresh and handled under the appropriate inert conditions if required.

  • Mixing Efficiency: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete reactions.

FAQ 3: My purified triazolopyridine product is discolored. What could be the source of these colored impurities?

Color in the final product often arises from highly conjugated impurities or degradation products formed through oxidation. Pyridine N-oxides, for instance, can be formed when the pyridine nitrogen is oxidized, and these species can sometimes be colored or lead to colored downstream products. The presence of residual metals from catalysts can also sometimes impart color. Consider performing a forced degradation study under oxidative conditions (e.g., using H₂O₂) to see if you can purposefully generate the colored species, which aids in its identification.

FAQ 4: I've identified a regioisomeric impurity. What reaction parameters should I investigate to improve selectivity?

The formation of regioisomers is a common issue in the synthesis of fused heterocyclic systems like triazolopyridines. Regioselectivity is often governed by the electronic and steric properties of the precursors and the reaction mechanism. To improve selectivity:

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state energies of the competing cyclization pathways. Experiment with a range of solvents and temperatures.

  • Catalyst/Reagent Choice: The nature of the catalyst or cyclizing agent can dramatically influence which regioisomer is favored. For example, in syntheses starting from substituted 2-hydrazinopyridines, the choice of the dehydrating agent can affect the cyclization outcome.

  • Protecting Groups: Strategically placing protecting groups on one of the reactive nitrogen atoms can block one pathway, forcing the reaction to proceed with the desired regioselectivity.

FAQ 5: How do I differentiate between process-related impurities and degradation products?

Process-related impurities (e.g., starting materials, intermediates, by-products) are formed during the synthesis itself. Degradation products are formed by the chemical breakdown of the final API, often during storage, formulation, or under stress conditions (light, heat, humidity, acid/base exposure). To differentiate them:

  • Analyze Reaction Intermediates: If the impurity is present in crude reaction mixtures but decreases upon purification, it is likely a process-related impurity.

  • Conduct Forced Degradation Studies: Subject the purified API to stress conditions as outlined in ICH guidelines (e.g., acid, base, oxidation, heat, light). If the impurity appears or increases under these conditions, it is a degradation product.

FAQ 6: What are the typical limits for impurities in a pharmaceutical intermediate or API like a triazolopyridine?

Regulatory bodies like the International Council for Harmonisation (ICH) provide clear guidelines. The key thresholds from the ICH Q3A(R2) guideline are:

  • Reporting Threshold: Impurities above this level must be reported in regulatory filings.

  • Identification Threshold: Impurities exceeding this level must have their structures elucidated.

  • Qualification Threshold: Impurities above this level must be assessed for their biological safety.

These thresholds are dependent on the maximum daily dose of the drug. For a drug substance with a maximum daily dose of up to 2 g/day , the identification threshold is typically 0.10%.

Part 2: In-Depth Technical Guides - From Identification to Control

This section provides a deeper dive into the scientific principles and practical methodologies for impurity management.

Understanding the Landscape of Potential Impurities

A proactive approach to impurity control begins with understanding the potential sources and types of impurities that can arise from a given synthetic route.

The synthesis of thetriazolo[4,3-a]pyridine core, a common triazolopyridine isomer, often involves the cyclization of a 2-hydrazinopyridine precursor. Different methods can be employed, each with its own impurity profile.

  • Route A: Cyclization of Acylated 2-Hydrazinopyridines: This classic route involves reacting

Strategies to avoid regioisomer formation in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of triazolopyridines. The formation of regioisomers is a critical challenge in developing these valuable scaffolds. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Common Issues in Regioselective Triazolopyridine Synthesis

This section addresses specific experimental challenges in a problem-and-solution format. We delve into the causality behind each recommendation to empower you to make informed decisions in the lab.

Scenario 1: My azide-alkyne cycloaddition reaction is yielding a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I control the outcome?

This is the most common challenge in synthesizing substituted[1][2][3]triazolo[1,5-a]pyridines via the Huisgen 1,3-dipolar cycloaddition. The thermal, uncatalyzed reaction often results in poor selectivity, yielding a mix of both the 1,4- and 1,5-disubstituted products.[1][4][5] The key to controlling the regiochemical outcome lies entirely in the choice of metal catalyst.

Problem: I need to synthesize the 1,4-disubstituted[1][2][3]triazolopyridine, but my current protocol gives a mixture.

Solution: Employ Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[][7][8] This reaction fulfills the criteria of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[7][8]

Why it Works (Mechanism): The high regioselectivity of CuAAC arises from its distinct mechanism compared to the uncatalyzed thermal reaction. The process is initiated by the formation of a copper(I) acetylide intermediate.[][9] The azide then coordinates to the copper center, and the terminal nitrogen of the azide attacks the internal, now electron-deficient, carbon of the copper acetylide. This specific orientation leads exclusively to a six-membered cupracycle intermediate that, after rearrangement and protonolysis, yields only the 1,4-disubstituted triazole.[]

Experimental Protocol: General Procedure for CuAAC Synthesis

  • Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or THF).

  • Catalyst Preparation (In Situ): In a separate vial, prepare the active Cu(I) catalyst by dissolving CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) in water. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Troubleshooting CuAAC:

  • Low Yield: Ensure the reaction is protected from oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Argon) can significantly improve yields.[9]

  • Catalyst Instability: The use of stabilizing ligands, such as N-heterocyclic carbenes (NHCs) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), can enhance the stability and catalytic activity of the Cu(I) species.[5]

Problem: My target molecule is the 1,5-disubstituted[1][2][3]triazolopyridine, which is inaccessible via standard CuAAC.

Solution: Employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

To reverse the regioselectivity and obtain the 1,5-disubstituted isomer, a switch in catalyst from copper to ruthenium is necessary. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful, complementary method to CuAAC that provides excellent yields of 1,5-disubstituted 1,2,3-triazoles.[1][2][10] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility.[1][3]

Why it Works (Mechanism): The regioselectivity of RuAAC is governed by a mechanism distinct from CuAAC. The reaction proceeds via the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and the alkyne.[2][3] In this pathway, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[2] Subsequent reductive elimination from this ruthenacycle intermediate furnishes the 1,5-disubstituted triazole product.[2][3] The rate-determining step is generally considered to be this final reductive elimination.[2]

Experimental Protocol: General Procedure for RuAAC Synthesis

  • Catalyst Selection: The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[2][3][9]

  • Preparation: Under an inert atmosphere (Argon is recommended), charge a reaction vessel with the ruthenium catalyst (1-2 mol%), the azide (1.0 equiv), and the alkyne (1.1-1.5 equiv).

  • Solvent: Add an anhydrous, aprotic solvent (e.g., toluene, 1,2-dichloroethane, or THF). The solution must be completely homogeneous.[9]

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture. The crude product can be purified directly by flash column chromatography on silica gel.

Troubleshooting RuAAC:

  • Poor Reactivity: The reaction is sensitive to air and moisture. Ensure anhydrous solvents and an inert atmosphere are used for optimal results.[9]

  • Substituent Effects: Regioselectivity with unsymmetrically substituted internal alkynes is influenced by a combination of steric and electronic factors.[9] Electron-withdrawing groups on the alkyne can influence the orientation of the addition.

Scenario 2: My direct C-H functionalization of the triazolopyridine core is non-selective.

Problem: I am attempting a direct C-H arylation on a pre-formed[1][2][3]triazolo[1,5-a]pyridine, but the reaction is either not working or giving a mixture of isomers.

Solution: Consider the Inherent Reactivity and Employ Pre-functionalization Strategies.

Direct C-H arylation is a powerful modern technique, but its regioselectivity on fused heterocyclic systems like triazolopyridine can be challenging to control.[11][12]

Why it's Challenging: The triazolopyridine scaffold has multiple C-H bonds with varying acidities and steric environments. Palladium-catalyzed direct arylation mechanisms often favor the most acidic C-H bond or are influenced by the coordinating ability of nearby heteroatoms.[12] Without a strong directing influence, mixtures are common.

Strategies for Regiocontrol:

  • Directed Lithiation: A highly reliable method for achieving regioselectivity is through directed lithiation followed by quenching with an electrophile. For instance, treatment of[1][2][3]triazolo[1,5-a]pyridine with n-BuLi at low temperatures can selectively deprotonate the C7 position, allowing for the introduction of a halide (e.g., I₂ or Br₂).[11]

  • Halogenation and Cross-Coupling: The resulting 7-halo-[1][2][3]triazolo[1,5-a]pyridine is an excellent substrate for traditional cross-coupling reactions (e.g., Suzuki, Heck, or direct arylation with other heterocycles). This two-step sequence provides a robust and highly regioselective route to C7-functionalized products.[11]

Experimental Workflow: Regioselective C7-Arylation

  • Halogenation:

    • Dissolve the[1][2][3]triazolo[1,5-a]pyridine in an anhydrous solvent like toluene.

    • Cool the solution to -40 °C under an inert atmosphere.

    • Slowly add n-butyllithium (n-BuLi) and stir for 1-2 hours.

    • Quench the resulting lithiated species with a halogen source (e.g., iodine or dibromotetrachloroethane) to yield the 7-halotriazolopyridine.[11]

  • Palladium-Catalyzed Direct Arylation:

    • Combine the 7-halotriazolopyridine (1.0 equiv), the desired aryl partner (e.g., thiazole, 1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%) in a suitable solvent like DMF.

    • Add a base (e.g., Cs₂CO₃, 2.0 equiv).

    • Heat the reaction to 120-140 °C until the starting material is consumed.[11]

    • Perform an aqueous workup and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What exactly are the regioisomers in the context of a 1,3-dipolar cycloaddition for triazolopyridine synthesis?

A: In the synthesis of 1,2,3-triazoles from an azide and an alkyne, two different constitutional isomers, known as regioisomers, can be formed. They differ in the substitution pattern on the newly formed triazole ring. For a terminal alkyne (R-C≡CH) and an azide (R'-N₃), the two possible products are the 1,4-disubstituted triazole and the 1,5-disubstituted triazole.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-a]pyridine Analogs: From Kinase Inhibition to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, thetriazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its rigid, planar structure and versatile substitution points have made it a cornerstone in the design of targeted therapies. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of triazolo[4,3-a]pyridine analogs across various therapeutic targets, supported by experimental data and detailed protocols to empower your own drug discovery endeavors.

The Versatile Core: Understanding the Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine core is an aromatic bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring. This fusion imparts a unique electronic and steric profile, making it an effective scaffold for interacting with a diverse range of biological targets. The key to its versatility lies in the ability to strategically modify substituents at various positions around the core, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.

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ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; 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cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; 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kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label="w [label=""]; llx [label=""]; lly [label=""]; llz [label="

A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of Action of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Its structural resemblance to purine nucleobases allows it to serve as a versatile backbone for designing inhibitors of key cellular processes.[1] In oncology, derivatives of this class have demonstrated potent activity by targeting a diverse set of mechanisms, including protein kinases (EGFR, PI3K, JAK), epigenetic readers like BRD4, and components of the WNT/β-catenin pathway.[2][3][4][5]

This guide provides a comparative framework for validating the mechanism of action (MoA) of a novel triazolopyridine derivative, moving from broad cellular effects to specific molecular target engagement. We will explore and compare alternative experimental approaches at each stage, explaining the causality behind our choices to build a robust, self-validating dataset.

Part 1: Foundational Analysis - Is the Compound Bioactive and Selective?

The first critical question for any potential anticancer agent is determining its effect on cancer cell viability and its selectivity against non-cancerous cells. This foundational data dictates the entire subsequent validation strategy.

Core Question: How Potently Does the Compound Inhibit Cancer Cell Proliferation?

The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. Two common methods are presented below, each measuring a different proxy for cell viability.

Method A: Tetrazolium Salt-Based Assays (e.g., MTT, MTS)

These colorimetric assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a colored formazan product.

Method B: Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light in proportion to the ATP concentration.

Comparative Analysis: Viability Assays
FeatureTetrazolium Assays (MTT, MTS)Luminescence ATP Assay (CellTiter-Glo®)Rationale & Causality
Endpoint Mitochondrial metabolic activityIntracellular ATP levelsATP is a more direct and sensitive marker of cell viability; metabolic activity can be influenced by factors other than cell death.
Sensitivity ModerateHighThe high sensitivity of luciferase-based assays allows for lower cell numbers and earlier detection of cytotoxic effects.
Throughput HighVery High (fewer steps)The "add-mix-measure" format of ATP assays is faster and more amenable to high-throughput screening (HTS).
Interference Prone to interference from reducing agents and compounds that affect mitochondrial respiration.Less prone to compound interference, but ATP levels can be modulated by pathways other than cell death.Understanding potential assay artifacts is crucial for data integrity. A compound that inhibits mitochondrial respiration might show falsely high potency in an MTT assay.
Cost LowerHigherThe choice often depends on the scale of the experiment and the required sensitivity. For lead optimization, the robustness of an ATP assay often justifies the cost.
Workflow for Initial Cytotoxicity Screening

The following diagram illustrates a logical workflow for the initial assessment of a novel triazolopyridine derivative.

G cluster_0 Initial Screening cluster_1 Decision Point cluster_2 Next Steps Compound Novel Triazolopyridine Derivative DoseResponse Prepare Serial Dilutions Compound->DoseResponse Assay Perform CellTiter-Glo® Assay (72h incubation) DoseResponse->Assay CancerLines Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CancerLines->Assay NormalLine Select Non-Cancerous Cell Line (e.g., MCF-10A, L929) NormalLine->Assay IC50 Calculate IC50 Values & Selectivity Index (SI) Assay->IC50 Decision Potent (IC50 < 1µM) & Selective (SI > 10)? IC50->Decision Proceed Proceed to MoA Validation Decision->Proceed Yes Stop Stop or Redesign Compound Decision->Stop No

Caption: Workflow for assessing compound potency and selectivity.

Part 2: Unraveling the Cellular Mechanism

Once a compound demonstrates potent and selective anticancer activity, the next phase is to determine how it kills the cells. The two most common fates induced by anticancer drugs are apoptosis and cell cycle arrest.

Core Question: Does the Compound Induce Programmed Cell Death (Apoptosis)?

Apoptosis is a controlled, non-inflammatory form of cell death. Its induction is a hallmark of many successful chemotherapeutic agents.[6]

Method A: Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry

This is the gold standard for differentiating apoptotic cells from necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Method B: Caspase-Glo® 3/7 Assay

This is a luminescence-based plate reader assay that measures the activity of caspases 3 and 7, the key executioner caspases in the apoptotic cascade. The assay provides a substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

Comparative Analysis: Apoptosis Assays
FeatureAnnexin V/PI Flow CytometryCaspase-Glo® 3/7 AssayRationale & Causality
Information Differentiates live, early apoptotic, and late apoptotic/necrotic populations.Provides a single, quantitative measure of executioner caspase activity.Flow cytometry provides a more detailed picture of the cell population's fate. The Caspase-Glo assay confirms that the canonical apoptotic pathway is activated.
Throughput Lower; cell-by-cell analysis.High; plate-based format.For screening multiple compounds or conditions, the Caspase-Glo assay is more efficient. For detailed mechanistic studies of a single compound, flow cytometry is superior.
Expertise Requires expertise in flow cytometer operation and data analysis (gating, compensation).Simple "add-mix-measure" protocol.The technical barrier for plate-based assays is significantly lower.
Validation The two methods are complementary. A strong conclusion is drawn when a compound induces both Annexin V positivity and Caspase-3/7 activation.
Experimental Protocol: Annexin V & PI Staining
  • Cell Seeding: Plate cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the triazolopyridine derivative at 1x, 5x, and 10x its IC50 concentration for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

Core Question: Does the Compound Disrupt the Cell Cycle?

Many anticancer agents, particularly those targeting kinases or tubulin, function by arresting the cell cycle at a specific phase, which can subsequently lead to apoptosis.[1]

Method: Propidium Iodide (PI) Staining and DNA Content Analysis

PI staining is the most common method for cell cycle analysis. The dye stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.

  • G0/G1 phase: 2N DNA content.

  • S phase: Between 2N and 4N DNA content.

  • G2/M phase: 4N DNA content.

By analyzing the distribution of fluorescence intensity in a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle. A triazolopyridine derivative that causes, for instance, G2/M arrest will lead to a significant increase in the population of cells with 4N DNA content.

Signaling Pathway: Simplified Cell Cycle Progression

This diagram shows the key phases of the cell cycle, which can be analyzed by PI staining.

CellCycle G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Part 3: Identifying the Direct Molecular Target

After establishing the cellular phenotype (e.g., apoptosis, G2/M arrest), the next crucial step is to identify the direct molecular target. The literature suggests that triazolopyridines are potent kinase inhibitors.[1]

Hypothesis: The Triazolopyridine Derivative is a Protein Kinase Inhibitor.

Method A: Broad-Spectrum Kinase Panel (Unbiased Approach)

This involves screening the compound against a large panel of hundreds of purified kinases (e.g., a KinomeScan™) at a fixed concentration (e.g., 1 µM). The output is typically a percent inhibition value for each kinase. This is a powerful, hypothesis-generating method to identify both expected and unexpected targets.

Method B: Targeted In Vitro Kinase Assays (Hypothesis-Driven Approach)

Based on pathway analysis (e.g., if the compound inhibits proliferation in an EGFR-driven cell line) or in silico molecular docking, one can select a small number of candidate kinases.[4] The compound is then tested against these purified enzymes in a dose-dependent manner to determine its IC50 for each specific target.

Comparative Analysis: Target Identification Strategies
FeatureBroad-Spectrum Kinase PanelTargeted In Vitro AssaysRationale & Causality
Approach Unbiased, discovery-orientedHypothesis-driven, validation-orientedA broad panel is excellent for initial lead characterization to understand its selectivity profile. A targeted approach is used to confirm a specific hypothesis.
Cost HighLow to ModerateThe cost of a full kinome scan is substantial but provides a comprehensive dataset.
Data Output Percent inhibition against hundreds of kinases; identifies potential off-targets.Precise IC50 value for a few specific kinases.The broad panel provides critical selectivity data, which is essential for predicting potential side effects.
Core Question: Does the Compound Engage the Target in a Cellular Context?

Confirming that a compound binds its intended target within the complex environment of a living cell is the ultimate validation.

Method A: Phospho-Protein Western Blot

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. For example, if a triazolopyridine derivative inhibits EGFR, a Western blot should show a dose-dependent decrease in phosphorylated EGFR (p-EGFR) and phosphorylated downstream effectors like Akt (p-Akt).[4] This method provides indirect but powerful evidence of target engagement.

Method B: Cellular Thermal Shift Assay (CETSA®)

CETSA is a modern technique that directly assesses target engagement. The principle is that a protein becomes more thermally stable when its ligand is bound. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target binding.

Experimental Protocol: Phospho-Protein Western Blot
  • Treatment: Treat cells with the compound at various concentrations for a short period (e.g., 1-4 hours) to observe direct effects on signaling.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-p-EGFR) and the total target (e.g., anti-EGFR). A loading control (e.g., anti-GAPDH) is essential.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A decrease in the ratio of phospho-protein to total protein indicates target inhibition.

Synthesizing the Evidence: Building a Coherent MoA Narrative

Validating a mechanism of action is a process of building a logical, evidence-based story. The data from each experimental stage should be self-validating and cross-supportive. A compelling narrative for a novel triazolopyridine derivative might look like this:

  • Foundation: The compound shows potent (IC50 < 100 nM) and selective cytotoxicity against EGFR-mutant lung cancer cells (Part 1).

  • Cellular Effect: In these cells, the compound induces a strong G1 cell cycle arrest and a significant increase in apoptosis, as measured by Annexin V staining and caspase-3/7 activation (Part 2).

  • Target Identification: A kinome scan reveals high selectivity for EGFR. This is confirmed with a targeted in vitro assay, yielding an IC50 of 15 nM against the purified EGFR enzyme (Part 3).

  • In-Cell Target Engagement: A Western blot confirms that treatment of EGFR-mutant cells with the compound leads to a dose-dependent reduction in p-EGFR levels at concentrations consistent with its cellular IC50 (Part 3).

This layered, multi-faceted approach provides a high degree of confidence in the proposed mechanism of action, paving the way for further preclinical and clinical development.

References

A Comparative Guide to the Biological Activity of Triazolo[4,3-a] and [1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a "privileged structure," a framework that repeatedly appears in biologically active compounds across diverse therapeutic areas.[1][2] This fused heterocyclic system, composed of a triazole ring merged with a pyridine ring, exists in several isomeric forms.[3][4] Among these, the[1][5][6]triazolo[4,3-a]pyridine and[1][5][6]triazolo[1,5-a]pyridine isomers are of particular interest to drug discovery professionals.

While differing only by the position of a single nitrogen atom at the bridgehead, this subtle structural variance profoundly impacts the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. Consequently, these isomers often exhibit distinct biological activities and pharmacological profiles, a critical consideration in the rational design of targeted therapeutics. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform researchers and scientists in their drug development endeavors.

isomers cluster_43a [1,2,4]triazolo[4,3-a]pyridine cluster_15a [1,2,4]triazolo[1,5-a]pyridine img_43a img_43a img_15a img_15a G Environmental Stress / Cytokines Environmental Stress / Cytokines Upstream Kinases Upstream Kinases Environmental Stress / Cytokines->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylates Downstream Targets (e.g., ATF2) Downstream Targets (e.g., ATF2) p38 MAP Kinase->Downstream Targets (e.g., ATF2) Phosphorylates Pro-inflammatory Cytokine Production (TNF-α, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream Targets (e.g., ATF2)->Pro-inflammatory Cytokine Production (TNF-α, IL-6) Triazolopyridine Inhibitor Triazolopyridine Inhibitor Triazolopyridine Inhibitor->p38 MAP Kinase Inhibits G A Triazolo[4,3-a] System (Less Stable) B Triazolo[1,5-a] System (More Stable) A->B  Dimroth Rearrangement (Heat or pH) MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

References

Reversing the Shield: A Comparative Guide to Triazolo[4,3-a]pyridin-7-amine Derivatives in Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, often leading to treatment failure and poor patient outcomes. Cancer cells can develop sophisticated mechanisms to evade the cytotoxic effects of chemotherapeutic agents, with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), being a primary culprit. In the relentless search for novel strategies to combat MDR, small-molecule inhibitors that can resensitize resistant cancer cells to conventional therapies have garnered significant attention. Among these, derivatives of the Triazolo[4,3-a]pyridine scaffold have shown promise as potent agents capable of circumventing these resistance mechanisms.

This guide provides an in-depth comparison of the efficacy of various triazolo-fused pyridine and pyrimidine derivatives against drug-resistant cancer cell lines. We will delve into the experimental data supporting their activity, explore their mechanisms of action, and provide detailed protocols for key assays used in their evaluation. While direct comparative studies on a wide range of Triazolo[4,3-a]pyridin-7-amine derivatives are still emerging, we will draw upon robust data from closely related and structurally similar compounds to provide a comprehensive overview of the potential of this chemical class.

Comparative Efficacy Against Drug-Resistant Cell Lines

The effectiveness of a potential MDR reversal agent is primarily assessed by its ability to restore the cytotoxic effects of standard chemotherapeutics in resistant cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) and the resistance reversal fold (RF).

While extensive comparative data for a series of Triazolo[4,3-a]pyridin-7-amine derivatives is not yet publicly available, a preclinical study on the structurally related triazolo[1,5-a]pyrimidine derivative, WS-716 , provides a strong proof-of-concept for the potential of this class of molecules.[1] WS-716 has demonstrated remarkable potency in reversing P-gp-mediated multidrug resistance.[1]

Derivative/CompoundCancer Cell LineResistant toIC50 of Chemotherapeutic Alone (nM)IC50 with Compound (nM)Reversal Fold (RF)Reference
WS-716 (20 µM)SW620/Ad300 (colon)Paclitaxel145.3 ± 12.74.8 ± 0.930.27[1]
WS-716 (20 µM)KB-C2 (oral)Paclitaxel298.6 ± 21.48.9 ± 1.233.55[1]
WS-716 (20 µM)HEK293/ABCB1Paclitaxel91.4 ± 8.53.21 ± 0.628.47[1]

Table 1: Reversal of Paclitaxel Resistance by WS-716 in P-gp Overexpressing Cancer Cell Lines.[1]

Furthermore, studies on triazolo[4,3-b]pyridazine derivatives have shown potent antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells.[2][3] One derivative, compound 4g , exhibited a strong inhibitory effect on the PI3K/Akt/mTOR signaling pathway, a key pathway implicated in drug resistance.[2][3]

DerivativeCancer Cell LineIC50 (µM)TargetReference
Compound 4g MCF-7 (breast)Not specified for cytotoxicity alone, but shown to inhibit signaling pathwaysc-Met, Pim-1, PI3K/Akt/mTOR[2][3]

Table 2: Activity of a Triazolo[4,3-b]pyridazine Derivative in MCF-7 Cells.[2][3]

A triazolotriazine derivative (12g) has also been reported as a dual inhibitor of c-Met and the efflux pumps P-gp (MDR1) and MRP1/2.[4]

DerivativeCancer Cell LineIC50 (µM)TargetReference
Compound 12g HepG2 (liver)3.06c-Met, P-gp, MRP1/2[4]

Table 3: Activity of a Triazolotriazine Derivative in HepG2 Cells.[4]

These findings collectively suggest that the broader class of triazolo-fused heterocyclic compounds holds significant promise for overcoming multidrug resistance. The key to their efficacy appears to lie in their ability to interact with and inhibit the primary drivers of resistance.

Mechanisms of Action: Targeting the Pillars of Resistance

The ability of Triazolo[4,3-a]pyridin-7-amine derivatives and their analogs to combat drug resistance stems from their interaction with key cellular machinery. Two primary mechanisms have been identified: the direct inhibition of drug efflux pumps and the modulation of intracellular signaling pathways that promote cell survival and resistance.

Inhibition of P-glycoprotein (P-gp) Mediated Drug Efflux

P-glycoprotein is a transmembrane protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] The triazolo[1,5-a]pyrimidine derivative WS-716 has been shown to directly bind to P-gp and inhibit its function.[1] This leads to an increased accumulation of chemotherapeutic agents within the resistant cells, restoring their cytotoxic effects.[1]

Caption: Inhibition of P-gp by Triazolo[4,3-a]pyridin-7-amine derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis.[5][6] Hyperactivation of this pathway is a common feature of many drug-resistant cancers.[7] Studies on triazolo[4,3-b]pyridazine derivatives have demonstrated their ability to decrease the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in MCF-7 cells.[2][3] By inhibiting this pro-survival pathway, these compounds can lower the threshold for apoptosis induction by chemotherapeutic agents.

Caption: Inhibition of the PI3K/Akt survival pathway.

Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 and MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Triazolo[4,3-a]pyridin-7-amine derivatives and the chemotherapeutic agent (e.g., doxorubicin) in culture medium. For reversal experiments, add the triazolo derivative at a non-toxic concentration (predetermined by a preliminary MTT assay) to the wells, followed by the addition of the chemotherapeutic agent at various concentrations. Include wells with cells and medium only (negative control), cells with the chemotherapeutic agent only, and cells with the triazolo derivative only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control. Determine the IC50 values using a dose-response curve fitting software. The reversal fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the reversal agent.

Western Blot for P-glycoprotein Expression

Western blotting is used to detect the expression levels of specific proteins, such as P-glycoprotein, in cell lysates.

Protocol:

  • Cell Lysis: Treat drug-sensitive and resistant cells with or without the Triazolo[4,3-a]pyridin-7-amine derivatives for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Triazolo[4,3-a]pyridin-7-amine derivatives, chemotherapeutic agent, or their combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Conclusion and Future Directions

The available evidence strongly suggests that Triazolo[4,3-a]pyridin-7-amine derivatives and their structural analogs represent a promising class of compounds for combating multidrug resistance in cancer. Their dual mechanism of action, involving both the inhibition of drug efflux pumps like P-glycoprotein and the modulation of key survival signaling pathways such as PI3K/Akt, makes them particularly attractive candidates for further development.

Future research should focus on synthesizing and screening a broader library of Triazolo[4,3-a]pyridin-7-amine derivatives to establish a clear structure-activity relationship for MDR reversal. In vivo studies using xenograft models of drug-resistant tumors are crucial to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of lead compounds. Ultimately, the development of potent and selective Triazolo[4,3-a]pyridin-7-amine derivatives could provide a valuable new tool in the oncologist's arsenal, offering hope for patients with refractory cancers.

References

A Head-to-Head Comparison of Synthetic Routes to Triazolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Triazolopyridines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their widespread application has driven the development of a diverse array of synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to triazolopyridines, offering insights into their mechanisms, practical applications, and relative merits. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific needs.

Introduction: The Significance of the Triazolopyridine Scaffold

The fusion of a triazole and a pyridine ring gives rise to a range of triazolopyridine isomers, with the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine systems being of particular interest in medicinal chemistry.[4] These scaffolds are found in a variety of clinically important drugs, highlighting the necessity for efficient and versatile synthetic methodologies.[4] This guide will focus on the most prevalent and practical synthetic routes, providing a detailed analysis of each.

One-Pot Oxidative Cyclization of 2-Hydrazinopyridines and Aldehydes

This classical and widely employed method offers a straightforward and atom-economical approach to the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines. The reaction proceeds via the condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone intermediate, which then undergoes oxidative cyclization.[1][5]

Mechanistic Insights

The reaction begins with the acid-catalyzed condensation of 2-hydrazinopyridine and an aldehyde to form the corresponding pyridin-2-yl)hydrazone. This intermediate then undergoes an intramolecular oxidative cyclization, facilitated by an oxidizing agent, to yield the final triazolopyridine product. The choice of oxidant is crucial and can influence reaction efficiency and conditions.

cluster_0 Route 1: One-Pot Oxidative Cyclization 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Intermediate Hydrazone Intermediate 2-Hydrazinopyridine->Hydrazone Intermediate Condensation Aldehyde Aldehyde Aldehyde->Hydrazone Intermediate Triazolopyridine Triazolopyridine Hydrazone Intermediate->Triazolopyridine Oxidative Cyclization cluster_1 Route 2: PIFA-Mediated Cyclization N-(pyridin-2-yl)benzimidamide N-(pyridin-2-yl)benzimidamide Reactive Intermediate Reactive Intermediate N-(pyridin-2-yl)benzimidamide->Reactive Intermediate Activation PIFA PIFA PIFA->Reactive Intermediate Triazolopyridine Triazolopyridine Reactive Intermediate->Triazolopyridine Intramolecular Cyclization cluster_2 Route 3: Microwave-Assisted Synthesis Enaminonitrile Enaminonitrile Intermediate Intermediate Enaminonitrile->Intermediate Transamidation/Addition Benzohydrazide Benzohydrazide Benzohydrazide->Intermediate Triazolopyridine Triazolopyridine Intermediate->Triazolopyridine Microwave-assisted Cyclization cluster_3 Route 4: Copper-Catalyzed Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Cu-catalyzed Addition Nitrile Nitrile Nitrile->Intermediate Triazolopyridine Triazolopyridine Intermediate->Triazolopyridine Oxidative Cyclization cluster_4 Route 5: Dimroth Rearrangement [1,2,4]triazolo[4,3-a]pyridine [1,2,4]triazolo[4,3-a]pyridine Open-chain Intermediate Open-chain Intermediate [1,2,4]triazolo[4,3-a]pyridine->Open-chain Intermediate Ring Opening [1,2,4]triazolo[1,5-a]pyridine [1,2,4]triazolo[1,5-a]pyridine Open-chain Intermediate->[1,2,4]triazolo[1,5-a]pyridine Ring Closure

References

Validating Target Engagement of Triazolo[4,3-a]pyridin-7-amine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a molecule reaches and binds to its intended intracellular target is a cornerstone of preclinical development. This guide provides a comparative analysis of leading cellular target engagement methodologies, framed around the hypothetical investigation of Triazolo[4,3-a]pyridin-7-amine, a compound belonging to a scaffold known for its activity as a kinase inhibitor.[1][2][3] Researchers, scientists, and drug development professionals can leverage this in-depth guide to make informed decisions on the optimal experimental approaches for validating the cellular targets of novel small molecules.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors targeting key players in cellular signaling pathways, such as p38 MAP kinase, Janus kinase 1 (JAK1), and Spleen Tyrosine Kinase (Syk).[1][2][3] Given this precedent, this guide will proceed under the working hypothesis that Triazolo[4,3-a]pyridin-7-amine is a kinase inhibitor. Establishing direct evidence of this interaction within the complex milieu of a living cell is paramount and requires robust, quantitative, and physiologically relevant assay systems.[4][5]

The Imperative of Cellular Target Engagement

Phenotypic screening can reveal compelling cellular effects of a compound, but it does not elucidate the direct molecular interactions responsible for that effect. Target engagement assays bridge this gap by providing direct evidence of a drug binding to its protein target within intact cells.[4][5] This validation is critical to:

  • Confirm Mechanism of Action (MoA): Directly links the compound to a specific target, validating the therapeutic hypothesis.

  • Optimize Lead Compounds: Allows for the ranking of compounds based on their ability to engage the target in a cellular environment, guiding structure-activity relationship (SAR) studies.

  • Interpret Downstream Signaling: Ensures that observed downstream effects are a direct consequence of on-target activity.

  • De-risk Clinical Progression: Provides confidence that the molecule will perform as expected in more complex biological systems.[4]

This guide will compare three widely adopted and powerful techniques for quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and In-Cell Western™ Assay.

Comparative Analysis of Target Engagement Methodologies

Assay Method Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Label-free, applicable to native proteins, can be used in cells and tissues.[7]Requires a specific antibody for detection, can be lower throughput, indirect measurement of binding.Western blot or ELISA-based detection of soluble protein at different temperatures.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Live-cell, real-time measurement of binding, high-throughput compatible, quantitative affinity data.[9][10]Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.BRET ratio, intracellular IC50 curves.
In-Cell Western™ Assay Quantitative immunofluorescence to measure downstream phosphorylation events.[11][12]High-throughput, measures a functional consequence of target engagement, no genetic modification needed.[13][14]Indirect measure of target engagement, relies on a well-characterized signaling pathway with a robust phospho-antibody.Fluorescence intensity normalized to cell number.

In-Depth Methodology and Experimental Workflows

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[7] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[6][15] This allows for a direct assessment of target engagement in a label-free manner.

Caption: CETSA Experimental Workflow.

  • Cell Preparation: Culture cells to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of Triazolo[4,3-a]pyridin-7-amine or vehicle control for a predetermined time.

  • Heating Step: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).[16]

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Fraction Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction and analyze by Western blot or ELISA using an antibody specific to the putative kinase target.

  • Data Analysis: Quantify the band intensities to determine the melting temperature (Tm) of the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.[15]

The elegance of CETSA lies in its direct physical readout. A thermal shift is a direct consequence of the compound binding to the target and altering its stability.[16] The inclusion of a no-compound control and a dose-response of the compound provides an internal validation of the specificity of the interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[10][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[9] A test compound that competes with the tracer for binding will disrupt BRET, leading to a measurable decrease in the signal.[8]

NanoBRET cluster_0 Tracer Bound cluster_1 Compound Competition Target-NanoLuc Target-NanoLuc Fluorescent Tracer Fluorescent Tracer Target-NanoLuc->Fluorescent Tracer Binding No BRET No BRET Target-NanoLuc->No BRET BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer Compound Compound Compound->Target-NanoLuc Binding

Caption: Principle of the NanoBRET Target Engagement Assay.

  • Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression.[10][18]

  • Cell Plating: Plate the transfected cells in a 96- or 384-well plate.

  • Compound and Tracer Addition: Add serial dilutions of Triazolo[4,3-a]pyridin-7-amine to the cells, followed by the addition of the specific fluorescent tracer at a fixed concentration.

  • Equilibration: Incubate the plate at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of dual-filtered luminescence detection.[10][18]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the intracellular IC50 value, which reflects the compound's affinity for the target in living cells.

The competitive nature of the assay provides a direct and quantitative measure of target engagement. The dose-dependent decrease in the BRET signal upon addition of the unlabeled test compound is a direct result of its competition with the fluorescent tracer for the target's binding site.[8] This allows for a robust determination of intracellular affinity.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay, also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence method performed in microplates.[12][14] For validating the engagement of a kinase inhibitor, this technique is typically used to measure the inhibition of a specific phosphorylation event downstream of the target kinase.

Caption: In-Cell Western Assay Workflow.

  • Cell Seeding: Seed adherent cells in a 96- or 384-well plate and allow them to attach overnight.[13]

  • Compound Treatment: Treat cells with a dose range of Triazolo[4,3-a]pyridin-7-amine for a specified duration.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular proteins.[11][19]

  • Blocking: Block non-specific antibody binding using a suitable blocking buffer.[11][19]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated substrate of the target kinase. A second primary antibody against a housekeeping protein (e.g., tubulin) is used for normalization.[11][19]

  • Secondary Antibody Incubation: After washing, incubate with spectrally distinct, infrared dye-conjugated secondary antibodies.[12]

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The signal from the phospho-specific antibody is normalized to the signal from the housekeeping protein to account for variations in cell number per well.

This assay provides a functional readout of target engagement. A dose-dependent decrease in the phosphorylation of a known substrate is strong evidence that the compound is inhibiting the upstream kinase. The use of a normalization antibody and appropriate positive and negative controls ensures the reliability and reproducibility of the data.[12]

Conclusion

Validating the target engagement of a novel compound like Triazolo[4,3-a]pyridin-7-amine is a non-negotiable step in drug discovery. The choice of assay depends on the specific research question, available resources, and the stage of the project.

  • CETSA offers a powerful, label-free method to confirm binding to the native target protein.

  • NanoBRET™ provides a sensitive, real-time, and quantitative measure of intracellular affinity in living cells.

  • In-Cell Western™ delivers a high-throughput functional readout of target inhibition by quantifying downstream signaling events.

By employing these state-of-the-art cellular assays, researchers can build a compelling and data-rich narrative around their lead compounds, significantly enhancing the confidence in their mechanism of action and paving the way for successful downstream development.

References

A Researcher's Guide to Benchmarking Novel Triazolopyridine Compounds Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Triazolopyridines in Drug Discovery

The triazolopyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," forming the core of various pharmacologically active agents.[1][2] These heterocyclic compounds, characterized by a fused triazole and pyridine ring system, exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[3][4] The versatility of the triazolopyridine core allows for extensive chemical modification, enabling the fine-tuning of its interaction with biological targets and enhancing its therapeutic potential.[4] This guide provides a comprehensive framework for researchers to benchmark the therapeutic efficacy and potential of novel triazolopyridine derivatives against established, standard-of-care drugs in two key areas: oncology and inflammatory diseases.

The rationale for this focused comparison lies in the compelling preclinical data for triazolopyridines in these fields. In oncology, they have been identified as potent inhibitors of critical cancer-related pathways, including PI3K/AKT and EGFR signaling, and as modulators of epigenetic targets like BRD4.[5][6][7] In the context of inflammation, derivatives have shown potential in modulating key signaling cascades such as the p38 MAP kinase pathway.[3] This guide will detail the essential in vitro and in vivo methodologies required for a rigorous, head-to-head comparison, emphasizing experimental design that ensures data integrity and clinical relevance.

Part 1: Benchmarking Against Cancer Therapeutics

The development of new cancer drugs requires demonstrating a significant advantage over existing treatments, which can range from traditional chemotherapy to highly specific targeted therapies.[8][9] Novel triazolopyridine compounds must be evaluated against the most relevant clinical comparators for the specific cancer type and molecular target.

Mechanistic Comparison: Targeting Key Oncogenic Pathways

A fundamental step in benchmarking is to understand if the novel compound acts on a known target or presents a novel mechanism of action. Triazolopyridines have been reported to inhibit several key enzymes and proteins implicated in cancer progression.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Certain triazolopyridine derivatives have been identified as PI3K inhibitors.[5] The benchmark would be to compare their potency and selectivity against approved PI3K inhibitors like Alpelisib.

  • Bromodomain and Extra-Terminal (BET) Proteins: Proteins like BRD4 are epigenetic "readers" that play a crucial role in the transcription of oncogenes. Novel triazolopyridine derivatives have shown potent BRD4 inhibitory activity, in some cases superior to the well-characterized research inhibitor (+)-JQ1.[6]

  • Epidermal Growth Factor Receptor (EGFR): Overactivation of EGFR is a driver in several cancers, including non-small-cell lung cancer and colorectal cancer. Some pyrazolo-triazolopyrimidine derivatives have been shown to inhibit EGFR activation and downstream signaling.[7] A comparison against established EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib or Osimertinib is therefore essential.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Growth Cell Growth & Proliferation S6K->Growth eIF4EBP1->Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Triazolo_PI3K Novel Triazolopyridine Compound Triazolo_PI3K->PI3K Inhibits

Caption: PI3K/AKT signaling pathway, a target for triazolopyridine compounds.

In Vitro Benchmarking Protocols

The initial assessment of therapeutic potential begins with a battery of in vitro assays designed to quantify and compare the biological activity of the novel triazolopyridine compound against a standard-of-care drug.

Protocol 1: Cell Viability and Cytotoxicity Assay

  • Objective: To determine the concentration-dependent effect of the compounds on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Cell Line Selection: Choose a panel of relevant human cancer cell lines. For a BRD4 inhibitor, this would include hematological malignancy lines like MV4-11.[6] For an EGFR inhibitor, use lines with high EGFR expression, such as HCC1937 and HeLa.[7] Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

    • Cell Plating: Seed cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the novel triazolopyridine and the benchmark drug (e.g., (+)-JQ1 for BRD4, Gefitinib for EGFR). Treat cells with a range of concentrations for 48-72 hours.

    • Viability Assessment: Use a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo® to measure cell viability.

    • Data Analysis: Plot the percentage of viable cells against the log concentration of the compound. Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for each compound using non-linear regression.

  • Causality & Trustworthiness: This protocol is self-validating by including a known active comparator (standard drug) and a negative control (vehicle-treated cells). The use of multiple cell lines helps determine the compound's spectrum of activity.

Protocol 2: Target Engagement & Downstream Signaling Assay

  • Objective: To confirm that the compound inhibits its intended molecular target and modulates downstream signaling pathways.

  • Methodology (Example for an EGFR inhibitor):

    • Cell Treatment: Treat EGFR-dependent cells (e.g., HCC1937) with the novel triazolopyridine and a benchmark EGFR TKI at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

    • Protein Extraction: Lyse the cells to extract total protein.

    • Western Blotting: Perform Western blot analysis to assess the phosphorylation status of key proteins. Probe for phosphorylated EGFR (pEGFR) and total EGFR, as well as downstream effectors like phosphorylated AKT (pAKT) and phosphorylated ERK (pERK).[7] Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Data Analysis: Quantify band intensities to determine the relative reduction in phosphorylation of target proteins compared to vehicle-treated controls.

  • Expertise & Rationale: This experiment directly links the observed cytotoxicity to the proposed mechanism of action. Observing a reduction in pEGFR, pAKT, and pERK provides strong evidence of on-target activity.[7]

In Vivo Benchmarking: Xenograft Models

Promising in vitro results must be validated in a living organism. Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models are the gold standard for preclinical anti-cancer drug evaluation.

Protocol 3: Tumor Growth Inhibition in a Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of a novel triazolopyridine compound compared to a standard-of-care drug.

  • Methodology:

    • Model Establishment: Implant human cancer cells (e.g., sarcoma S-180, HCT-116) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[10]

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Novel Triazolopyridine, Standard Drug).

    • Dosing & Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection), based on prior pharmacokinetic studies.

    • Monitoring: Measure tumor volume with calipers and record mouse body weight (as an indicator of toxicity) 2-3 times per week.

    • Endpoint: At the end of the study (typically 21-28 days or when control tumors reach a maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

  • Authoritative Grounding: This in vivo model provides a more complex biological system to test drug efficacy, metabolism, and potential toxicity, offering a better prediction of clinical performance than in vitro assays alone.[10]

Comparative Data Summary

All quantitative data should be summarized for clear, at-a-glance comparison.

CompoundTargetCell LineIn Vitro IC50 (µM)[6]In Vivo TGI (%)
Novel Triazolopyridine (NTP-12m) BRD4MV4-110.02Data to be generated
(+)-JQ1 (Benchmark) BRD4MV4-110.03Data to be generated
Novel Triazolopyridine (NTP-1c) PI3K/AKTS-180Data to be generatedSignificant[10]
Doxorubicin (Standard) Topo IIS-180Data to be generatedSignificant

Part 2: Benchmarking Against Anti-Inflammatory Therapeutics

Triazolopyridine derivatives have also shown promise as anti-inflammatory agents.[3][11] The benchmarking process here involves comparing them against widely used drugs like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[12][13]

In Vivo Anti-Inflammatory Models

Animal models are crucial for assessing the potential of a new anti-inflammatory compound.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of a novel compound.

  • Methodology:

    • Animal Groups: Fast rats overnight and divide them into groups: Vehicle control, Novel Triazolopyridine (at various doses), and a Standard Drug (e.g., Ibuprofen).[12]

    • Compound Administration: Administer the compounds orally one hour before the carrageenan injection.

    • Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

  • Rationale: This is a classic, well-validated model for acute inflammation. The ability of a compound to reduce carrageenan-induced edema is a strong indicator of its potential as an anti-inflammatory agent.[12]

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Assay Cell Viability Assay (e.g., MTT) Target Target Engagement (e.g., Western Blot) Assay->Target Apoptosis Apoptosis Assay (e.g., Annexin V) Target->Apoptosis Decision1 Go/No-Go Decision Apoptosis->Decision1 PK Pharmacokinetics (ADME) Efficacy Efficacy Model (e.g., Xenograft) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Decision2 Go/No-Go Decision Tox->Decision2 Lead Novel Triazolopyridine Compound Lead->Assay Decision1->PK Proceed if Potent & On-Target Candidate Preclinical Candidate Decision2->Candidate Proceed if Efficacious & Safe Profile

Caption: A generalized workflow for preclinical drug benchmarking.

Comparative Data Summary
CompoundDose (mg/kg)ModelMax. Inhibition of Edema (%)
Novel Triazolopyridine (NTP-A1) 50Carrageenan Paw EdemaData to be generated
Novel Triazolopyridine (NTP-A1) 100Carrageenan Paw EdemaData to be generated
Ibuprofen (Standard) 100Carrageenan Paw EdemaSignificant[12]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel triazolopyridine compounds against current therapeutic standards. The core principle is a multi-tiered evaluation, progressing from broad in vitro cytotoxicity screens to specific in vivo models of disease. For a compound to advance, it must not only demonstrate potent activity but also show a clear advantage over existing drugs, whether through superior efficacy, an improved safety profile, a novel mechanism of action addressing drug resistance, or better pharmacokinetic properties like oral bioavailability.[6] The data strongly suggests that the triazolopyridine scaffold is a promising starting point for the development of next-generation therapeutics in oncology and inflammatory diseases.[3][5] Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to ensure drug-like properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofTriazolo[4,3-a]pyridin-7-amine

A Comprehensive Guide to the Safe Disposal of[1][2][3]Triazolo[4,3-a]pyridin-7-amine

From the Desk of a Senior Application Scientist

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed protocol for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridin-7-amine.

Crucial First Step: This document serves as an essential guide. However, you must always consult with your institution's Environmental Health & Safety (EHS) department before initiating any disposal procedure. They are the final authority and will provide guidance specific to your location and its regulations.[1][2][3]

Part 1: Hazard Assessment and Waste Profile

The molecular structure of[1][2][3]Triazolo[4,3-a]pyridin-7-amine dictates its hazard profile. Understanding these potential hazards is the foundation for its safe handling and disposal. It is prudent to treat this compound as hazardous waste.[7]

Structural Moiety Associated Potential Hazards Implication for Disposal
Triazolopyridine Core Nitrogen-containing heterocycles can exhibit toxicity and pose risks to aquatic ecosystems.[8][9][10]Must be segregated as chemical hazardous waste. Under no circumstances should it be disposed of via sanitary sewer systems.[3][8][11]
Aromatic Amine Group Aromatic amines as a class can be skin and respiratory irritants, with some members having mutagenic or carcinogenic properties.Requires handling with appropriate Personal Protective Equipment (PPE). Waste must be collected in sealed containers to prevent release of dust or vapors.[12][13]
Solid, Powder Form Inhalation risk of fine particulates.All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][14]

Part 2: Step-by-Step Disposal Protocol

The "cradle-to-grave" principle of hazardous waste management places the responsibility for proper disposal on the generator of the waste.[6] The following steps provide a clear workflow from waste generation to collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. Before handling the compound or its waste, ensure you are wearing:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat protects your skin and clothing.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's compatibility chart.[12] Double-gloving can provide extra protection.

Step 2: Segregate and Collect Waste at the Point of Generation

Proper segregation is the most critical step in the disposal process. Never mix incompatible waste streams.[15][16]

  • Solid Waste:

    • Collect pure, unused[1][2][3]Triazolo[4,3-a]pyridin-7-amine, reaction residues, and material scraped from containers in a dedicated hazardous waste container labeled "Solid Hazardous Waste."[7]

    • This container should be made of a compatible material (e.g., high-density polyethylene or glass) with a secure, sealable lid.[2][3]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, sealable container labeled "Liquid Hazardous Waste."

    • Note the solvent composition on the waste label.

    • Never pour solutions down the drain.[8][11] Intentional evaporation of waste in a fume hood is also prohibited.[2][3][15]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound—such as weigh boats, pipette tips, contaminated gloves, and absorbent paper used for cleaning—must be collected as solid hazardous waste.[7][16][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

GDisposal Workflow for [1,2,4]Triazolo[4,3-a]pyridin-7-amineAWaste Generation(Contains the Compound)BIs the waste primarily solid or liquid?A->BCSolid Waste Stream(e.g., pure compound, contaminated gloves, weigh boats)B->CSolidDLiquid Waste Stream(e.g., compound in solution, rinsate)B->DLiquidECollect in a designated,sealed, and compatible'Solid Hazardous Waste' container.C->EFCollect in a designated,sealed, and compatible'Liquid Hazardous Waste' container.D->FGLabel Container Correctly(See Part 3)E->GF->GHStore in designated SatelliteAccumulation Area (SAA)with secondary containment.G->HIRequest Pickup fromInstitutional EHSH->I

Caption: Decision workflow for segregating and storing waste.

Part 3: Waste Container Labeling and Storage

Regulatory compliance hinges on accurate labeling and safe temporary storage.

  • Labeling: As soon as you add the first piece of waste to a container, it must be labeled.[1][3] The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "[1][2][3]Triazolo[4,3-a]pyridin-7-amine" . Do not use abbreviations or chemical formulas.[1]

    • An accurate estimation of the concentration and/or quantity.

    • The Accumulation Start Date (the date the first waste was added).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[1][16]

    • All liquid waste containers must be stored in secondary containment (e.g., a plastic tray) to contain potential leaks or spills.[15][16]

    • Ensure waste is segregated from incompatible materials, such as strong acids and oxidizing agents.[1][12]

    • Keep waste containers securely closed at all times, except when you are actively adding waste.[1][3][15]

Part 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves.[3]

  • Monitor Waste Levels: Keep track of the amount of waste accumulated. Do not exceed 55 gallons of hazardous waste in your SAA.[3]

  • Schedule Pickup: Once a container is nearly full (around 90%), or if you are discontinuing the project, submit a chemical waste pickup request to your institution's EHS department.[1][3]

  • Documentation: Follow your institution's procedures for documenting the waste, which may involve an online form or a physical tag.

Part 5: Emergency Procedures – Spills and Exposure

Accidents can happen. A prepared and swift response is key to mitigating risk.

Managing a Small Spill

For a small, manageable spill that you are trained and comfortable cleaning up:

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.[17][18]

  • Protect Yourself: Wear the appropriate PPE, including double gloves, safety goggles, and a lab coat.[18]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or cat litter.[11][17][19] Work from the outside of the spill inward to prevent splashing.

  • Collect Waste: Carefully scoop the absorbent material and place it into your designated solid hazardous waste container.[17][19]

  • Decontaminate: Clean the spill area with soap and water.[17][20] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[15][17]

  • Report: Report the incident to your laboratory supervisor and EHS office, even for small spills.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency EHS number. [15]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][15] Remove any contaminated clothing while under a safety shower.

  • Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][15]

  • Inhalation: Move to fresh air immediately.[21]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of personal exposure, seek immediate medical attention after performing first aid.

×

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[1,2,4]Triazolo[4,3-a]pyridin-7-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.